molecular formula C22H31ClN4O3S B15619833 (S,S,S)-AHPC hydrochloride

(S,S,S)-AHPC hydrochloride

Número de catálogo: B15619833
Peso molecular: 467.0 g/mol
Clave InChI: JYRTWGCWUBURGU-ITJMAPPJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S,S,S)-AHPC hydrochloride is a useful research compound. Its molecular formula is C22H31ClN4O3S and its molecular weight is 467.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17-,19+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRTWGCWUBURGU-ITJMAPPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of (S,S,S)-AHPC Hydrochloride in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S,S,S)-AHPC hydrochloride is a crucial chemical tool in the burgeoning field of targeted protein degradation, specifically in the development and validation of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the function of this compound for researchers, scientists, and drug development professionals.

Core Function: The Inactive Epimer as a Negative Control

This compound serves as the inactive diastereomer, or epimer, of (S,R,S)-AHPC. The (S,R,S) stereoisomer is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular machinery responsible for protein degradation. In the context of PROTACs, the (S,R,S)-AHPC moiety acts as the "hook" that recruits the VHL E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

The critical difference between the two stereoisomers lies in their ability to bind to VHL. The specific three-dimensional arrangement of atoms in the (S,R,S) form allows for high-affinity binding to the VHL protein. Conversely, the (S,S,S) configuration of AHPC hydrochloride results in a molecule that does not effectively bind to VHL. This lack of binding affinity is the cornerstone of its function as a negative control.

By incorporating this compound into a PROTAC molecule in place of the active (S,R,S)-AHPC, researchers can create a control compound. This control molecule is structurally almost identical to the active PROTAC but is incapable of recruiting the VHL E3 ligase. Therefore, any biological effects observed with the active PROTAC, such as the degradation of a target protein, that are absent with the (S,S,S)-AHPC-containing control can be confidently attributed to the specific recruitment of VHL.

Quantitative Data: Binding Affinity to VHL

The defining characteristic of this compound is its negligible binding affinity for the VHL E3 ligase compared to its active counterpart, (S,R,S)-AHPC. This difference is fundamental to its role as a negative control. The stereochemistry at the hydroxyproline (B1673980) core of the molecule is critical for VHL recognition; the trans configuration of the hydroxyl group in (S,R,S)-AHPC is essential for binding, while the cis configuration in (S,S,S)-AHPC abrogates this interaction.[1]

CompoundStereochemistryVHL Binding Affinity (Kd)Function
(S,R,S)-AHPCtrans-hydroxyproline~185 nM[2]Active VHL Ligand
This compoundcis-hydroxyprolineNo significant binding reportedInactive Negative Control

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system to degrade specific proteins of interest. The following diagram illustrates the signaling pathway of a VHL-based PROTAC and the role of the this compound-based negative control.

PROTAC_Mechanism cluster_active Active PROTAC Pathway cluster_control Negative Control Pathway POI_active Target Protein (POI) Ternary_active Ternary Complex (POI-PROTAC-VHL) POI_active->Ternary_active PROTAC_active Active PROTAC ((S,R,S)-AHPC based) PROTAC_active->Ternary_active VHL VHL E3 Ligase VHL->Ternary_active Ub_POI Polyubiquitinated POI Ternary_active->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_active Proteasome Proteasome Ub_POI->Proteasome Degradation Protein Degradation Proteasome->Degradation POI_control Target Protein (POI) No_Ternary No Ternary Complex Formation POI_control->No_Ternary PROTAC_control Negative Control PROTAC ((S,S,S)-AHPC based) PROTAC_control->No_Ternary VHL_control VHL E3 Ligase VHL_control->No_Ternary No Binding No_Degradation No Protein Degradation No_Ternary->No_Degradation

PROTAC Mechanism of Action

Experimental Protocols

The primary application of this compound is in the creation of negative control PROTACs for experimental validation. Below are detailed methodologies for key experiments.

Experimental Workflow for PROTAC Validation

The following diagram outlines a typical workflow for validating the activity and specificity of a novel PROTAC using an (S,S,S)-AHPC-based negative control.

PROTAC_Workflow start Start: Synthesize Active PROTAC ((S,R,S)-AHPC) and Negative Control PROTAC ((S,S,S)-AHPC) cell_culture Cell Culture and Treatment (Treat cells with active PROTAC, negative control, and vehicle) start->cell_culture lysis Cell Lysis and Protein Quantification cell_culture->lysis western_blot Western Blot Analysis (Probe for Target Protein and Loading Control) lysis->western_blot co_ip Co-Immunoprecipitation (Co-IP) (Optional: Confirm Ternary Complex Formation) lysis->co_ip data_analysis Data Analysis and Interpretation western_blot->data_analysis co_ip->data_analysis conclusion Conclusion: Confirm VHL-dependent Protein Degradation data_analysis->conclusion

PROTAC Validation Workflow
Western Blot for Protein Degradation

This protocol is designed to assess the ability of an active PROTAC to degrade a target protein compared to the inactive control.

Materials:

  • Cell line expressing the target protein of interest

  • Active PROTAC (containing (S,R,S)-AHPC)

  • Negative Control PROTAC (containing this compound)

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Seeding and Treatment:

    • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the active PROTAC, the negative control PROTAC, and the vehicle control for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil to denature the proteins.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control. A significant reduction in the target protein band intensity in cells treated with the active PROTAC, but not in those treated with the negative control or vehicle, confirms VHL-dependent protein degradation.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol can be used to demonstrate the formation of the ternary complex (Target Protein - PROTAC - VHL), which should only occur with the active PROTAC.

Materials:

  • Cell lysates from treated cells (as described in the Western Blot protocol)

  • Antibody against the target protein or VHL for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Methodology:

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein (or VHL) to form an antibody-protein complex.

    • Add Protein A/G magnetic beads to the lysates to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution and Western Blot Analysis:

    • Elute the captured proteins from the beads using elution buffer.

    • Analyze the eluted samples by Western blot.

    • Probe the membrane for the presence of the target protein, VHL, and other components of the E3 ligase complex (e.g., Cullin-2).

Expected Results: In the sample from cells treated with the active PROTAC, when immunoprecipitating the target protein, a band for VHL should be detected, and vice-versa. This indicates the formation of the ternary complex. In the samples from cells treated with the negative control PROTAC or vehicle, this interaction should be absent or significantly reduced.

Conclusion

This compound is an indispensable tool for researchers in the field of targeted protein degradation. Its inability to bind to the VHL E3 ligase makes it the ideal negative control for its active stereoisomer, (S,R,S)-AHPC. The use of this compound in control PROTACs allows for the rigorous validation of on-target, VHL-dependent protein degradation, ensuring the specificity and mechanism of action of novel PROTAC-based therapeutics and chemical probes. The experimental protocols and workflows outlined in this guide provide a framework for the effective use of this compound in research and development.

References

(S,S,S)-AHPC Hydrochloride: A Technical Guide to its Application as a VHL Ligand Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), the use of rigorous controls is paramount to validate the mechanism of action and ensure data integrity. (S,S,S)-AHPC hydrochloride, a stereoisomer of the active von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC, serves as a critical negative control.[1][2][3] Its inability to bind to the VHL protein allows researchers to unequivocally demonstrate that the observed degradation of a target protein is a direct consequence of the specific recruitment of the VHL E3 ligase complex by the active PROTAC, rather than off-target effects.[4][5] This technical guide provides an in-depth overview of this compound, including its comparative binding affinity, detailed experimental protocols for its use as a negative control, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: VHL Ligand Binding Affinity

The stereochemistry of the hydroxyproline (B1673980) core is crucial for recognition and binding to the VHL protein. The (S,R,S) configuration of AHPC is the active form that engages the VHL E3 ligase, while the (S,S,S) diastereomer is inactive.[3] While specific binding affinity values (IC50 or Kd) for (S,S,S)-AHPC are not extensively reported in publicly available literature, it is widely established as having no significant affinity for VHL. This is exemplified by studies on PROTACs like ARV-771, where its diastereomer, ARV-766, which incorporates the inactive VHL ligand stereoisomer, demonstrates no binding to VHL.[1]

CompoundStereochemistryVHL Binding AffinityAssay Method
(S,R,S)-AHPC (VH032) ActiveKd = 185 nM[6]Isothermal Titration Calorimetry (ITC)
(S,S,S)-AHPC InactiveNo significant affinity reported[1][2]-
VH298 ActiveKd = 80 - 90 nMITC, Fluorescence Polarization
VHL-IN-1 ActiveKd = 37 nMNot specified

Signaling Pathways and Experimental Workflows

To elucidate the role of (S,S,S)-AHPC as a negative control, it is essential to understand the underlying biological pathways and the experimental workflows used to validate PROTAC activity.

VHL-Mediated Ubiquitination and Proteasomal Degradation Pathway

The von Hippel-Lindau (VHL) protein is a substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex.[7][8] This complex targets proteins for ubiquitination and subsequent degradation by the proteasome.[9] PROTACs hijack this natural cellular process to eliminate specific proteins of interest.

VHL_Pathway VHL-Mediated Ubiquitination Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC Active PROTAC ((S,R,S)-AHPC based) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation

Caption: VHL-mediated ubiquitination and degradation of a target protein facilitated by an active PROTAC.

Experimental Workflow for Validating PROTAC Activity Using a Negative Control

A standard workflow to confirm that protein degradation is PROTAC-dependent involves comparing the effects of the active PROTAC with its inactive counterpart containing (S,S,S)-AHPC.

Experimental_Workflow PROTAC Negative Control Experimental Workflow cluster_treatment Cell Treatment Active_PROTAC Active PROTAC ((S,R,S)-AHPC) Cell_Lysis Cell Lysis Active_PROTAC->Cell_Lysis Negative_Control_PROTAC Negative Control PROTAC ((S,S,S)-AHPC) Negative_Control_PROTAC->Cell_Lysis Vehicle Vehicle Control (e.g., DMSO) Vehicle->Cell_Lysis Cell_Culture Cell Culture Expressing Target Protein Cell_Culture->Active_PROTAC Treat cells Cell_Culture->Negative_Control_PROTAC Treat cells Cell_Culture->Vehicle Treat cells Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis

Caption: Workflow for assessing PROTAC-induced protein degradation using a negative control.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are key experimental protocols where this compound is used as a negative control.

Western Blot Analysis of Target Protein Degradation

This is the most common method to assess PROTAC-induced protein degradation.

Objective: To quantify the levels of a target protein in cells treated with an active PROTAC versus a negative control PROTAC containing (S,S,S)-AHPC.

Materials:

  • Cell line expressing the target protein of interest

  • Active PROTAC

  • Negative control PROTAC ((S,S,S)-AHPC based)

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the active PROTAC, the negative control PROTAC, and the vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a membrane.

    • Block the membrane in blocking buffer.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and then probe for the loading control.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

Expected Outcome: A significant reduction in the target protein levels should be observed in cells treated with the active PROTAC, while no or minimal change should be seen in cells treated with the negative control PROTAC or the vehicle.

Homogeneous Time-Resolved Fluorescence (HTRF) VHL Binding Assay

This is a competitive binding assay to measure the ability of a compound to bind to the VHL protein.[1][10]

Objective: To demonstrate that the active VHL ligand binds to the VHL protein, whereas the (S,S,S)-AHPC-based control does not.

Materials:

  • 6His-tagged human VHL protein complex

  • VHL-Red Ligand (fluorescent tracer)

  • Anti-6His Europium Cryptate-labeled antibody (donor)

  • Assay buffer

  • Test compounds (active VHL ligand, (S,S,S)-AHPC)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup:

    • In a 384-well plate, add the test compound dilutions.

    • Add the 6His-tagged VHL protein complex to each well.

    • Add a pre-mixed solution of the VHL-Red Ligand and the anti-6His Europium Cryptate-labeled antibody to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot it against the concentration of the test compounds to determine the IC50 values.

Expected Outcome: The active VHL ligand will displace the VHL-Red Ligand, resulting in a concentration-dependent decrease in the HTRF signal and allowing for the calculation of an IC50 value. In contrast, (S,S,S)-AHPC should show no significant displacement of the tracer, confirming its lack of binding to VHL.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to demonstrate the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).[8]

Objective: To show that the active PROTAC induces the formation of a complex between the target protein and VHL, while the negative control PROTAC does not.

Materials:

  • Cells expressing the target protein and VHL

  • Active PROTAC

  • Negative control PROTAC ((S,S,S)-AHPC based)

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing lysis buffer

  • Antibody against the target protein or VHL for immunoprecipitation

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cells with the active PROTAC, negative control PROTAC, or vehicle, in the presence of a proteasome inhibitor to prevent degradation of the target protein.

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against either the target protein or VHL.

    • Add Protein A/G beads to pull down the antibody-protein complex.

  • Washing: Wash the beads multiple times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blotting, probing for the presence of the target protein, VHL, and other components of the E3 ligase complex.

Expected Outcome: When immunoprecipitating the target protein from cells treated with the active PROTAC, VHL should be detected in the eluate, confirming the formation of the ternary complex. This interaction should be absent or significantly reduced in samples treated with the negative control PROTAC.

Conclusion

This compound is an indispensable tool in the development and validation of VHL-recruiting PROTACs. Its use as a negative control is crucial for demonstrating the on-target mechanism of action and ruling out non-specific effects. By incorporating the experimental protocols and understanding the underlying biological principles outlined in this guide, researchers can generate robust and reliable data, thereby accelerating the development of novel protein-degrading therapeutics. The clear distinction in biological activity between the (S,R,S) and (S,S,S) stereoisomers underscores the high degree of specificity required for effective VHL engagement and subsequent targeted protein degradation.

References

The Stereochemistry-Driven Binding of AHPC to the Von Hippel-Lindau E3 Ligase: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of targeted protein degradation (TPD), a revolutionary therapeutic modality. Small molecule ligands that recruit VHL are integral components of Proteolysis Targeting Chimeras (PROTACs). Among the most widely utilized VHL ligands is (S,R,S)-AHPC, a derivative of the parent ligand VH032. The binding of AHPC to VHL is exquisitely dependent on its stereochemistry, an interaction that mimics the natural binding of Hypoxia-Inducible Factor-1α (HIF-1α). Understanding the nuances of this stereospecific recognition and the methods to quantify it is critical for researchers, scientists, and drug development professionals engaged in the design of effective VHL-recruiting PROTACs. This technical guide provides an in-depth analysis of the stereochemical requirements for AHPC binding, presents quantitative affinity data, details the key experimental protocols for assessing this interaction, and visualizes the core biological pathways and experimental workflows.

The Von Hippel-Lindau (VHL) E3 Ligase and its Canonical Pathway

The VHL E3 Ligase Complex

The VHL protein is the substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase type 2 (CRL2^VHL^) complex.[1] This multi-subunit complex is comprised of the VHL protein (pVHL), Elongin B, Elongin C, Cullin 2 (CUL2), and RING-box protein 1 (RBX1).[2][3] The primary role of this complex is to bind to specific substrates, facilitating their polyubiquitination by an E2-conjugating enzyme, which marks them for subsequent degradation by the 26S proteasome.[2][4]

The VHL-HIF Signaling Axis

Under normal oxygen conditions (normoxia), the primary substrate for the VHL complex is the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[5] Prolyl hydroxylase domain (PHD) enzymes utilize oxygen to hydroxylate specific proline residues on HIF-α.[2] This post-translational modification creates a binding motif that is recognized with high affinity by pVHL.[6] Following recognition, the CRL2^VHL^ complex polyubiquitinates HIF-α, leading to its rapid proteasomal degradation. This process prevents the transcription of hypoxia-related genes.

In low oxygen conditions (hypoxia) or when the VHL gene is mutated, PHDs are inactive, and HIF-α is not hydroxylated.[2] Consequently, pVHL cannot recognize HIF-α, which then accumulates, translocates to the nucleus, heterodimerizes with HIF-β, and activates the transcription of target genes such as VEGF and GLUT-1 to promote angiogenesis and adapt to the hypoxic environment.[5][7]

G cluster_0 Normoxia (High O2) cluster_1 Hypoxia (Low O2) HIFa_normoxia HIF-α PHD PHD Enzymes HIFa_normoxia->PHD O2 HIFa_OH Hydroxylated HIF-α PHD->HIFa_OH Hydroxylation VHL_complex VHL E3 Ligase Complex HIFa_OH->VHL_complex Binding Proteasome Proteasome HIFa_OH->Proteasome Ub Ubiquitin VHL_complex->Ub Recruits Ub->HIFa_OH Ubiquitination Degradation Degradation Proteasome->Degradation HIFa_hypoxia HIF-α Nucleus Nucleus HIFa_hypoxia->Nucleus HIFb HIF-β HIFb->Nucleus HIF_dimer HIF-α/β Dimer HRE Hypoxia Response Element (HRE) HIF_dimer->HRE Binds to Nucleus->HIF_dimer Dimerization Transcription Gene Transcription (e.g., VEGF, GLUT-1) HRE->Transcription G cluster_ternary POI Target Protein (POI) Ternary POI-PROTAC-VHL POI->Ternary PROTAC PROTAC (POI Binder-Linker-AHPC) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ub Ubiquitination Ternary->Ub Proximity-Induced Degradation Proteasomal Degradation Ub->Degradation A Prepare Sensor Chip B Immobilize VBC Complex on Chip Surface A->B C Inject AHPC Analyte (Multiple Concentrations) B->C D Measure Binding Signal (Response Units) C->D E Regenerate Chip Surface D->E F Analyze Sensorgrams (Fit to Model) D->F E->C Next Concentration G Determine ka, kd, KD F->G

References

A Technical Guide to (S,S,S)-AHPC Hydrochloride: The Inactive Control in VHL-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S,S)-AHPC hydrochloride, also known as (S,S,S)-VH032-NH2 hydrochloride, is a crucial chemical tool in the field of targeted protein degradation. It is the inactive diastereomer of (S,R,S)-AHPC, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In the rapidly advancing area of Proteolysis Targeting Chimeras (PROTACs), this compound serves as an essential negative control to validate that the observed protein degradation is a direct result of VHL engagement by the active PROTAC. This technical guide provides an in-depth overview of the discovery, proposed synthesis, and biological role of this compound.

Discovery and Role as a Negative Control

The discovery of this compound is intrinsically linked to the development of its active counterpart, (S,R,S)-AHPC, a key building block for VHL-recruiting PROTACs. Researchers identified (S,R,S)-AHPC as a ligand that effectively binds to the VHL protein, a critical component of the cell's natural protein disposal system.[1] By incorporating this ligand into a PROTAC, scientists can hijack the VHL E3 ligase to ubiquitinate and subsequently degrade specific proteins of interest.[2]

To ensure that the degradation activity of a PROTAC is genuinely mediated by its engagement with VHL, a negative control is indispensable. This compound fulfills this role perfectly. Due to its specific stereochemistry, it does not bind to VHL and, therefore, a PROTAC constructed with this molecule should not induce degradation of the target protein.[1] Any observed activity, or lack thereof, with the (S,S,S)-AHPC-based PROTAC provides a clear baseline and validates the mechanism of action of the active (S,R,S)-AHPC-based counterpart.

Proposed Synthesis of this compound

The synthesis of (S,R,S)-AHPC involves the coupling of (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide with (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid. To achieve the (S,S,S) configuration in the final product, it is proposed that a different stereoisomer of the pyrrolidine (B122466) moiety, specifically the (2S, 4S) isomer, would be required.

Proposed Synthetic Workflow

The following diagram illustrates a proposed synthetic pathway for this compound.

Synthesis_Workflow Proposed Synthetic Workflow for this compound cluster_0 Synthesis of Pyrrolidine Intermediate cluster_1 Synthesis of Amino Acid Intermediate Start_Pyrrolidine (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid Step1_Pyrrolidine Boc Protection Start_Pyrrolidine->Step1_Pyrrolidine Step2_Pyrrolidine Amide Coupling with (4-(4-methylthiazol-5-yl)phenyl)methanamine (B1433745) Step1_Pyrrolidine->Step2_Pyrrolidine Step3_Pyrrolidine Boc Deprotection Step2_Pyrrolidine->Step3_Pyrrolidine Intermediate_Pyrrolidine (2S,4S)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl) pyrrolidine-2-carboxamide Step3_Pyrrolidine->Intermediate_Pyrrolidine Coupling Peptide Coupling (e.g., HATU, DIPEA) Intermediate_Pyrrolidine->Coupling Start_AminoAcid (S)-tert-Leucine Step1_AminoAcid Boc Protection Start_AminoAcid->Step1_AminoAcid Intermediate_AminoAcid (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid Step1_AminoAcid->Intermediate_AminoAcid Intermediate_AminoAcid->Coupling Final_Product_Boc Boc-protected (S,S,S)-AHPC Coupling->Final_Product_Boc Deprotection Boc Deprotection (e.g., HCl in Dioxane) Final_Product_Boc->Deprotection Final_Product_HCl This compound Deprotection->Final_Product_HCl

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are proposed, detailed methodologies for the key steps in the synthesis of this compound, adapted from the synthesis of the (S,R,S) isomer.[3]

Step 1: Synthesis of (2S,4S)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

  • Boc Protection: (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)2O in the presence of a suitable base (e.g., sodium hydroxide) in a solvent mixture like water and dioxane to yield Boc-(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid.

  • Amide Coupling: The Boc-protected pyrrolidine derivative is coupled with (4-(4-methylthiazol-5-yl)phenyl)methanamine using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (Dimethylformamide).

  • Boc Deprotection: The resulting Boc-protected amide is treated with a strong acid, such as hydrochloric acid in dioxane, to remove the Boc protecting group, yielding the desired pyrrolidine intermediate as its hydrochloride salt.

Step 2: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

  • (S)-tert-Leucine is dissolved in a suitable solvent system (e.g., a mixture of dioxane and water) and treated with di-tert-butyl dicarbonate and a base like sodium hydroxide (B78521) to afford the Boc-protected amino acid.

Step 3: Coupling and Final Deprotection to Yield this compound

  • Peptide Coupling: The product from Step 1, (2S,4S)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, is coupled with the Boc-protected (S)-tert-leucine from Step 2 using a peptide coupling reagent like HATU and a base such as DIPEA in an appropriate solvent (e.g., DCM or DMF).

  • Final Boc Deprotection: The resulting Boc-protected (S,S,S)-AHPC is treated with hydrochloric acid in a solvent like dioxane or methanol (B129727) to remove the Boc group and yield the final product, this compound. The product can be purified by precipitation and washing.

Quantitative Data (Reference Data for (S,R,S)-AHPC Hydrochloride Synthesis)

As no specific quantitative data for the synthesis of this compound has been published, the following table summarizes the data for the multi-gram scale, chromatography-free synthesis of the active (S,R,S) isomer, which can serve as a reference.[3]

StepStarting MaterialReagents and SolventsProductYieldPurity
Synthesis of (2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide HydrochlorideBoc-(2S,4R)-hydroxyprolineHATU, DIPEA, (4-(4-methylthiazol-5-yl)phenyl)methanamine, DCM/DMF; HCl/dioxane(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Hydrochloride~94%>95%
Coupling to form tert-Butyl ((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate(2S,4R)-pyrrolidine intermediate and Boc-(S)-tert-leucineHATU, DIPEA, DCMBoc-protected (S,R,S)-AHPC~90%>97%
Final DeprotectionBoc-protected (S,R,S)-AHPCHCl in dioxane, MeOH(S,R,S)-AHPC Hydrochloride (VH032 Amine HCl)~98%>97%
Overall Boc-(2S,4R)-hydroxyproline and (S)-tert-Leucine - (S,R,S)-AHPC Hydrochloride ~65% >97%

Biological Activity and Signaling Pathways

The primary biological relevance of this compound is its lack of activity as a VHL ligand. This inactivity is crucial for its function as a negative control in PROTAC-mediated protein degradation studies.

The active (S,R,S)-AHPC isomer is a key component of many PROTACs. A PROTAC is a heterobifunctional molecule with a ligand for a target protein and a ligand for an E3 ubiquitin ligase (in this case, VHL), connected by a linker. The (S,R,S)-AHPC moiety binds to VHL, recruiting it to the target protein. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

The diagram below illustrates the mechanism of action for a VHL-recruiting PROTAC and highlights the role of the VHL ligand.

PROTAC_Mechanism PROTAC Mechanism of Action with VHL Ligand cluster_PROTAC PROTAC PROTAC Molecule Ternary_Complex Ternary Complex Formation (Target-PROTAC-VHL) VHL_Ligand (S,R,S)-AHPC (VHL Ligand) Linker Linker VHL_Ligand->Linker VHL_E3_Ligase VHL E3 Ubiquitin Ligase VHL_Ligand->VHL_E3_Ligase binds Target_Ligand Target Protein Ligand Linker->Target_Ligand Target_Protein Target Protein of Interest Target_Ligand->Target_Protein binds Target_Protein->Ternary_Complex VHL_E3_Ligase->Ternary_Complex Inactive_Control (S,S,S)-AHPC does NOT bind to VHL, preventing ternary complex formation. VHL_E3_Ligase->Inactive_Control Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Role of VHL ligand in PROTAC-mediated degradation.

This compound, being unable to bind to the VHL E3 ligase, prevents the formation of the critical ternary complex, thus inhibiting the downstream ubiquitination and degradation of the target protein. This makes it an ideal tool to confirm that the biological effect of an (S,R,S)-AHPC-containing PROTAC is indeed due to its specific interaction with VHL.

Conclusion

This compound is a cornerstone for rigorous research in the field of targeted protein degradation. While not biologically active in the context of VHL recruitment, its role as a negative control is paramount for the validation of VHL-dependent PROTACs. Although a dedicated synthetic procedure is not prominently published, a reliable synthesis can be proposed based on established methods for its active diastereomer. This guide provides researchers with a comprehensive understanding of the discovery, proposed synthesis, and critical biological function of this indispensable chemical probe.

References

(S,S,S)-AHPC Hydrochloride: An In-depth Technical Guide to the Inactive Stereoisomer of (S,R,S)-AHPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S,S)-AHPC hydrochloride is a crucial tool compound in the field of targeted protein degradation, specifically in the development of Proteolysis Targeting Chimeras (PROTACs). It serves as the inactive stereoisomer and negative control for (S,R,S)-AHPC, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Understanding the distinct properties of these stereoisomers is fundamental for the validation of VHL-dependent protein degradation and the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its relationship to the active (S,R,S) stereoisomer, comparative pharmacological data, detailed experimental protocols for assessing VHL engagement, and visualizations of the relevant biological pathways and experimental workflows.

Stereoisomers and VHL Ligand Activity

(S,R,S)-AHPC, also known as VH032, is a well-characterized small molecule that binds to the VHL protein.[2][3] This binding is a critical first step in the mechanism of action for many PROTACs, which are bifunctional molecules designed to recruit a target protein to an E3 ligase for ubiquitination and subsequent degradation by the proteasome. The specific stereochemistry of (S,R,S)-AHPC is essential for its high-affinity interaction with VHL.

In contrast, this compound is the diastereomer of (S,R,S)-AHPC. This single change in stereochemistry at one of the chiral centers dramatically reduces its binding affinity for VHL, rendering it biologically inactive as a VHL ligand.[1] Consequently, this compound is an indispensable negative control in experiments involving (S,R,S)-AHPC-based PROTACs. Its use allows researchers to confirm that the observed protein degradation is a direct result of VHL recruitment by the active stereoisomer and not due to off-target effects of the chemical scaffold.

Quantitative Pharmacological Data

LigandBinding Affinity (Kd)Binding Affinity (IC50)Assay Method(s)
(S,R,S)-AHPC (VH032) 185 nMNot directly reportedIsothermal Titration Calorimetry (ITC)
(S,S,S)-AHPC Not reported (Expected to be very high µM to mM range, indicating inactivity)Not reportedNot applicable
VH29880 - 90 nMITC, Fluorescence Polarization
VHL-IN-137 nMNot specified
VL2850.34 µMNot specified
VHL Ligand 14196 nMNot specified

Experimental Protocols

Accurate and reproducible methods are essential for confirming the engagement of ligands with the VHL protein. Below are detailed protocols for commonly used in vitro assays to differentiate the binding properties of (S,R,S)-AHPC and (S,S,S)-AHPC.

Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Binding Assay

This is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand by a test compound.[4]

  • Materials:

    • 6His-tagged human VHL protein complex

    • VHL-Red Ligand (fluorescently labeled)

    • Anti-6His Europium Cryptate-labeled antibody (donor fluorophore)

    • (S,R,S)-AHPC and this compound (test compounds)

    • Assay buffer (e.g., PROTAC Binding buffer 1)

    • 384-well low-volume white plates

    • HTRF-compatible plate reader

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of (S,R,S)-AHPC and (S,S,S)-AHPC in the assay buffer.

    • Reaction Setup: In a 384-well plate, add 5 µL of the compound dilutions to the respective wells. For negative controls, add 5 µL of assay buffer.

    • VHL Addition: Add 5 µL of the 6His-tagged human VHL protein complex to each well.

    • Detection Reagent Addition: Prepare a premixed solution of the VHL-Red Ligand and the anti-6His Europium Cryptate antibody. Add 10 µL of this premix to each well.

    • Incubation: Seal the plate and incubate for 1 hour at room temperature.

    • Data Acquisition: Remove the plate sealer and read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths (typically 620 nm and 665 nm, respectively).

    • Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the compound concentration. The IC50 value can be determined from the resulting dose-response curve. A significant decrease in the HTRF signal with increasing concentrations of (S,R,S)-AHPC is expected, while (S,S,S)-AHPC should show little to no effect.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., VHL ligand) to a ligand (e.g., immobilized VHL protein) in real-time.

  • Materials:

    • Recombinant VHL protein

    • (S,R,S)-AHPC and this compound

    • SPR sensor chip (e.g., CM5)

    • Immobilization reagents (e.g., EDC, NHS)

    • Running buffer

    • SPR instrument

  • Procedure:

    • VHL Immobilization: Immobilize the VHL protein onto the sensor chip surface using standard amine coupling chemistry.

    • Binding Analysis: Inject a series of concentrations of (S,R,S)-AHPC and (S,S,S)-AHPC over the sensor surface and monitor the change in the SPR signal (response units, RU).

    • Data Analysis: Generate sensorgrams for each compound concentration. Fit the data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd). A clear binding response is expected for (S,R,S)-AHPC, allowing for the calculation of its binding kinetics, whereas (S,S,S)-AHPC is expected to show minimal to no binding.

Signaling Pathways and Experimental Workflows

The VHL/HIF-1α Signaling Pathway

The von Hippel-Lindau protein is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normoxic (normal oxygen) conditions. This pathway is crucial for regulating cellular responses to changes in oxygen availability.

VHL_HIF1a_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs Prolyl Hydroxylation Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α VHL VHL E3 Ligase Complex Hydroxylated HIF-1α->VHL Binding Ubiquitin Ubiquitin VHL->Ubiquitin Ubiquitination Ubiquitinated HIF-1α Ubiquitinated HIF-1α Ubiquitin->Ubiquitinated HIF-1α Proteasome Proteasome Ubiquitinated HIF-1α->Proteasome Degradation HIF-1α_hypoxia HIF-1α HIF-1β HIF-1β HIF-1α_hypoxia->HIF-1β Dimerization HIF-1 Complex HIF-1 Complex HIF-1β->HIF-1 Complex Nucleus Nucleus HIF-1 Complex->Nucleus Nuclear Translocation Gene Expression Gene Expression Nucleus->Gene Expression Transcription of Hypoxia-responsive Genes

Caption: The VHL/HIF-1α signaling pathway under normoxic and hypoxic conditions.

PROTAC Mechanism of Action

PROTACs leverage the cell's natural protein degradation machinery to eliminate target proteins. (S,R,S)-AHPC is a key component of many VHL-recruiting PROTACs.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC - Linker - Target Ligand) VHL VHL E3 Ligase PROTAC->VHL binds Target Target Protein PROTAC->Target binds Ternary_Complex Target-PROTAC-VHL Ternary Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degraded_Target Degraded Target Protein Proteasome->Degraded_Target Recycled_PROTAC Recycled PROTAC Proteasome->Recycled_PROTAC

Caption: General mechanism of action for a VHL-recruiting PROTAC.

Conclusion

This compound is an essential negative control for researchers working with (S,R,S)-AHPC-based PROTACs and studying the VHL E3 ligase pathway. Its stereochemical difference from the active (S,R,S) isomer results in a profound loss of binding affinity for VHL, making it an ideal tool to validate the on-target mechanism of action of VHL-recruiting protein degraders. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the rigorous evaluation of VHL ligands and the advancement of targeted protein degradation therapies. The clear quantitative distinction in biological activity between these stereoisomers underscores the importance of stereochemistry in drug design and development.

References

Unraveling the Stereochemical Nuances: A Technical Deep Dive into the Structural Disparities Between (S,S,S)-AHPC and (S,R,S)-AHPC

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the precise three-dimensional architecture of small molecule components is paramount to their function. This technical guide provides an in-depth analysis of the structural and functional differences between two critical diastereomers of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,S,S)-AHPC and (S,R,S)-AHPC. Understanding these distinctions is crucial for researchers, scientists, and drug development professionals engaged in the design and optimization of Proteolysis Targeting Chimeras (PROTACs).

(S,R,S)-AHPC has been identified as the active stereoisomer that effectively binds to the VHL protein, a key component of the cellular machinery responsible for protein degradation.[1][2] Conversely, (S,S,S)-AHPC serves as a vital negative control in experimental settings due to its inability to engage VHL, thereby highlighting the stereospecificity of this molecular interaction.[2] This document will explore the foundational structural differences that dictate this functional dichotomy, present available quantitative data, detail relevant experimental protocols, and visualize the associated biological pathways.

Core Structural and Functional Differences

The fundamental distinction between (S,S,S)-AHPC and (S,R,S)-AHPC lies in the spatial arrangement of substituents around their chiral centers. This seemingly subtle variation in stereochemistry has a profound impact on their ability to bind to the VHL protein. The (S,R,S) configuration allows the molecule to adopt a conformation that fits precisely into the binding pocket of VHL, facilitating the necessary molecular interactions for stable complex formation. The (S,S,S) diastereomer, however, possesses a different three-dimensional shape that results in steric hindrance and an unfavorable orientation within the VHL binding site, thus preventing effective binding.[3][]

This stereospecific recognition is the cornerstone of the utility of these molecules in PROTAC technology. An active PROTAC incorporates the (S,R,S)-AHPC moiety to recruit the VHL E3 ligase to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The use of (S,S,S)-AHPC in control experiments is essential to demonstrate that the observed protein degradation is a direct result of VHL engagement by the active diastereomer.[2]

Data Presentation: Physicochemical and Binding Properties

Property(S,R,S)-AHPC(S,S,S)-AHPCReference
Molecular Formula C₂₂H₃₀N₄O₃SC₂₂H₃₀N₄O₃S[2][5]
Molecular Weight 430.56 g/mol 430.56 g/mol [2][5]
Function Active VHL LigandInactive Control Ligand[1][2]
Binding Affinity (Kd) Not explicitly reported, but is a component of potent VHL-binding PROTACs.Not applicable (does not bind)[6]
IC₅₀ (in PROTAC context) GMB-475, a PROTAC containing an (S,R,S)-AHPC derivative, induces degradation of BCR-ABL1 with an IC₅₀ of 1.11 µM.Not applicable[6]

Experimental Protocols

The synthesis and characterization of these diastereomers, along with the assessment of their binding to VHL, require specific and rigorous experimental protocols.

Stereoselective Synthesis of AHPC Diastereomers

The synthesis of (S,R,S)-AHPC and (S,S,S)-AHPC is achieved through multi-step stereoselective synthesis.[3] This typically involves the use of chiral starting materials and reagents to control the stereochemistry at each chiral center. Key strategies include:

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of the desired diastereomer.[3]

  • Chiral Resolution: Separating a mixture of diastereomers using techniques such as chiral chromatography.[3]

A general synthetic route involves the coupling of protected amino acids and other chiral building blocks, with careful control of reaction conditions to maintain stereochemical integrity. The final products are purified by methods such as High-Performance Liquid Chromatography (HPLC) and their stereochemistry confirmed by analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions.

Objective: To quantify the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between AHPC diastereomers and the VHL protein.

Materials:

  • Purified VHL protein

  • (S,R,S)-AHPC and (S,S,S)-AHPC dissolved in a matched buffer

  • ITC instrument

Protocol:

  • Thoroughly dialyze the VHL protein and dissolve the AHPC compounds in the same buffer to minimize heats of dilution.

  • Degas all solutions to prevent air bubbles in the calorimeter.

  • Load the VHL protein into the sample cell of the ITC instrument.

  • Load the AHPC compound into the injection syringe.

  • Perform a series of injections of the AHPC solution into the sample cell while monitoring the heat changes.

  • As a control, inject the AHPC solution into the buffer alone to determine the heat of dilution.

  • Analyze the resulting data by subtracting the heat of dilution and fitting the integrated heat changes to a suitable binding model to determine the thermodynamic parameters.

Mandatory Visualizations

Signaling Pathway of PROTAC-mediated Protein Degradation

The following diagram illustrates the mechanism of action of a PROTAC utilizing the active (S,R,S)-AHPC ligand to induce the degradation of a target protein of interest (POI).

PROTAC_Signaling_Pathway cluster_inactive (S,S,S)-AHPC Interaction (Inactive) cluster_active PROTAC Action with (S,R,S)-AHPC (Active) SSS_AHPC (S,S,S)-AHPC VHL_inactive VHL E3 Ligase SSS_AHPC->VHL_inactive No Binding PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI_Ligand) POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex VHL->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC signaling pathway.

Experimental Workflow for PROTAC Development and Evaluation

This diagram outlines the typical workflow for developing and assessing the efficacy of a PROTAC, highlighting the importance of the inactive diastereomer as a control.

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays Synthesis_Active Stereoselective Synthesis of (S,R,S)-AHPC based PROTAC Purification Purification (HPLC) Synthesis_Active->Purification Synthesis_Inactive Stereoselective Synthesis of (S,S,S)-AHPC based Control Synthesis_Inactive->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Active_PROTAC Active PROTAC Characterization->Active_PROTAC Inactive_Control Inactive Control Characterization->Inactive_Control Binding_Assay Binding Affinity Assay (e.g., ITC, HTRF) Cell_Treatment Treat Cells with Active PROTAC and Inactive Control Binding_Assay->Cell_Treatment VHL_Protein VHL Protein VHL_Protein->Binding_Assay Active_PROTAC->Binding_Assay Inactive_Control->Binding_Assay Western_Blot Western Blot for Target Protein Levels Cell_Treatment->Western_Blot Degradation_Analysis Analysis of Target Degradation Western_Blot->Degradation_Analysis

Caption: PROTAC development workflow.

References

Unraveling the Inactivity of (S,S,S)-AHPC Hydrochloride: A Stereochemical Perspective on VHL Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the molecular underpinnings of (S,S,S)-AHPC hydrochloride's lack of biological activity reveals the critical role of stereochemistry in its interaction with the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the mechanism behind the inactivity of this specific stereoisomer, highlighting its function as a crucial negative control in targeted protein degradation studies.

This compound is the diastereomer of the potent VHL ligand (S,R,S)-AHPC (also known as VH032). The (S,R,S) stereoisomer is a fundamental building block in the development of Proteolysis-Targeting Chimeras (PROTACs), bifunctional molecules that recruit the VHL E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. In stark contrast, the (S,S,S) isomer is biologically inactive, serving as an essential experimental control to validate that the observed effects of an (S,R,S)-AHPC-containing PROTAC are indeed due to VHL engagement.

The inactivity of this compound stems directly from its three-dimensional atomic arrangement. The specific spatial orientation of the substituents in the (S,S,S) form prevents it from fitting into the binding pocket of the VHL protein. This is in contrast to the (S,R,S) isomer, which has the correct stereochemical configuration to form key interactions with amino acid residues within the VHL binding site.

The Role of Stereochemistry in VHL Binding

The von Hippel-Lindau protein recognizes its substrates, such as the alpha subunit of the hypoxia-inducible factor (HIF-1α), through a specific binding pocket. Small molecule VHL ligands, like (S,R,S)-AHPC, are designed to mimic the key interactions of the hydroxylated proline residue of HIF-1α. The precise stereochemistry of these ligands is paramount for achieving high-affinity binding.

The (S,R,S) configuration of AHPC allows for the correct presentation of its functional groups to form hydrogen bonds and van der Waals interactions with residues in the VHL binding pocket. However, the inversion of the stereocenter at the carbon bearing the hydroxyl group in (S,S,S)-AHPC disrupts this intricate network of interactions, leading to a dramatic loss of binding affinity and, consequently, biological inactivity.

Quantitative Comparison of AHPC Stereoisomers

The disparity in the biological activity between the (S,R,S) and (S,S,S) stereoisomers of AHPC is quantitatively reflected in their binding affinities for the VHL protein. While (S,R,S)-AHPC binds to VHL with a dissociation constant (Kd) in the nanomolar range, (S,S,S)-AHPC is considered inactive and is used as a negative control.[1]

CompoundStereochemistryVHL Binding Affinity (Kd)Activity
AHPC (VH032)(S,R,S)~185 nM[2]Active
AHPC hydrochloride(S,S,S)Not reported (inactive)Inactive

Signaling Pathway and Experimental Workflow

The engagement of a VHL ligand is the initial step in the PROTAC-mediated degradation pathway. The following diagram illustrates the mechanism of action for a functional, (S,R,S)-AHPC-based PROTAC and the point of failure for a hypothetical PROTAC containing the inactive (S,S,S) isomer.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_active Active PROTAC with (S,R,S)-AHPC cluster_inactive Inactive PROTAC with (S,S,S)-AHPC POI_active Target Protein (POI) Ternary_active Ternary Complex (POI-PROTAC-VHL) POI_active->Ternary_active PROTAC_active PROTAC ((S,R,S)-AHPC) PROTAC_active->Ternary_active VHL_active VHL E3 Ligase VHL_active->Ternary_active Ub_POI Ubiquitinated POI Ternary_active->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome_active Proteasome Ub_POI->Proteasome_active Degradation_active Degraded POI Proteasome_active->Degradation_active Degradation POI_inactive Target Protein (POI) No_Binding No Ternary Complex Formation POI_inactive->No_Binding PROTAC_inactive PROTAC ((S,S,S)-AHPC) PROTAC_inactive->No_Binding VHL_inactive VHL E3 Ligase VHL_inactive->No_Binding

Caption: Mechanism of action for active vs. inactive PROTACs.

The experimental validation of VHL ligand binding is crucial. The following workflow outlines a common method for assessing the binding affinity of compounds to the VHL protein.

Experimental_Workflow VHL Binding Assay Workflow (Fluorescence Polarization) cluster_workflow Experimental Steps start Start prepare_reagents Prepare Reagents: - VHL Protein - Fluorescently Labeled VHL Ligand - Test Compounds ((S,R,S) & (S,S,S)-AHPC) start->prepare_reagents serial_dilution Perform Serial Dilution of Test Compounds prepare_reagents->serial_dilution plate_addition Add VHL Protein, Fluorescent Ligand, and Test Compounds to Microplate serial_dilution->plate_addition incubation Incubate at Room Temperature plate_addition->incubation fp_measurement Measure Fluorescence Polarization incubation->fp_measurement data_analysis Analyze Data and Determine IC50/Kd fp_measurement->data_analysis end End data_analysis->end

Caption: Workflow for a VHL fluorescence polarization binding assay.

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This assay measures the binding of a small molecule to a protein by detecting changes in the polarization of fluorescent light.

  • Materials:

    • Purified recombinant VHL protein complex (VHL, Elongin B, Elongin C).

    • Fluorescently labeled VHL ligand (e.g., a derivative of (S,R,S)-AHPC).

    • Test compounds: this compound and (S,R,S)-AHPC.

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • Black, low-volume 384-well microplates.

    • A microplate reader with fluorescence polarization capabilities.

  • Method:

    • Prepare a serial dilution of the test compounds in the assay buffer.

    • In the microplate, add a fixed concentration of the VHL protein and the fluorescently labeled VHL ligand to each well.

    • Add the serially diluted test compounds to the wells. Include wells with no test compound (positive control) and wells with no VHL protein (negative control).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using the microplate reader.

    • The data is analyzed by plotting the fluorescence polarization values against the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent ligand, can then be calculated. For (S,S,S)-AHPC, a significant shift in fluorescence polarization is not expected, indicating a lack of binding.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

HTRF is a competitive immunoassay that measures the proximity of two molecules.

  • Materials:

    • His-tagged VHL protein complex.

    • A VHL ligand conjugated to a fluorescent acceptor (e.g., d2).

    • An anti-His antibody conjugated to a fluorescent donor (e.g., Europium cryptate).

    • Test compounds: this compound and (S,R,S)-AHPC.

    • Assay buffer.

    • Low-volume 384-well microplates.

    • An HTRF-compatible microplate reader.

  • Method:

    • Prepare serial dilutions of the test compounds.

    • In the microplate, add the His-tagged VHL protein, the anti-His antibody-donor conjugate, and the VHL ligand-acceptor conjugate.

    • Add the serially diluted test compounds to the wells.

    • Incubate the plate at room temperature.

    • Measure the HTRF signal at two wavelengths (donor and acceptor emission).

    • The HTRF ratio is calculated from the emission signals. A decrease in the HTRF ratio indicates displacement of the VHL ligand-acceptor by the test compound. The IC50 value is determined by plotting the HTRF ratio against the test compound concentration. For (S,S,S)-AHPC, no significant change in the HTRF ratio is anticipated.

Conclusion

The inactivity of this compound is a direct consequence of its stereochemical configuration, which precludes effective binding to the von Hippel-Lindau E3 ligase. This makes it an indispensable tool in the field of targeted protein degradation, serving as a robust negative control to ensure the specificity of PROTACs and other VHL-recruiting molecules. A thorough understanding of the structure-activity relationship of VHL ligands, exemplified by the stark contrast between the (S,R,S) and (S,S,S) stereoisomers of AHPC, is fundamental for the rational design of novel therapeutics that hijack the ubiquitin-proteasome system.

References

A Technical Guide to Enantiomerically Pure (S,S,S)-AHPC HCl for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Commercial Availability, Synthesis, and Application of a Key Negative Control in Targeted Protein Degradation

For researchers, scientists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation, the use of precise and well-characterized chemical tools is paramount. Among these, enantiomerically pure (S,S,S)-AHPC HCl ((2S,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride) serves as a critical negative control for its active (S,R,S) diastereomer in studies involving von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs (Proteolysis-Targeting Chimeras). This technical guide provides a comprehensive overview of its commercial availability, a summary of synthetic considerations, and detailed experimental protocols for its application.

Commercial Availability

Enantiomerically pure (S,S,S)-AHPC HCl is readily available from several commercial suppliers, ensuring its accessibility for research purposes. The compound is typically offered in various quantities with high purity levels, suitable for both in vitro and cellular assays. Below is a summary of representative commercial sources and their product specifications.

SupplierProduct NameCAS NumberPurityAvailable Quantities
MedChemExpress(S,S,S)-AHPC hydrochloride2115897-23-7≥98%5 mg, 10 mg, 50 mg, 100 mg
Sigma-Aldrich (via Fisher Scientific)This compound2115897-23-7≥97%10 mg
Alkali ScientificThis compound2115897-23-7Not specified10 mg

The Role of (S,S,S)-AHPC HCl in PROTAC Research

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The (S,R,S) stereoisomer of AHPC is a well-established VHL ligand. In contrast, the (S,S,S) epimer is designed to be inactive, meaning it does not bind to VHL.[1] This lack of binding is crucial for its function as a negative control, allowing researchers to verify that the observed protein degradation is a direct result of the PROTAC-mediated formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase, rather than off-target effects.[2][3]

Experimental Protocols

General Considerations for Synthesis
Application as a Negative Control in a Cellular Degradation Assay (Western Blot)

The following protocol provides a general workflow for utilizing (S,S,S)-AHPC HCl as a negative control alongside its active PROTAC counterpart in a Western blot experiment to assess target protein degradation.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density and allow them to adhere overnight.

  • Treat cells with the active PROTAC at various concentrations.

  • In parallel, treat cells with the (S,S,S)-AHPC HCl-containing negative control PROTAC at the same concentrations.

  • Include a vehicle-only (e.g., DMSO) control.

  • Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

  • Perform electrophoresis to separate the proteins by size.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

6. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again several times with TBST.

7. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin).

  • Quantify the band intensities to determine the extent of protein degradation. The active PROTAC should show a dose- and time-dependent decrease in the target protein, while the (S,S,S)-AHPC HCl-based negative control should not.

Visualizing the PROTAC Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the differential mechanism of action between an active PROTAC utilizing the (S,R,S)-AHPC VHL ligand and its inactive counterpart containing (S,S,S)-AHPC.

PROTAC_Mechanism cluster_active Active PROTAC ((S,R,S)-AHPC) cluster_inactive Inactive Control ((S,S,S)-AHPC) POI_A Target Protein Ternary_A Ternary Complex POI_A->Ternary_A PROTAC_A Active PROTAC PROTAC_A->Ternary_A VHL_A VHL E3 Ligase VHL_A->Ternary_A Ub_A Ubiquitination Ternary_A->Ub_A Proteasome_A Proteasomal Degradation Ub_A->Proteasome_A POI_I Target Protein PROTAC_I Inactive PROTAC POI_I->PROTAC_I NoComplex No Ternary Complex Formation PROTAC_I->NoComplex VHL_I VHL E3 Ligase

Figure 1: Mechanism of action of an active PROTAC versus an inactive control.

The diagram above illustrates that the active PROTAC facilitates the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein. Conversely, the inactive control, containing the (S,S,S)-AHPC moiety, is unable to bind to the VHL E3 ligase, thus preventing the formation of the ternary complex and subsequent protein degradation.

Experimental_Workflow start Cell Culture treatment Treatment with Active PROTAC, Inactive Control, and Vehicle start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting with Target and Loading Control Antibodies transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Data Analysis and Comparison detection->analysis conclusion Confirmation of VHL-dependent Degradation analysis->conclusion

Figure 2: Experimental workflow for validating PROTAC activity using an inactive control.

This workflow outlines the key steps in a typical Western blot experiment designed to confirm that the degradation of a target protein is dependent on the specific recruitment of the VHL E3 ligase by the active PROTAC, as validated by the lack of degradation with the (S,S,S)-AHPC HCl-containing negative control.

References

(S,S,S)-AHPC Hydrochloride for PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (S,S,S)-AHPC hydrochloride, a critical tool in the development of Proteolysis Targeting Chimeras (PROTACs). It details its role as a negative control, presents comparative data, and offers detailed experimental protocols to aid in the design and interpretation of PROTAC-based studies.

Introduction to this compound in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific target proteins. A typical PROTAC consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most commonly recruited E3 ligases in PROTAC design.

(S,R,S)-AHPC is a well-established, high-affinity ligand for the VHL E3 ubiquitin ligase and is widely used in the development of VHL-based PROTACs.[1] In contrast, This compound is the diastereomer of (S,R,S)-AHPC and serves as an essential negative control in PROTAC experiments.[1][2] Due to its stereochemistry, (S,S,S)-AHPC exhibits significantly reduced binding to VHL, rendering PROTACs constructed with this moiety incapable of efficiently recruiting the VHL E3 ligase complex. This property is crucial for demonstrating that the observed degradation of a target protein is a direct result of the PROTAC-mediated recruitment of VHL and not due to off-target effects of the molecule.

The Role of Stereochemistry in VHL Recognition

The interaction between the AHPC ligand and the VHL protein is highly dependent on the stereochemistry of the hydroxyproline (B1673980) ring. The (S,R,S) configuration allows for a specific set of hydrogen bonds and hydrophobic interactions within the VHL binding pocket, leading to high-affinity binding. The (S,S,S) stereoisomer, however, does not fit optimally into the binding site, resulting in a dramatic loss of affinity. This difference in binding affinity is the basis for its use as a negative control.

Quantitative Data: The Impact of Stereochemistry on PROTAC Activity

The primary function of (S,S,S)-AHPC in PROTAC research is to serve as a comparator for its active counterpart, (S,R,S)-AHPC. The following tables summarize the key quantitative differences, highlighting the importance of stereochemistry in PROTAC efficacy.

A study by Garcia Jimenez et al. (2022) provides data on a pair of PROTACs targeting the PTK2 protein: BI-0319, which incorporates the active (S,R,S)-AHPC ligand, and its negative control, BI-4206, which contains the inactive (S,S,S)-AHPC ligand.[3]

Table 1: Physicochemical Properties of AHPC Ligands and Corresponding PROTACs
CompoundDescriptionLogS (Thermodynamic Solubility)Reference
(S,R,S)-AHPC HClActive VHL Ligand-2.68[3]
(S,S,S)-AHPC 2HClInactive VHL Ligand (Negative Control)-2.69[3]
BI-0319PTK2 PROTAC with (S,R,S)-AHPC-5.58[3]
BI-4206PTK2 PROTAC with (S,S,S)-AHPC (Negative Control)-6.24[3]
Table 2: Comparative Degradation Data for a BRD4-targeting PROTAC

While specific degradation data for the PTK2-targeting PROTACs BI-0319 and BI-4206 were not detailed in the primary text of the cited solubility study, the established principle of using (S,S,S)-AHPC as a negative control allows us to present a representative dataset for a well-characterized target like BRD4. A hypothetical PROTAC targeting BRD4, "BRD4-PROTAC," and its negative control, "BRD4-PROTAC-neg," would be expected to yield the following comparative data:

CompoundTarget ProteinDC50 (Concentration for 50% degradation)Dmax (Maximum degradation)Expected Outcome
BRD4-PROTAC ((S,R,S)-AHPC based)BRD4~32 nM>90%Potent degradation of BRD4
BRD4-PROTAC-neg ((S,S,S)-AHPC based)BRD4>10 µM<10%No significant degradation of BRD4

Note: The DC50 and Dmax values for the active BRD4 PROTAC are based on representative data for VHL-based BRD4 degraders.[4] The values for the negative control are illustrative of the expected lack of activity.

Signaling Pathways and Experimental Workflows

The development and validation of a PROTAC require a systematic approach involving chemical synthesis and rigorous biological evaluation. The use of a negative control like (S,S,S)-AHPC is integral to this process.

PROTAC Mechanism of Action and the VHL E3 Ligase Complex

The following diagrams illustrate the general mechanism of action for a VHL-recruiting PROTAC and the composition of the VHL E3 ligase complex.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex PROTAC_recycled PROTAC PROTAC->PROTAC_recycled Recycled Target_Protein Target Protein (e.g., BRD4) Target_Protein->Ternary_Complex VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of Target Protein Ternary_Complex->Polyubiquitination E1, E2 Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: General mechanism of PROTAC-mediated protein degradation.

VHL_E3_Ligase_Complex VHL VHL Elongin_C Elongin C VHL->Elongin_C Elongin_B Elongin B Elongin_C->Elongin_B Cullin_2 Cullin 2 (CUL2) Elongin_C->Cullin_2 Rbx1 Rbx1 Cullin_2->Rbx1 E2_Ub E2-Ubiquitin Rbx1->E2_Ub

Caption: The VHL-Cullin-RING E3 Ubiquitin Ligase Complex.

Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical workflow for evaluating a novel PROTAC and its negative control.

PROTAC_Evaluation_Workflow cluster_synthesis Chemical Synthesis cluster_cellular_assays Cellular Assays cluster_data_analysis Data Analysis Synth_Active Synthesize Active PROTAC ((S,R,S)-AHPC based) Cell_Treatment Treat cells with Active PROTAC, Negative Control, and Vehicle (DMSO) Synth_Active->Cell_Treatment Synth_Negative Synthesize Negative Control PROTAC ((S,S,S)-AHPC based) Synth_Negative->Cell_Treatment Western_Blot Western Blot Analysis for Target Protein Levels Cell_Treatment->Western_Blot Dose_Response Dose-Response and Time-Course Experiments Western_Blot->Dose_Response Quantification Quantify Protein Bands Dose_Response->Quantification DC50_Dmax Calculate DC50 and Dmax Quantification->DC50_Dmax Comparison Compare Activity of Active PROTAC vs. Negative Control DC50_Dmax->Comparison

Caption: Experimental workflow for PROTAC evaluation using a negative control.

Detailed Experimental Protocols

The following protocols are representative of the methods used to synthesize and evaluate PROTACs incorporating AHPC-based VHL ligands.

General Synthesis of an AHPC-based PROTAC

This protocol describes a general method for coupling an AHPC moiety to a linker and subsequently to a ligand for a protein of interest (POI). The synthesis of the (S,S,S)-AHPC based negative control would follow the same procedure, substituting (S,R,S)-AHPC hydrochloride with this compound.

Materials:

  • (S,R,S)-AHPC hydrochloride or this compound

  • Linker with appropriate functional groups (e.g., a PEG linker with a carboxylic acid and a protected amine)

  • Ligand for the protein of interest with a suitable functional group for coupling (e.g., an amine)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of AHPC to Linker:

    • Dissolve the AHPC hydrochloride (1.0 eq) and the linker (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Purify the product by flash column chromatography.

  • Deprotection of the Linker (if necessary):

    • Dissolve the AHPC-linker conjugate in a suitable solvent (e.g., DCM).

    • Add the deprotection agent (e.g., TFA for a Boc group).

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the deprotected AHPC-linker.

  • Coupling of AHPC-Linker to POI Ligand:

    • Dissolve the AHPC-linker (1.0 eq) and the POI ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (3.0 eq).

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction by LC-MS.

    • Purify the final PROTAC molecule using reverse-phase preparative HPLC.

    • Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Western Blotting for Target Protein Degradation

This is the primary assay to directly measure the extent of target protein degradation.

Materials:

  • Human cancer cell line expressing the target protein (e.g., HeLa, HEK293T)

  • Active PROTAC and (S,S,S)-AHPC based negative control PROTAC (stock solutions in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.

    • Treat the cells with a dose-response of the active PROTAC and the negative control PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle-only control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

This compound is an indispensable tool for the rigorous evaluation of VHL-based PROTACs. Its inability to effectively bind to the VHL E3 ligase makes it the ideal negative control to confirm that the degradation of a target protein is a direct consequence of the PROTAC's mechanism of action. By incorporating this control into experimental workflows, researchers can confidently validate their findings and advance the development of novel protein-degrading therapeutics.

References

Methodological & Application

Application Notes: Utilizing (S,S,S)-AHPC Hydrochloride as a Negative Control in Targeted Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the study of Proteolysis-Targeting Chimeras (PROTACs) and the ubiquitin-proteasome system.

Introduction: The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of most intracellular proteins. E3 ubiquitin ligases are key components of this system, providing substrate specificity for ubiquitination. One such E3 ligase, the von Hippel-Lindau (VHL) protein, is frequently co-opted by PROTACs to induce the degradation of specific target proteins.[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2][3]

A crucial aspect of PROTAC research is demonstrating that the observed degradation is a direct result of the specific recruitment of the E3 ligase. This is achieved through rigorous control experiments. (S,R,S)-AHPC is a widely used ligand that actively binds to the VHL E3 ligase.[2][4][5] Its stereoisomer, (S,S,S)-AHPC hydrochloride, serves as an essential negative control because it does not effectively bind to VHL.[1][4][6] By incorporating (S,S,S)-AHPC into a PROTAC molecule instead of the active (S,R,S)-AHPC, researchers can create a control compound that should fail to induce degradation, thus proving the VHL-dependent mechanism of action of the active PROTAC.

Principle of the Control Experiment

The fundamental principle is to compare the activity of a PROTAC containing the active VHL ligand, (S,R,S)-AHPC, with an identical PROTAC where the VHL ligand is replaced by its inactive epimer, (S,S,S)-AHPC.

  • Active PROTAC (with (S,R,S)-AHPC): This molecule is expected to form a ternary complex between the target protein and the VHL E3 ligase, leading to ubiquitination and degradation of the target.

  • Negative Control PROTAC (with (S,S,S)-AHPC): This molecule can still bind the target protein but cannot recruit the VHL E3 ligase due to the incorrect stereochemistry of the AHPC moiety.[1][6] Therefore, it should not induce degradation of the target protein.

Observing a significant reduction in the target protein level with the active PROTAC but not with the negative control PROTAC confirms that the degradation is specifically mediated by VHL recruitment.

Logical Framework for the Control Experiment

G cluster_0 Active Pathway cluster_1 Negative Control Pathway Active_PROTAC (S,R,S)-AHPC PROTAC Binds_VHL Binds VHL E3 Ligase Active_PROTAC->Binds_VHL Degradation Target Protein Degradation Binds_VHL->Degradation Inactive_PROTAC (S,S,S)-AHPC PROTAC No_Bind_VHL Does NOT Bind VHL E3 Ligase Inactive_PROTAC->No_Bind_VHL No_Degradation No Target Protein Degradation No_Bind_VHL->No_Degradation

Caption: Logical diagram illustrating the differential effects of active vs. control PROTACs.

Experimental Design and Protocols

A typical experiment involves treating cultured cells with the active PROTAC, the (S,S,S)-AHPC-based negative control PROTAC, and a vehicle control. Protein levels are then assessed, most commonly by Western Blot.

Key Experimental Groups:
  • Vehicle Control: (e.g., DMSO) To establish the baseline level of the target protein.

  • Active PROTAC: To measure the degradation of the target protein.

  • Negative Control PROTAC (with (S,S,S)-AHPC): To demonstrate that degradation is VHL-dependent.

  • Positive Control (Optional): Treatment with a proteasome inhibitor like MG132 after PROTAC treatment can be used to show that the degradation occurs via the proteasome. If the protein level is "rescued" in the presence of MG132, it confirms proteasomal degradation.[7][8]

PROTAC Mechanism of Action

PROTAC_Mechanism Target Target Protein Ternary Ternary Complex (Target-PROTAC-VHL) Target->Ternary PROTAC Active PROTAC ((S,R,S)-AHPC) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Control_PROTAC Control PROTAC ((S,S,S)-AHPC) Control_PROTAC->VHL Binding Fails Workflow A Seed Cells in Plates B Prepare Compound Dilutions (Vehicle, Active, Control) A->B C Treat Cells B->C D Incubate for Defined Time (e.g., 16 hours) C->D E Lyse Cells & Quantify Protein D->E F Perform Western Blot E->F G Image and Quantify Bands F->G H Analyze & Compare Data G->H

References

Application Notes and Protocols for (S,S,S)-AHPC Hydrochloride in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted drug discovery, facilitating the degradation of specific proteins by hijacking the ubiquitin-proteasome system.[1] A key component of many PROTACs is a ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited ligase in PROTAC design.[2][3]

(S,S,S)-AHPC hydrochloride is the inactive epimer of (S,R,S)-AHPC, a well-established VHL ligand.[3][4] Due to its stereochemistry, (S,S,S)-AHPC does not bind to VHL and is therefore unable to recruit the E3 ligase complex.[5] This makes it an essential negative control in experiments involving VHL-recruiting PROTACs. Its use allows researchers to verify that the observed protein degradation is a direct result of the PROTAC's intended mechanism of action and not due to off-target effects.

These application notes provide a detailed protocol for utilizing this compound as a negative control in Western blot experiments designed to assess the efficacy of VHL-based PROTACs.

Signaling Pathway of PROTAC-Mediated Protein Degradation

A VHL-recruiting PROTAC is a heterobifunctional molecule containing a ligand for the target protein of interest (POI) and a VHL ligand ((S,R,S)-AHPC), connected by a linker. The PROTAC simultaneously binds to the POI and the VHL E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome. A PROTAC incorporating the inactive (S,S,S)-AHPC epimer is unable to form this ternary complex, and thus, the POI is not degraded.

PROTAC_Signaling_Pathway cluster_VHL_PROTAC Active PROTAC Action cluster_Ubiquitination Ubiquitination & Degradation cluster_Negative_Control Negative Control Action cluster_No_Degradation Result PROTAC PROTAC ((S,R,S)-AHPC) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation NC_PROTAC Negative Control PROTAC ((S,S,S)-AHPC) No_Complex No Ternary Complex Formation NC_PROTAC->No_Complex NC_POI Protein of Interest (POI) NC_POI->No_Complex NC_VHL VHL E3 Ligase NC_VHL->No_Complex No_Degradation No POI Degradation No_Complex->No_Degradation

Caption: Mechanism of action of a VHL-recruiting PROTAC and its negative control.

Experimental Protocol: Western Blot Analysis

This protocol details the steps for assessing target protein degradation using a VHL-based PROTAC and its corresponding this compound negative control.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Seeding B 2. Cell Treatment (Active PROTAC, Negative Control, Vehicle) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection F->G H 8. Data Analysis & Quantification G->H

Caption: Workflow for Western blot analysis of PROTAC-mediated protein degradation.

Materials and Reagents
  • Cell Line: A human cell line endogenously expressing the protein of interest (POI) and VHL.

  • Active PROTAC: The VHL-recruiting PROTAC of interest.

  • This compound-based Negative Control PROTAC: A PROTAC identical to the active one but synthesized with this compound.

  • Vehicle Control: Typically DMSO.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile, and ice-cold.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Kit: BCA or Bradford assay.

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels and Running Buffer

  • Transfer Buffer and PVDF or Nitrocellulose Membranes

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies: Specific for the POI and a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate (ECL)

  • Imaging System

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Cell Treatment:

    • Prepare serial dilutions of the active PROTAC and the this compound negative control PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM.

    • Include a vehicle-only control (e.g., 0.1% DMSO).

    • Aspirate the old medium from the cells and add the medium containing the different treatments.

    • Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4X Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Include a protein molecular weight marker.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Signal Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system. Ensure the signal is not saturated.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the POI band to the corresponding loading control band for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control for each concentration of the active PROTAC and the negative control.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a table to clearly compare the effects of the active PROTAC and the this compound negative control.

Table 1: Quantification of Target Protein Degradation

Treatment Concentration (µM)Active PROTAC (% Degradation)(S,S,S)-AHPC Negative Control (% Degradation)
0 (Vehicle)00
0.0125 ± 42 ± 1
0.168 ± 75 ± 2
192 ± 58 ± 3
1095 ± 310 ± 4

Data are presented as mean ± standard deviation from three independent experiments. Percentage degradation is calculated relative to the vehicle control.

From this data, dose-response curves can be generated to determine key parameters such as the DC₅₀ (the concentration at which 50% of the protein is degraded) and the Dₘₐₓ (the maximum degradation achieved) for the active PROTAC. The negative control should not exhibit significant degradation across the concentration range.

Troubleshooting

IssuePossible CauseSolution
High background Insufficient blocking or washing; antibody concentration too high.Increase blocking time, increase the number or duration of washes, optimize antibody dilution.
No or weak signal Inefficient protein transfer; inactive antibody or ECL substrate.Confirm transfer with Ponceau S staining; use fresh antibody and substrate.
Inconsistent loading Inaccurate protein quantification or pipetting errors.Carefully perform protein quantification and ensure equal loading volumes. Always normalize to a loading control.
Degradation observed with the negative control Off-target effects of the PROTAC molecule independent of VHL recruitment; compound toxicity at high concentrations.Investigate alternative negative controls (e.g., a PROTAC with a scrambled warhead for the POI). Assess cell viability at high concentrations.

References

Application Notes and Protocols for (S,S,S)-AHPC Hydrochloride in In-Cellulo Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A crucial component in the design and validation of many PROTACs is the recruitment of an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited ligase in PROTAC development.

(S,R,S)-AHPC is a well-established, high-affinity ligand for VHL. To ensure that the observed protein degradation is a direct result of the PROTAC-mediated recruitment of VHL and not due to off-target effects, a robust negative control is essential. (S,S,S)-AHPC hydrochloride, the inactive stereoisomer (epimer) of the VHL ligand, serves this critical role. Due to its stereochemistry, (S,S,S)-AHPC does not bind to VHL and, consequently, a PROTAC incorporating this moiety should not induce target protein degradation.[1] This document provides detailed application notes and protocols for the use of this compound as a negative control in various in-cellulo assays.

Mechanism of Action: The Role of the Inactive Epimer

The mechanism of action of a VHL-recruiting PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

A PROTAC constructed with (S,S,S)-AHPC is unable to form this productive ternary complex because it cannot bind to the VHL E3 ligase. Therefore, it should not lead to the ubiquitination and subsequent degradation of the target protein. Comparing the activity of an (S,R,S)-AHPC-based PROTAC to its (S,S,S)-AHPC-based counterpart allows researchers to unequivocally demonstrate that the observed degradation is VHL-dependent.

Data Presentation: Recommended Concentrations for In-Cellulo Assays

The fundamental principle for using this compound or a PROTAC derived from it as a negative control is to treat cells with the same concentration as the active (S,R,S)-AHPC-based PROTAC. The specific concentration will be dependent on the potency of the active PROTAC against the target protein. Below are typical concentration ranges for active PROTACs, which should be mirrored for the (S,S,S)-AHPC negative control.

Assay TypeTypical Concentration Range (Active PROTAC)Recommended (S,S,S)-AHPC Control ConcentrationPurpose of Control
Western Blotting 1 nM - 10 µMMatch the concentration of the active PROTACTo confirm that protein degradation is VHL-dependent.
Co-Immunoprecipitation Concentration showing optimal ternary complex formationMatch the concentration of the active PROTACTo demonstrate that ternary complex formation is dependent on VHL binding.
In-Cellulo Ubiquitination Assay Concentration that induces robust ubiquitinationMatch the concentration of the active PROTACTo verify that target protein ubiquitination is mediated by the VHL ligase.
Live-Cell Imaging Concentration that shows significant protein degradation over timeMatch the concentration of the active PROTACTo visually confirm that the degradation phenotype is specific to the active PROTAC.
Cell Viability/Proliferation Assays Full dose-response curve (e.g., 0.1 nM - 10 µM)Full dose-response curve matching the active PROTACTo ensure that any observed cytotoxicity is not a non-specific effect of the molecule.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Signaling Pathway

PROTAC_Signaling PROTAC-Mediated Protein Degradation cluster_active Active Pathway cluster_inactive Inactive Control POI Protein of Interest (POI) TernaryComplex POI-PROTAC-VHL Ternary Complex POI->TernaryComplex PROTAC Active PROTAC ((S,R,S)-AHPC) PROTAC->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex NoComplex No Ternary Complex Formation VHL->NoComplex No Binding UbPOI Poly-ubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome UbPOI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation ControlPROTAC Inactive PROTAC ((S,S,S)-AHPC) ControlPROTAC->NoComplex

Caption: Signaling pathway of PROTAC-mediated protein degradation and the role of the inactive control.

General Experimental Workflow for In-Cellulo Assays

Experimental_Workflow General In-Cellulo Assay Workflow start Start cell_culture Cell Culture (appropriate cell line) start->cell_culture treatment Treatment with: - Active PROTAC - (S,S,S)-AHPC Control PROTAC - Vehicle Control (DMSO) cell_culture->treatment incubation Incubation (Time course or fixed endpoint) treatment->incubation cell_lysis Cell Lysis and Protein Quantification incubation->cell_lysis assay Specific Assay cell_lysis->assay western_blot Western Blot assay->western_blot Degradation co_ip Co-Immunoprecipitation assay->co_ip Ternary Complex ubiquitination_assay Ubiquitination Assay assay->ubiquitination_assay Ubiquitination data_analysis Data Analysis and Quantification western_blot->data_analysis co_ip->data_analysis ubiquitination_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for conducting in-cellulo assays to evaluate PROTAC efficacy.

Experimental Protocols

Protocol 1: Western Blotting to Assess VHL-Dependent Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in response to an active PROTAC and its corresponding (S,S,S)-AHPC negative control.

Materials:

  • Cell line expressing the protein of interest (POI)

  • Complete cell culture medium

  • Active (S,R,S)-AHPC-based PROTAC

  • (S,S,S)-AHPC-based negative control PROTAC

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Plating: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the active PROTAC and the (S,S,S)-AHPC control PROTAC in DMSO. Create serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100, 1000 nM). Prepare a vehicle control with the same final DMSO concentration.

  • Cell Treatment: Aspirate the old medium and treat the cells with the prepared PROTAC dilutions, the (S,S,S)-AHPC control dilutions, and the vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody against the POI overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control. The active PROTAC should show a dose-dependent decrease in the POI, while the (S,S,S)-AHPC control should show no significant degradation compared to the vehicle control.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Verify VHL-Dependent Ternary Complex Formation

This protocol is designed to demonstrate that the active PROTAC, but not the (S,S,S)-AHPC control, can induce the formation of a ternary complex between the POI and VHL.

Materials:

  • Cell line expressing the POI

  • Active (S,R,S)-AHPC-based PROTAC

  • (S,S,S)-AHPC-based negative control PROTAC

  • Vehicle control (e.g., DMSO)

  • Proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated POI

  • Co-IP lysis buffer

  • Antibody against the POI or a tag on the POI for immunoprecipitation

  • Protein A/G magnetic beads

  • Antibodies against the POI, VHL, and relevant tags for Western blotting

Methodology:

  • Cell Treatment: Seed and grow cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours. Then, treat with the active PROTAC, (S,S,S)-AHPC control PROTAC, or vehicle at a concentration known to be effective for degradation (e.g., 100 nM) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with Co-IP lysis buffer.

  • Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times with Co-IP lysis buffer to remove non-specific binders. Elute the protein complexes from the beads by boiling in sample buffer.

  • Western Blot Analysis: Run the eluted samples and input lysates on an SDS-PAGE gel and perform Western blotting as described in Protocol 1. Probe separate membranes with antibodies against the POI and VHL.

  • Data Analysis: In the samples treated with the active PROTAC, a band for VHL should be present in the lane corresponding to the POI immunoprecipitation, indicating the formation of the ternary complex. This band should be absent or significantly reduced in the vehicle and (S,S,S)-AHPC control lanes.

Conclusion

The use of this compound as a negative control is indispensable for the rigorous validation of VHL-recruiting PROTACs. By demonstrating a lack of activity in its presence, researchers can confidently attribute the degradation of their target protein to the specific, VHL-mediated mechanism of their active PROTAC. The protocols outlined in this document provide a framework for conducting these critical in-cellulo validation experiments.

References

Application Note: Validating PROTAC-Mediated Protein Degradation Using (S,S,S)-AHPC as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to PROTAC Technology and the Role of Negative Controls

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] They function by co-opting the cell's own ubiquitin-proteasome system (UPS). A PROTAC molecule consists of two distinct ligands connected by a chemical linker: one binds the target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]

To rigorously validate that the observed protein degradation is a direct result of this specific mechanism, a well-designed negative control is essential.[3] An ideal negative control should be structurally analogous to the active PROTAC but deficient in a critical aspect of its function, such as binding to the E3 ligase.[3] This ensures that any observed biological effect is not due to off-target interactions or simple inhibition of the target protein.[3]

This application note details a comprehensive experimental workflow using (S,S,S)-AHPC as a key component for a negative control PROTAC. (S,S,S)-AHPC is an inactive diastereomer of the widely used (S,R,S)-AHPC, a ligand that binds to the von Hippel-Lindau (VHL) E3 ligase.[4][5] Because (S,S,S)-AHPC does not effectively bind to VHL, a PROTAC incorporating it should fail to form a productive ternary complex, thus preventing target degradation.[4][6]

Principle of the Experiment

The core principle is to compare the activity of a potent, VHL-recruiting PROTAC (termed PROTAC-X ) with its corresponding negative control (PROTAC-X-NC ). PROTAC-X-NC is synthesized to be identical to PROTAC-X, except the active (S,R,S)-AHPC moiety is replaced with the inactive (S,S,S)-AHPC stereoisomer.

  • Active PROTAC-X: Binds to both the Target Protein (TP-Y) and the VHL E3 ligase, forming a stable ternary complex. This leads to the ubiquitination and subsequent proteasomal degradation of TP-Y.

  • Negative Control PROTAC-X-NC: Binds to the Target Protein (TP-Y) but fails to recruit the VHL E3 ligase due to the incorrect stereochemistry of the (S,S,S)-AHPC moiety. Consequently, no ternary complex is formed, and TP-Y is not degraded.

This direct comparison allows researchers to confidently attribute the degradation of the target protein to the specific, VHL-mediated mechanism of the active PROTAC.

PROTAC_Mechanism cluster_0 Active PROTAC-X Pathway cluster_1 Negative Control PROTAC-X-NC Pathway PROTAC-X PROTAC-X Ternary_Complex Ternary Complex (TP-Y :: PROTAC-X :: VHL) PROTAC-X->Ternary_Complex TP-Y TP-Y TP-Y->Ternary_Complex Ub Ubiquitin TP-Y->Ub VHL VHL VHL->Ternary_Complex Ternary_Complex->Ub   Ubiquitination Degradation Proteasomal Degradation Ub->Degradation PROTAC-X-NC PROTAC-X-NC TP-Y_NC TP-Y PROTAC-X-NC->TP-Y_NC VHL_NC VHL PROTAC-X-NC->VHL_NC Fails to Bind No_Degradation No Degradation TP-Y_NC->No_Degradation No_Complex No Ternary Complex

Figure 1: Mechanism of action for an active PROTAC versus its (S,S,S)-AHPC negative control.

Experimental Workflow and Protocols

A typical experimental workflow involves treating cells with the active PROTAC and the negative control across a range of concentrations and then assessing target protein levels and downstream cellular effects.

Workflow cluster_analysis Analysis Methods start Start seeding 1. Cell Seeding (e.g., 6-well plates) start->seeding treatment 2. Compound Treatment (PROTAC-X, PROTAC-X-NC, Vehicle) Dose-response (e.g., 1 nM - 10 µM) Time-course (e.g., 4, 8, 24h) seeding->treatment harvest 3. Cell Harvest & Lysis treatment->harvest quant 4. Protein Quantification (BCA Assay) harvest->quant analysis 5. Analysis quant->analysis wb Western Blot (Degradation) analysis->wb viability Viability Assay (Function) analysis->viability end End wb->end viability->end

Figure 2: General experimental workflow for evaluating PROTAC efficacy and specificity.

This protocol is used to quantify the levels of the target protein (TP-Y) following treatment.[1][2]

Materials:

  • Cell Line (e.g., HeLa, MDA-MB-231 expressing TP-Y)

  • PROTAC-X and PROTAC-X-NC stock solutions (e.g., 10 mM in DMSO)

  • Vehicle Control (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-TP-Y, anti-Loading Control (e.g., GAPDH, β-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Seeding: Plate cells in 6-well plates at a density to achieve 70-80% confluency at the time of harvest and allow them to adhere overnight.[2]

  • Treatment: Prepare serial dilutions of PROTAC-X and PROTAC-X-NC in cell culture medium (e.g., 1, 10, 100, 1000 nM). Treat cells for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[2]

  • Cell Lysis: After incubation, aspirate the media and wash cells twice with ice-cold PBS.[1] Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[2]

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[1][2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[1]

  • Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[2] Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[2]

  • Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against TP-Y overnight at 4°C.[1]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[1] Re-probe the membrane with a loading control antibody.

  • Analysis: Quantify band intensities using densitometry software. Normalize the TP-Y signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

This assay measures the downstream functional consequence of target protein degradation, such as an anti-proliferative effect.

Materials:

  • Cell Line seeded in opaque-walled 96-well plates

  • PROTAC-X and PROTAC-X-NC

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Methodology:

  • Cell Seeding: Plate cells in opaque-walled 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of PROTAC-X and PROTAC-X-NC for a prolonged period (e.g., 72 hours).

  • Assay: Equilibrate the plate and reagents to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control cells and plot the results to determine IC50 values (the concentration that inhibits 50% of cell growth).

Data Presentation and Interpretation

Quantitative data should be summarized in tables to facilitate direct comparison between the active PROTAC and the negative control.

Table 1: Target Protein Degradation (Western Blot)

Compound Concentration (nM) Mean % Degradation of TP-Y (± SD) DC50 (nM)
PROTAC-X 1 15.2 ± 3.1 \multirow{4}{}{25.6 }
10 48.5 ± 5.5
100 89.1 ± 4.2
1000 92.5 ± 2.8
PROTAC-X-NC 1 2.1 ± 1.5 \multirow{4}{}{>10,000 }
10 3.5 ± 2.0
100 4.8 ± 3.1
1000 5.1 ± 2.9

| Vehicle | 0.1% DMSO | 0 ± 2.5 | N/A |

  • Interpretation: PROTAC-X shows potent, dose-dependent degradation of TP-Y with a low nanomolar DC50 value. In contrast, PROTAC-X-NC shows negligible degradation even at high concentrations, confirming that degradation is dependent on VHL recruitment.

Table 2: Cell Viability (CellTiter-Glo® Assay)

Compound IC50 (nM)
PROTAC-X 45.2
PROTAC-X-NC >10,000

| Vehicle | N/A |

  • Interpretation: The potent anti-proliferative effect of PROTAC-X correlates with its ability to degrade TP-Y. The lack of activity from PROTAC-X-NC demonstrates that the observed cytotoxicity is a direct consequence of target degradation and not off-target effects of the molecule.

Hypothetical Signaling Pathway

To illustrate the functional impact, consider TP-Y as a critical kinase in a pro-survival signaling pathway.

Signaling_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor TPY_Kinase TP-Y Kinase Receptor->TPY_Kinase Downstream_Effector Downstream_Effector TPY_Kinase->Downstream_Effector Proliferation Cell Proliferation & Survival Downstream_Effector->Proliferation PROTACX PROTAC-X Degradation Degradation PROTACX->Degradation Degradation->TPY_Kinase blocks pathway

Figure 3: PROTAC-X mediated degradation of TP-Y kinase disrupts a pro-survival pathway.

Conclusion

The use of a well-designed negative control, such as a PROTAC incorporating the inactive VHL ligand (S,S,S)-AHPC, is indispensable for the validation of PROTACs. This approach provides clear, unambiguous evidence that the degradation of the target protein and any associated downstream phenotype are direct consequences of the intended E3 ligase-mediated mechanism. The protocols and data interpretation guidelines presented here offer a robust framework for researchers to confidently advance their targeted protein degradation programs.

References

Application Notes and Protocols for Validating On-Target Protein Degradation using (S,S,S)-AHPC Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest. A crucial aspect of PROTAC development is the rigorous validation of its on-target activity. This involves demonstrating that the degradation of the target protein is a direct consequence of the PROTAC's mechanism of action and not due to off-target effects.

(S,S,S)-AHPC hydrochloride serves as an essential negative control in experiments involving PROTACs that utilize the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is the inactive stereoisomer of (S,R,S)-AHPC, a commonly used VHL ligand.[1] By incorporating (S,S,S)-AHPC into a PROTAC structure instead of its active counterpart, researchers can create a control molecule that is incapable of recruiting the VHL E3 ligase, and therefore should not induce degradation of the target protein. Any observed activity with this control molecule would suggest potential off-target effects.

These application notes provide a comprehensive guide to using this compound for validating on-target protein degradation, including detailed experimental protocols and data interpretation.

Mechanism of Action of VHL-Recruiting PROTACs

A VHL-recruiting PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a linker, and a VHL ligand (e.g., (S,R,S)-AHPC). The PROTAC facilitates the formation of a ternary complex between the POI and the VHL E3 ligase complex, which includes Cullin 2 (Cul2) and Ring-box protein 1 (Rbx1).[2][3] This proximity triggers the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.

VHL_PROTAC_Pathway cluster_cell Cell PROTAC (S,R,S)-AHPC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL_complex VHL E3 Ligase Complex (VHL, Cul2, EloB/C, Rbx1) VHL_complex->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

VHL-recruiting PROTAC signaling pathway.

Experimental Workflow for On-Target Validation

A robust experimental workflow is critical to validate that the observed protein degradation is mediated by the intended PROTAC mechanism. The inclusion of an inactive control PROTAC containing (S,S,S)-AHPC is a cornerstone of this process.

Experimental_Workflow cluster_workflow On-Target Validation Workflow start Start cell_culture Cell Culture (Target-expressing cell line) start->cell_culture treatment Treatment Groups cell_culture->treatment active_protac Active PROTAC ((S,R,S)-AHPC based) treatment->active_protac inactive_protac Inactive Control PROTAC ((S,S,S)-AHPC based) treatment->inactive_protac vehicle Vehicle Control (e.g., DMSO) treatment->vehicle viability Cell Viability Assay treatment->viability lysis Cell Lysis & Protein Quantification active_protac->lysis inactive_protac->lysis vehicle->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis conclusion Conclusion data_analysis->conclusion viability->conclusion

References

Application Notes and Protocols for Incorporating (S,S,S)-AHPC Hydrochloride in CRISPR Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening, providing a powerful tool to elucidate gene function and identify novel drug targets. When combined with targeted protein degradation strategies, such as those employing Proteolysis Targeting Chimeras (PROTACs), CRISPR screens can unravel complex biological pathways and mechanisms of drug resistance. A key component in such experiments is the use of precise controls to ensure the validity of the findings. (S,S,S)-AHPC hydrochloride, the inactive diastereomer of the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC, serves as an essential negative control in studies involving VHL-recruiting PROTACs. Its use is critical to differentiate between the specific effects of PROTAC-mediated protein degradation and non-specific effects of the small molecule.[1]

These application notes provide a detailed guide for incorporating this compound into CRISPR screening workflows to validate on-target effects of VHL-based PROTACs.

Mechanism of Action: The Role of an Inactive Control

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. VHL is a commonly exploited E3 ligase in PROTAC design. The (S,R,S) stereoisomer of AHPC is capable of binding to VHL, and when incorporated into a PROTAC, it facilitates the recruitment of the VHL E3 ligase complex to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

In contrast, the (S,S,S) stereoisomer of AHPC does not bind to VHL.[2] Therefore, a PROTAC constructed with (S,S,S)-AHPC is unable to recruit the VHL E3 ligase and will not induce the degradation of the target protein. By using a PROTAC with the active (S,R,S)-AHPC and a control PROTAC with the inactive (S,S,S)-AHPC in parallel in a CRISPR screen, researchers can confidently attribute the observed phenotypes to the specific degradation of the target protein.

Data Presentation

Table 1: Comparative Binding Affinity of VHL Ligands
CompoundStereochemistryRoleBinding Affinity to VHL (Kd)
VH032(S,R,S)Active VHL Ligand185 nM[3]
VH298(S,R,S)Potent VHL Inhibitor80-90 nM
(S,S,S)-AHPC(S,S,S)Inactive ControlNo detectable binding[2]
cis-VH298Inactive EpimerInactive ControlNo detectable binding
Table 2: Cell Viability in the Presence of VHL Ligands
CompoundRoleCell Line(s)ConcentrationEffect on Viability
VH032Active VHL LigandHeLa, HFF, and othersUp to 500 µMNo significant toxicity observed
VH298Potent VHL InhibitorHeLa, HFF, and othersUp to 150 µMNo significant toxicity observed
cis-VH298Inactive ControlHeLa, HFF, and othersUp to 150 µMNo significant toxicity observed
(S,S,S)-AHPCInactive ControlVariousExpected to be non-toxic at screening concentrations (e.g., up to 10 µM)No significant toxicity expected

Signaling Pathway and Experimental Workflow Diagrams

VHL_PROTAC_Mechanism VHL-Recruiting PROTAC Mechanism of Action cluster_0 Active PROTAC cluster_1 Inactive Control Target_Protein_A Target Protein PROTAC_A Active PROTAC ((S,R,S)-AHPC based) Target_Protein_A->PROTAC_A binds Proteasome_A Proteasome Target_Protein_A->Proteasome_A targeted to Ubiquitin_A Ubiquitin PROTAC_A->Ubiquitin_A recruits VHL_A VHL E3 Ligase VHL_A->PROTAC_A binds Ubiquitin_A->Target_Protein_A tags Degradation_A Degradation Products Proteasome_A->Degradation_A results in Target_Protein_B Target Protein PROTAC_B Inactive PROTAC ((S,S,S)-AHPC based) Target_Protein_B->PROTAC_B binds VHL_B VHL E3 Ligase VHL_B->PROTAC_B No Binding CRISPR_Screen_Workflow CRISPR Screen Workflow with PROTAC and Inactive Control Start 1. Generation of Cas9-expressing cell line Transduction 2. Transduction with pooled sgRNA library Start->Transduction Selection 3. Antibiotic Selection Transduction->Selection Splitting 4. Split cell population into three arms Selection->Splitting Treatment_Vehicle 5a. Vehicle Control (e.g., DMSO) Splitting->Treatment_Vehicle Treatment_Active 5b. Active PROTAC ((S,R,S)-AHPC based) Splitting->Treatment_Active Treatment_Inactive 5c. Inactive Control ((S,S,S)-AHPC based) Splitting->Treatment_Inactive Incubation 6. Incubate for 14-21 days Treatment_Vehicle->Incubation Treatment_Active->Incubation Treatment_Inactive->Incubation Harvesting 7. Harvest genomic DNA Incubation->Harvesting Sequencing 8. PCR amplification of sgRNA cassettes and Next-Generation Sequencing Harvesting->Sequencing Analysis 9. Data Analysis: Identify enriched/depleted sgRNAs Sequencing->Analysis End 10. Identify genes conferring resistance/sensitivity Analysis->End

References

Application Notes and Protocols: Solubility of (S,S,S)-AHPC Hydrochloride in DMSO and Cell Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S,S)-AHPC hydrochloride is a crucial reagent in the field of targeted protein degradation. It serves as the inactive diastereomer and negative control for (S,R,S)-AHPC, a well-established von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand used in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein. The use of this compound as a negative control is essential to demonstrate that the observed degradation is a direct result of the specific interaction between the active PROTAC and the VHL E3 ligase complex.

Accurate solubility data for this compound in common laboratory solvents such as dimethyl sulfoxide (B87167) (DMSO) and aqueous cell culture media is fundamental for the design and execution of robust in vitro and cell-based assays. This document provides detailed information on the solubility of this compound and protocols for its dissolution and the determination of its solubility in cell culture media.

Data Presentation: Solubility of this compound

The following table summarizes the known quantitative solubility data for this compound in DMSO. It is important to note that the hygroscopic nature of DMSO can significantly impact solubility, and the use of fresh, anhydrous DMSO is recommended.[1][2]

SolventMolar Mass ( g/mol )Solubility (mg/mL)Solubility (mM)Notes
DMSO467.02Not explicitly stated≤ 133.83Requires sonication to achieve maximum solubility. Use of newly opened DMSO is advised due to its hygroscopic nature.[1]

Note on Cell Media Solubility:

Signaling Pathway

This compound is utilized as a negative control in experiments involving PROTACs that employ its active counterpart, (S,R,S)-AHPC, as the VHL E3 ligase ligand. The following diagram illustrates the mechanism of action of an (S,R,S)-AHPC-based PROTAC and the role of (S,S,S)-AHPC as a negative control.

PROTAC_Mechanism Mechanism of (S,R,S)-AHPC-based PROTACs and the Role of (S,S,S)-AHPC Control cluster_active Active PROTAC Pathway cluster_inactive Inactive Control Active_PROTAC (S,R,S)-AHPC-Linker-Target_Ligand Ternary_Complex Ternary Complex (VHL-PROTAC-Target) Active_PROTAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds No_Binding No significant binding to VHL Target_Protein Target Protein Target_Protein->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2 Proteasome 26S Proteasome Ubiquitination->Proteasome Poly-ubiquitinated target Degradation Target Protein Degradation Proteasome->Degradation Inactive_Control This compound Inactive_Control->VHL Does not bind effectively No_Degradation No Target Protein Degradation

Caption: PROTAC mechanism and the role of the inactive control.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath sonicator

  • Analytical balance

  • Microcentrifuge tubes

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 467.02 g/mol . To prepare 1 mL of a 100 mM stock solution, you will need: Mass (g) = 0.1 mol/L * 0.001 L * 467.02 g/mol = 0.0467 g = 46.7 mg

  • Weigh the compound: Carefully weigh 46.7 mg of this compound and transfer it to a clean, dry microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Dissolve the compound:

    • Vortex the tube thoroughly for 1-2 minutes.

    • If the solid is not completely dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes. Intermittently vortex the tube during sonication.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Determination of the Kinetic Solubility of this compound in Cell Culture Media

This protocol provides a general method for estimating the kinetic solubility of this compound in a specific cell culture medium. This method relies on the visual inspection of precipitation after diluting a concentrated DMSO stock solution into the aqueous medium.

Materials:

  • 100 mM this compound stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium of interest (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Incubator (37°C, 5% CO₂)

Experimental Workflow Diagram:

Solubility_Workflow start Start prep_stock Prepare 100 mM Stock in DMSO start->prep_stock serial_dilute Serial Dilute Stock in DMSO (in 96-well plate) prep_stock->serial_dilute add_media Add Pre-warmed Cell Media to achieve final concentrations serial_dilute->add_media incubate Incubate at 37°C for 1-2 hours add_media->incubate visual_inspect Visually Inspect for Precipitation (naked eye & microscope) incubate->visual_inspect determine_sol Determine Highest Concentration without Precipitation visual_inspect->determine_sol end End determine_sol->end

Caption: Workflow for determining kinetic solubility in cell media.

Procedure:

  • Prepare Serial Dilutions in DMSO:

    • In a 96-well plate, prepare a series of 2-fold dilutions of the 100 mM this compound stock solution in DMSO. For example, you can prepare concentrations ranging from 100 mM down to approximately 0.2 mM.

  • Dilution into Cell Culture Media:

    • In a separate 96-well clear-bottom plate, add 198 µL of pre-warmed complete cell culture medium to each well.

    • Using a multichannel pipette, transfer 2 µL of each DMSO dilution from the first plate to the corresponding wells of the second plate containing the cell culture medium. This will result in a 1:100 dilution and a final DMSO concentration of 1%. The final concentrations of this compound will range from 1000 µM down to 2 µM.

    • Include a vehicle control well containing 198 µL of medium and 2 µL of DMSO.

  • Incubation:

    • Gently mix the plate and incubate at 37°C in a 5% CO₂ incubator for 1-2 hours. This allows time for potential precipitation to occur.

  • Visual Inspection:

    • After incubation, carefully inspect each well for any signs of precipitation. This can appear as cloudiness, turbidity, or visible crystals.

    • It is highly recommended to also inspect the wells under a microscope for the presence of micro-precipitates.

  • Determine Solubility Limit:

    • The highest concentration of this compound that remains clear and free of any visible precipitate is considered the kinetic solubility limit under these conditions.

Important Considerations:

  • The presence of serum proteins and other components in the cell culture medium can influence the solubility of the compound.

  • The duration of the experiment can also affect solubility, as some compounds may precipitate out of solution over longer incubation times.

  • If precipitation is observed at the desired working concentration, it may be necessary to adjust the experimental protocol, such as by preparing an intermediate dilution in a less polar solvent before the final dilution in the cell culture medium.

By following these protocols and considering the provided data, researchers can confidently prepare solutions of this compound for their experiments and ensure the reliability and reproducibility of their results in the study of targeted protein degradation.

References

Application Notes and Protocols for Long-Term Storage and Stability of (S,S,S)-AHPC Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S,S)-AHPC hydrochloride is a crucial negative control compound for researchers working with its active stereoisomer, (S,R,S)-AHPC hydrochloride, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Understanding the long-term stability and optimal storage conditions for this compound solutions is paramount to ensure the integrity of experimental results. These application notes provide a comprehensive guide to the recommended storage, handling, and stability testing of this compound solutions.

While specific long-term stability data for the (S,S,S) isomer is not extensively published, this document outlines best practices and protocols derived from general pharmaceutical stability guidelines and information available for the analogous (S,R,S) isomer.[2][3][4][5]

Recommended Storage Conditions

To maintain the integrity of this compound, it is essential to adhere to appropriate storage conditions. The following recommendations are based on information for the analogous (S,R,S)-AHPC compounds and general best practices for similar small molecules.

Solid Form:

The solid form of this compound, typically a powder or crystals, should be stored at 2-8°C.[1]

Stock Solutions:

For stock solutions, the following storage conditions are recommended to maximize shelf-life:

Storage TemperatureRecommended DurationStorage Conditions
-80°CUp to 6 monthsStored under a nitrogen atmosphere.[2][3]
-20°CUp to 1 monthStored under a nitrogen atmosphere.[2][3]

It is crucial to use high-purity, anhydrous solvents to prepare stock solutions. If precipitation is observed upon thawing, gentle warming and/or sonication can be used to redissolve the compound.[4][5] For aqueous solutions, it is advisable to prepare them fresh or, if stored, to filter and sterilize them before use.[6]

Experimental Protocols for Stability Assessment

A formal stability testing program is necessary to establish the shelf-life of this compound solutions under specific experimental conditions.[7] The following protocols are based on established guidelines for pharmaceutical stability studies.[8]

Protocol 1: Long-Term Stability Study

Objective: To evaluate the chemical stability of this compound solutions under intended storage conditions over an extended period.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, PBS)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV system

  • pH meter

  • Environmental chambers

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration in the desired solvent. Aliquot the solution into multiple vials to avoid freeze-thaw cycles.

  • Storage Conditions: Store the vials at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 12 months).

  • Analytical Method: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.[9]

  • Data Analysis: Compare the concentration at each time point to the initial concentration (time 0). A significant decrease in concentration indicates instability.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.[10]

Materials:

  • This compound solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

  • Heating block or oven

  • HPLC-UV/MS system[11]

Methodology:

  • Acid Hydrolysis: Treat the solution with HCl at an elevated temperature.

  • Base Hydrolysis: Treat the solution with NaOH at an elevated temperature.

  • Oxidation: Treat the solution with H₂O₂.

  • Photolytic Degradation: Expose the solution to UV light.[12]

  • Thermal Degradation: Heat the solution at an elevated temperature.

  • Analysis: Analyze the stressed samples by HPLC-UV/MS to separate and identify the degradation products. The mass spectrometry data will be crucial for elucidating the degradation pathways.[11][13]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, common degradation mechanisms for similar molecules include hydrolysis, oxidation, and photolysis.[12] The presence of a hydrochloride salt suggests that the compound's stability in solution may be pH-dependent.[12] Degradation in a chloride-containing medium could also be a potential pathway to investigate, as has been shown for other complex molecules.[14]

Visualizations

Experimental Workflow for Stability Testing

G Experimental Workflow for Stability Testing of this compound Solutions cluster_prep Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_outcome Outcome prep Prepare Stock Solution of this compound long_term Long-Term Stability Study (e.g., -20°C, -80°C) prep->long_term forced_deg Forced Degradation Study (Acid, Base, Oxidative, Photolytic, Thermal) prep->forced_deg hplc HPLC-UV Analysis (Quantify Parent Compound) long_term->hplc hplc_ms HPLC-MS Analysis (Identify Degradation Products) forced_deg->hplc_ms shelf_life Establish Shelf-Life hplc->shelf_life pathways Identify Degradation Pathways hplc_ms->pathways

Caption: Workflow for assessing the stability of this compound solutions.

Logical Relationship for Stability Assessment

G Logical Framework for Stability Assessment cluster_stress Environmental Factors cluster_analysis Analytical Outcomes compound (S,S,S)-AHPC Hydrochloride Solution degradation Chemical Degradation compound->degradation temp Temperature temp->degradation light Light light->degradation ph pH ph->degradation oxygen Oxygen oxygen->degradation loss_potency Loss of Potency degradation->loss_potency degradants Formation of Degradants degradation->degradants

Caption: Factors influencing the chemical stability of this compound solutions.

References

Controlling for Off-Target Effects of PROTACs: The Role of (S,S,S)-AHPC

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins. A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most commonly recruited E3 ligases in PROTAC design. The active VHL ligand, (S,R,S)-AHPC, facilitates the formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.

A critical aspect of PROTAC development is the rigorous assessment of on-target versus off-target effects. Off-target effects can arise from the POI-binding ligand or the chemical scaffold of the PROTAC itself, independent of its degradation-inducing activity. To deconvolve these effects, it is imperative to use appropriate negative controls. (S,S,S)-AHPC is the inactive epimer of the VHL ligand (S,R,S)-AHPC. Due to its stereochemistry, (S,S,S)-AHPC does not bind to the VHL E3 ligase and is therefore incapable of inducing the degradation of the target protein.[1][2] A PROTAC synthesized with (S,S,S)-AHPC instead of (S,R,S)-AHPC serves as an ideal negative control to distinguish between the pharmacological effects of target degradation and other non-specific activities of the molecule.

This document provides detailed application notes and protocols for using (S,S,S)-AHPC-containing PROTACs to control for off-target effects, using the well-characterized BRD4-degrading PROTAC MZ1 as an example.

The MZ1 PROTAC and its Inactive Control, cis-MZ1

MZ1 is a potent PROTAC that recruits the VHL E3 ligase to degrade the bromodomain and extra-terminal domain (BET) family protein BRD4.[2][3] Its inactive control, cis-MZ1, is a stereoisomer of MZ1 where the active (S,R,S)-AHPC moiety is replaced with its inactive (S,S,S)-AHPC epimer.[4][5] While both MZ1 and cis-MZ1 can bind to BRD4 with similar affinity, only MZ1 can productively engage the VHL E3 ligase to form a stable ternary complex and induce BRD4 degradation.[4][5]

Data Presentation

The following tables summarize the key quantitative data comparing the activity of MZ1 and its inactive control, cis-MZ1.

ParameterMZ1cis-MZ1 (Negative Control)Reference
Binding Affinity to VCB (VHL-ElonginC-ElonginB) (ITC) 66 nM> 15 µM[3]
Binding Affinity to BRD4 (BD2) (ITC) 15 nMComparable to MZ1[3]
Ternary Complex (BRD4::PROTAC::VCB) Dissociation Constant (KD) (ITC) 3.7 nMNot Applicable[3]

Table 1: Comparative Binding Affinities of MZ1 and cis-MZ1. This table illustrates the critical difference between MZ1 and its inactive control: cis-MZ1's inability to bind to the VHL complex.

Cell LineDC50 (nM)Dmax (%)Reference
HeLa~10>95[4]
MV4;11~20>90[4]
293T~2-20>90[2]

Table 2: Degradation Potency (DC50) and Efficacy (Dmax) of MZ1 on BRD4. This table showcases the potent degradation of BRD4 induced by MZ1 across various cell lines. In contrast, cis-MZ1 does not induce degradation of BRD4 at concentrations up to 10 µM.[5]

Mandatory Visualizations

PROTAC_Mechanism PROTAC Mechanism of Action cluster_Active_PROTAC Active PROTAC ((S,R,S)-AHPC) cluster_Inactive_Control Inactive Control ((S,S,S)-AHPC) POI Protein of Interest (POI) (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex Binds PROTAC Active PROTAC (e.g., MZ1) PROTAC->Ternary_Complex Bridges VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation POI Degradation Proteasome->Degradation POI_c Protein of Interest (POI) (e.g., BRD4) Control_PROTAC Inactive Control (e.g., cis-MZ1) POI_c->Control_PROTAC Binds VHL_c VHL E3 Ligase Control_PROTAC->VHL_c Does Not Bind No_Ternary_Complex No Ternary Complex Formation No_Degradation No Degradation

Caption: Logical workflow comparing the mechanism of an active PROTAC versus its inactive (S,S,S)-AHPC control.

BRD4_Signaling_Pathway Downstream Effects of BRD4 Degradation BRD4 BRD4 Active_Gene Active Gene Transcription (e.g., MYC oncogene) BRD4->Active_Gene Promotes Degradation BRD4 Degradation BRD4->Degradation Cell_Proliferation Cell Proliferation & Survival Active_Gene->Cell_Proliferation Leads to MZ1 MZ1 (Active PROTAC) MZ1->BRD4 Induces Reduced_Transcription Reduced Gene Transcription Degradation->Reduced_Transcription Results in Apoptosis Apoptosis / Anti-proliferative Effect Reduced_Transcription->Apoptosis Leads to

Caption: Signaling pathway illustrating the downstream consequences of BRD4 degradation by a PROTAC like MZ1.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_assays Downstream Assays Start Start: Cell Culture Treatment Treat with: - Active PROTAC (e.g., MZ1) - Inactive Control (e.g., cis-MZ1) - Vehicle (e.g., DMSO) Start->Treatment Harvest Harvest Cells Treatment->Harvest Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Lysate Prepare Cell Lysate Harvest->Lysate Western_Blot Western Blot (Target Degradation) Lysate->Western_Blot Proteomics Quantitative Proteomics (Global Protein Levels) Lysate->Proteomics Target_Engagement Target Engagement Assay (e.g., NanoBRET) Lysate->Target_Engagement Analysis Data Analysis: - DC50 / Dmax - Off-target identification - Cellular Potency Western_Blot->Analysis Proteomics->Analysis Target_Engagement->Analysis Viability_Assay->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A generalized experimental workflow for evaluating PROTAC efficacy and selectivity using an inactive control.

Experimental Protocols

Western Blotting for Protein Degradation Analysis

Objective: To quantify the degradation of the target protein induced by the active PROTAC and to confirm the lack of degradation by the inactive control.

Materials:

  • Cell line of interest (e.g., HeLa, MV4-11)

  • Active PROTAC (e.g., MZ1) and inactive control (e.g., cis-MZ1)

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells at a density that will ensure 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Compound Preparation and Treatment: Prepare stock solutions of the active PROTAC and inactive control in DMSO. Serially dilute the compounds in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%. Treat cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Quantification: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values for the active PROTAC.

Quantitative Proteomics for Selectivity Profiling

Objective: To obtain a global and unbiased view of the proteome-wide effects of the active PROTAC compared to the inactive control, identifying both on-target degradation and potential off-target effects.

Materials:

  • Cell line of interest

  • Active PROTAC, inactive control, and vehicle control

  • Reagents for cell lysis, protein digestion (e.g., trypsin), and peptide labeling (e.g., TMT)

  • LC-MS/MS instrumentation and analysis software

Procedure:

  • Sample Preparation: Treat cells with the active PROTAC, inactive control, and vehicle at a fixed concentration and time point (e.g., 1 µM for 24 hours).[4] Harvest and lyse the cells.

  • Protein Digestion and Labeling: Quantify protein concentrations, then reduce, alkylate, and digest the proteins into peptides. Label the peptides from each condition with isobaric tags (e.g., TMT).

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by LC-MS/MS.

  • Data Analysis: Process the raw data to identify and quantify proteins. Compare protein abundance between the active PROTAC-treated sample and the inactive control- and vehicle-treated samples. Proteins significantly downregulated only by the active PROTAC are considered specific targets of degradation.

NanoBRET™ Target Engagement Assay

Objective: To confirm that both the active PROTAC and the inactive control can engage the target protein within live cells, and to quantify the engagement of the active PROTAC with the E3 ligase.

Materials:

  • HEK293 cells

  • Vectors for expressing NanoLuc®-target protein fusion and HaloTag®-E3 ligase fusion

  • Transfection reagents

  • NanoBRET™ Nano-Glo® Substrate and fluorescent tracer

  • Plate reader capable of measuring dual-filtered luminescence

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-target fusion vector and the HaloTag®-E3 ligase fusion vector.

  • Assay Setup: Plate the transfected cells in a white, 96-well plate.

  • Compound Treatment: Add the active PROTAC or inactive control at various concentrations.

  • Luminescence Measurement: Add the NanoBRET™ substrate and tracer. Measure the donor and acceptor luminescence signals.

  • Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the BRET signal upon compound addition indicates target engagement. For ternary complex formation, an increase in BRET signal between the NanoLuc®-target and HaloTag®-E3 ligase is observed in the presence of the active PROTAC.

Cell Viability Assay

Objective: To assess the functional consequences of target protein degradation by comparing the effects of the active PROTAC and the inactive control on cell viability.

Materials:

  • Cell line of interest

  • Active PROTAC, inactive control, and vehicle control

  • Opaque-walled 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate.

  • Compound Treatment: Treat cells with a serial dilution of the active PROTAC and inactive control for a prolonged period (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's protocol.

  • Measurement: Read the luminescence.

  • Data Analysis: Normalize the luminescence values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value for the active PROTAC. The inactive control should ideally show a significantly weaker or no effect on cell viability, confirming that the observed phenotype is due to target degradation.

Conclusion

The use of an inactive stereoisomer control, such as a PROTAC containing (S,S,S)-AHPC, is a critical component in the development and validation of VHL-recruiting PROTACs.[5] By directly comparing the effects of an active PROTAC with its corresponding inactive control, researchers can confidently attribute the observed biological outcomes to the specific degradation of the target protein, thereby ruling out potential off-target effects. The protocols and data presented in this application note provide a framework for the rigorous evaluation of PROTAC selectivity and mechanism of action.

References

Application Notes and Protocols: (S,S,S)-AHPC Hydrochloride in Cellular Thermal Shift Assays (CETSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (S,S,S)-AHPC hydrochloride in Cellular Thermal Shift Assays (CETSA). The primary application of this compound is as a negative control to demonstrate the specific target engagement of its active stereoisomer, (S,R,S)-AHPC, with the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Introduction to this compound and its Role in CETSA

This compound is a stereoisomer of (S,R,S)-AHPC, a ligand that binds to the von Hippel-Lindau (VHL) protein. VHL is a crucial component of the E3 ubiquitin ligase complex, which is frequently co-opted by Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins.[1][2][3] In the context of PROTAC development and validation, it is essential to demonstrate that the desired biological effect is a direct result of specific engagement with VHL.

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand with its target protein in a cellular environment.[4][5][6][7] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[8][9] When a ligand binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[10] This stabilization can be quantified by heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble protein remaining.[5][11]

Due to its stereochemical configuration, (S,S,S)-AHPC serves as an ideal negative control in CETSA experiments designed to validate the target engagement of active VHL ligands like (S,R,S)-AHPC.[2] The expectation is that the active ligand will induce a thermal shift in VHL, while the inactive (S,S,S) isomer will not, thereby confirming the specificity of the interaction.

Key Applications in Drug Discovery
  • Validation of Target Engagement: Demonstrating that an active VHL ligand, such as one incorporated into a PROTAC, specifically binds to VHL within the cell.

  • Specificity Assessment: Differentiating between specific, ligand-induced thermal stabilization and non-specific effects on protein stability.

  • Structure-Activity Relationship (SAR) Studies: Providing a baseline for comparing the on-target activity of different VHL ligand analogs.

Experimental Protocols

The following protocols describe how to perform a CETSA experiment to compare the effects of (S,R,S)-AHPC hydrochloride (the active ligand) and this compound (the negative control) on the thermal stability of the VHL protein.

Protocol 1: Western Blot-Based CETSA for VHL Target Engagement

This protocol outlines the classical CETSA workflow with detection by Western blotting.[5][12]

Materials:

  • Cell line expressing VHL (e.g., HEK293T, HeLa)

  • (S,R,S)-AHPC hydrochloride

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against VHL

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Thermocycler or heating block

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of (S,R,S)-AHPC, (S,S,S)-AHPC, or DMSO (vehicle) for 1-2 hours.

  • Heat Shock:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

    • Collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of the soluble fraction using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and probe with a primary antibody specific for VHL.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for VHL at each temperature for each treatment condition.

    • Normalize the intensity at each temperature to the intensity of the unheated sample (or lowest temperature) for each treatment group.

    • Plot the normalized intensities against temperature to generate melting curves.

    • Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A shift in Tm for the (S,R,S)-AHPC treated group compared to the vehicle and (S,S,S)-AHPC groups indicates target engagement.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

This protocol is used to determine the potency of ligand binding by assessing protein stabilization at a single, fixed temperature across a range of ligand concentrations.[6]

Procedure:

  • Determine Optimal Temperature: From the melting curve generated in Protocol 1, select a temperature that results in significant, but not complete, precipitation of VHL in the vehicle-treated group (e.g., a temperature in the steep part of the curve).

  • Cell Treatment:

    • Treat cells with a serial dilution of (S,R,S)-AHPC and (S,S,S)-AHPC. Include a vehicle-only control.

  • Heat Shock and Lysis:

    • Harvest and aliquot cells as in Protocol 1.

    • Heat all samples at the pre-determined optimal temperature for 3 minutes. Include a non-heated control for each concentration.

    • Lyse the cells and separate the soluble fraction as described previously.

  • Detection and Analysis:

    • Analyze the soluble VHL levels by Western blotting.

    • Quantify the band intensities and plot the normalized soluble VHL fraction against the logarithm of the ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the active compound.

Data Presentation

Quantitative data from CETSA experiments should be organized to clearly show the differential effects of the active ligand and the negative control.

Table 1: VHL Melting Temperature (Tm) Shift in Response to Ligand Treatment

Treatment GroupConcentration (µM)VHL Tm (°C)ΔTm (°C vs. Vehicle)
Vehicle (DMSO)-52.1-
(S,S,S)-AHPC HCl1052.3+0.2
(S,R,S)-AHPC HCl1056.8+4.7

Table 2: Isothermal Dose-Response (ITDR) Data for VHL Engagement

CompoundEC50 (µM)
(S,S,S)-AHPC HCl> 100
(S,R,S)-AHPC HCl1.5

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

G cluster_0 VHL Ligand Binding and Protein Stabilization VHL_unbound VHL Protein (Unbound) SRS_AHPC (S,R,S)-AHPC (Active Ligand) VHL_unbound->SRS_AHPC Specific Binding SSS_AHPC (S,S,S)-AHPC (Negative Control) VHL_unbound->SSS_AHPC No Binding VHL_bound VHL Protein (Bound to Ligand) SRS_AHPC->VHL_bound

Caption: VHL ligand binding specificity.

G cluster_1 CETSA Principle: Thermal Stabilization cluster_unbound Unbound Protein (Vehicle or Negative Control) cluster_bound Ligand-Bound Protein (Active Ligand) start Start: Soluble Protein heat Apply Heat start->heat unbound_protein Unbound VHL heat->unbound_protein bound_protein Bound VHL heat->bound_protein denatured Denatured & Aggregated unbound_protein->denatured Low Tm soluble Remains Soluble bound_protein->soluble High Tm

Caption: Principle of CETSA.

G cluster_workflow CETSA Experimental Workflow A 1. Cell Treatment (Vehicle, SSS-AHPC, SRS-AHPC) B 2. Harvest Cells & Aliquot A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Centrifugation (Separate Soluble/Insoluble) D->E F 6. Collect Supernatant (Soluble Protein Fraction) E->F G 7. Protein Quantification & Analysis (Western Blot) F->G H 8. Generate Melting Curves (Plot Soluble Protein vs. Temp) G->H

References

Troubleshooting & Optimization

Technical Support Center: (S,S,S)-AHPC Hydrochloride Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected activity with (S,S,S)-AHPC hydrochloride, the inactive control epimer for von Hippel-Lindau (VHL)-recruiting PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a negative control?

This compound is a stereoisomer of (S,R,S)-AHPC, a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] Due to its specific (S,S,S) conformation, it is designed to be deficient in binding to VHL.[5] In contrast, the (S,R,S) epimer is the active VHL ligand used in Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of a target protein.[6][7] Therefore, this compound is used as a negative control to demonstrate that the degradation activity of a PROTAC is dependent on specific engagement with the VHL E3 ligase.

Q2: What is the expected outcome when using this compound in a PROTAC experiment?

In a typical PROTAC experiment, the this compound control, when used at the same concentration as the active PROTAC, should not induce the degradation of the target protein. This is because it should not be able to form the necessary ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.

Q3: I am observing degradation of my target protein with the this compound control. What are the potential causes?

Observing target degradation with the negative control is an unexpected result that requires investigation. Potential causes can be categorized as follows:

  • Compound Quality Issues: The this compound may be contaminated with the active (S,R,S) epimer.

  • Off-Target Effects: The compound may be inducing protein degradation through a VHL-independent mechanism.

  • Experimental Artifacts: The observed effect may be due to factors such as solvent toxicity, incorrect concentration, or issues with the experimental system.

The following troubleshooting guides provide detailed steps to investigate these possibilities.

Troubleshooting Guides

Problem 1: Unexpected Target Degradation with this compound Control

This guide addresses the scenario where the negative control is causing a reduction in the target protein levels.

Initial Assessment Workflow

A Unexpected target degradation with (S,S,S)-AHPC control B Verify Compound Identity and Purity A->B C Assess VHL-Independent Off-Target Effects A->C D Evaluate Experimental Artifacts A->D E LC-MS/NMR analysis of compound stock B->E Action F Perform rescue experiment with proteasome inhibitor (e.g., MG132) C->F Action G Test in VHL-knockout cell line C->G Action H Evaluate solvent toxicity and perform dose-response curve D->H Action I Contamination with active (S,R,S) epimer likely E->I Outcome J Degradation is proteasome-mediated F->J Outcome K Degradation is VHL-independent G->K Outcome L Results are due to experimental setup H->L Outcome

Caption: Initial troubleshooting workflow for unexpected activity.

Troubleshooting Steps and Experimental Protocols

Potential Cause Troubleshooting Step Experimental Protocol Expected Result if Hypothesis is Correct
Compound Quality 1. Verify the identity and purity of the this compound stock.Protocol 1: Compound Quality Control. Analyze the compound stock using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results with the certificate of analysis from the supplier.The analysis reveals the presence of the (S,R,S)-AHPC epimer as a contaminant.
Off-Target Effects (VHL-Independent) 2. Confirm proteasome-dependent degradation.Protocol 2: Proteasome Inhibition Rescue. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the this compound control. Assess target protein levels by Western blot.Pre-treatment with the proteasome inhibitor prevents the degradation of the target protein.
3. Determine if the degradation is VHL-independent.Protocol 3: VHL-Knockout Cell Line Experiment. Test the effect of this compound on the target protein in a cell line where the VHL gene has been knocked out (e.g., using CRISPR/Cas9).The target protein is still degraded in the VHL-knockout cells, indicating a VHL-independent mechanism.
Experimental Artifacts 4. Assess solvent toxicity.Protocol 4: Solvent Toxicity Control. Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. Assess cell viability and target protein levels.The solvent alone causes a decrease in target protein levels or cell viability.
5. Perform a dose-response analysis.Protocol 5: Dose-Response Curve. Treat cells with a range of concentrations of this compound. Assess target protein levels to determine the concentration at which the effect is observed.The degradation effect is only seen at very high concentrations, suggesting a non-specific effect.

Experimental Protocols

Protocol 1: Compound Quality Control

  • Sample Preparation: Prepare a solution of the this compound from your stock at a suitable concentration for LC-MS and NMR analysis.

  • LC-MS Analysis:

    • Use a chiral chromatography method capable of separating the (S,S,S) and (S,R,S) epimers.

    • Run the sample and analyze the mass spectra to confirm the molecular weight of the compound.

    • Quantify the relative peak areas to determine the purity and the percentage of any contaminating epimer.

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the obtained spectra with a reference spectrum for this compound to confirm its chemical structure.

Protocol 2: Proteasome Inhibition Rescue

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) or vehicle control for 1-2 hours.

  • Treatment: Add this compound to the desired final concentration to both proteasome inhibitor-treated and vehicle-treated cells. Include a positive control (your active PROTAC) and a vehicle-only control.

  • Incubation: Incubate for the desired time (e.g., 8-24 hours).

  • Lysis and Analysis: Lyse the cells and perform a Western blot to detect the levels of the target protein and a loading control (e.g., GAPDH, β-actin).

Protocol 3: VHL-Knockout Cell Line Experiment

  • Cell Lines: Use a previously validated VHL-knockout cell line and its corresponding wild-type parental line.

  • Treatment: Treat both cell lines with this compound, your active PROTAC, and a vehicle control at the desired concentrations.

  • Incubation: Incubate for the standard experimental duration.

  • Analysis: Perform a Western blot to compare the levels of the target protein in both cell lines.

Protocol 4: Solvent Toxicity Control

  • Cell Culture: Plate cells as for a standard experiment.

  • Treatment: Treat cells with a dilution series of the solvent (e.g., DMSO) corresponding to the concentrations used in your experiments.

  • Incubation: Incubate for the same duration as your experiments.

  • Analysis:

    • Assess cell viability using an appropriate assay (e.g., MTT, trypan blue exclusion).

    • Perform a Western blot to determine the levels of the target protein.

Protocol 5: Dose-Response Curve

  • Cell Culture: Plate cells as for a standard experiment.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 8-12 concentrations).

  • Incubation: Incubate for a fixed time (e.g., 24 hours).

  • Analysis: Perform a quantitative Western blot. Quantify the band intensity for the target protein at each concentration, normalizing to a loading control. Plot the normalized protein levels against the log of the compound concentration.

Signaling Pathways and Mechanisms

Expected VHL-Dependent PROTAC Mechanism

The active (S,R,S)-AHPC-based PROTAC is designed to induce the degradation of a target protein by hijacking the VHL E3 ubiquitin ligase.

cluster_0 Cell PROTAC Active PROTAC ((S,R,S)-AHPC based) Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Target Target Protein Target->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb E1, E2 Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: VHL-dependent protein degradation by an active PROTAC.

Role of the this compound Control

The inactive (S,S,S)-AHPC control is intended to fail at the initial step of binding to the VHL E3 ligase, thus preventing the formation of the ternary complex and subsequent protein degradation.

cluster_1 Expected Outcome with Inactive Control Control Inactive Control ((S,S,S)-AHPC) NoComplex No Ternary Complex Formation Control->NoComplex No Binding Target Target Protein Target->NoComplex VHL VHL E3 Ligase VHL->NoComplex NoDegradation No Target Protein Degradation NoComplex->NoDegradation

Caption: Expected inactive role of this compound.

If you continue to experience issues after following these troubleshooting steps, please contact your compound supplier for further assistance and to report the lot number of the this compound .

References

troubleshooting (S,S,S)-AHPC hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,S,S)-AHPC hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand. It serves as an inactive diastereomer and negative control for (S,R,S)-AHPC hydrochloride. The (S,R,S) stereoisomer is the active form that binds to the VHL E3 ligase and is a key component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Therefore, this compound is crucial for confirming that the observed effects of an (S,R,S)-AHPC-based PROTAC are due to the specific recruitment of the VHL E3 ligase.[1][2]

Q2: I am observing precipitation of this compound when I add it to my cell culture medium. What are the likely causes?

Precipitation of this compound in aqueous solutions like cell culture media can be attributed to several factors:

  • Exceeding Solubility Limit: The final concentration of the compound in the media may be higher than its aqueous solubility.

  • "Crashing Out" from Organic Solvent: If the compound is prepared in a high-concentration stock solution using an organic solvent like DMSO, rapid dilution into the aqueous media can cause the compound to precipitate out of solution.

  • pH of the Media: The pH of the cell culture medium (typically around 7.2-7.4) can affect the solubility of hydrochloride salts.[3]

  • Interactions with Media Components: Salts, proteins (especially in the presence of serum), and other components in the media can interact with the compound and reduce its solubility.

  • Temperature: Adding a concentrated stock solution to cold media can decrease solubility. Cell culture media should be pre-warmed to 37°C.

Q3: What are the known solubility properties of this compound?

Here is a summary of the available solubility data for this compound:

SolventSolubilityNotes
Water100 mg/mL (214.12 mM)May require sonication to fully dissolve.
DMSO62.5 mg/mL (133.83 mM)Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. May require sonication.

Data is based on information from chemical suppliers and may have slight batch-to-batch variations.

Q4: How can I prevent the precipitation of this compound in my cell culture experiments?

To prevent precipitation, consider the following best practices:

  • Prepare a High-Concentration Stock in an Appropriate Solvent: Based on the solubility data, DMSO is a suitable solvent for preparing a high-concentration stock solution.

  • Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform an intermediate dilution step. For example, dilute the stock solution in a small volume of pre-warmed complete media (with serum, if applicable) before adding it to the final culture volume.

  • Add Dropwise and Mix Gently: When adding the compound to the media, do so slowly and with gentle agitation to ensure rapid and even dispersion.

  • Maintain a Low Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and cellular toxicity.

  • Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Problem: A visible precipitate forms immediately after adding the this compound stock solution to the cell culture medium.

Troubleshooting Workflow:

start Precipitation Observed check_conc Is the final concentration too high? start->check_conc check_dilution Was the dilution performed too rapidly? check_conc->check_dilution No solution1 Lower the final working concentration. check_conc->solution1 Yes check_temp Was the media pre-warmed to 37°C? check_dilution->check_temp No solution2 Perform serial dilutions. Add stock solution dropwise while mixing. check_dilution->solution2 Yes solution3 Always use pre-warmed media. check_temp->solution3 No

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Delayed Precipitation After Incubation

Problem: The media appears clear initially, but a precipitate forms after several hours or days of incubation.

Troubleshooting Steps:

  • Assess Media Stability:

    • pH Shift: Monitor the pH of your cell culture medium over the course of your experiment. Cellular metabolism can cause a decrease in pH, which may affect the solubility of the compound. Ensure your medium is adequately buffered.

    • Evaporation: In long-term experiments, evaporation can concentrate media components, including the compound, leading to precipitation. Ensure proper humidification in the incubator and consider using sealed plates or flasks.

  • Evaluate Compound Stability:

    • The compound may be degrading over time to a less soluble form. While this compound is generally stable, prolonged incubation at 37°C in a complex aqueous environment could lead to some degradation. Consider performing a time-course experiment to determine the window of stability.

  • Interaction with Serum Proteins:

    • While serum proteins can sometimes aid in solubilizing compounds, they can also interact in ways that lead to precipitation over time. If you suspect this is an issue, you could try reducing the serum concentration if your cell line permits.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution (Molecular Weight: 467.02 g/mol ), you will need 4.67 mg.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)

    • Sterile 96-well clear-bottom plate

  • Procedure:

    • Pre-warm the cell culture media to 37°C.

    • Prepare a series of dilutions of the 10 mM stock solution in your cell culture medium in the 96-well plate. For example, create a two-fold serial dilution starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~0.1 µM). Keep the final DMSO concentration consistent and below 0.5% in all wells. Include a vehicle control (media with DMSO only).

    • Incubate the plate under your standard cell culture conditions (37°C, 5% CO₂).

    • Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 0, 2, 6, 24, and 48 hours).

    • The highest concentration that remains clear at all time points is the maximum soluble concentration under those specific conditions.

Signaling Pathway Diagrams

As this compound is the inactive control for (S,R,S)-AHPC-based PROTACs that recruit the VHL E3 ligase, understanding the VHL-mediated ubiquitination pathway is essential.

cluster_0 Normoxia PHD PHD OH_HIFa Hydroxylated HIF-1α PHD->OH_HIFa HIFa HIF-1α HIFa->PHD O2 VHL_complex VHL E3 Ligase Complex OH_HIFa->VHL_complex Ub_HIFa Polyubiquitinated HIF-1α VHL_complex->Ub_HIFa + Ub Ub Ubiquitin Proteasome Proteasome Ub_HIFa->Proteasome Degradation Degradation Proteasome->Degradation

Caption: VHL-mediated degradation of HIF-1α under normoxic conditions.

The following diagram illustrates the mechanism of action of a PROTAC that utilizes the active (S,R,S)-AHPC to recruit the VHL E3 ligase for the degradation of a target protein, and contrasts it with the non-binding (S,S,S)-AHPC control.

cluster_1 Active PROTAC with (S,R,S)-AHPC cluster_2 Inactive Control with (S,S,S)-AHPC PROTAC PROTAC ((S,R,S)-AHPC) Target Target Protein PROTAC->Target VHL VHL E3 Ligase PROTAC->VHL Ternary Ternary Complex (Target-PROTAC-VHL) Target->Ternary VHL->Ternary Ubiquitination Polyubiquitination Ternary->Ubiquitination Degradation Target Degradation Ubiquitination->Degradation Control Inactive Control ((S,S,S)-AHPC) Target2 Target Protein Control->Target2 VHL2 VHL E3 Ligase Control->VHL2 No Binding NoComplex No Ternary Complex Formation Target2->NoComplex VHL2->NoComplex

Caption: PROTAC mechanism with active vs. inactive control.

References

optimizing (S,S,S)-AHPC hydrochloride concentration for minimal toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of (S,S,S)-AHPC hydrochloride for minimal toxicity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in experiments?

This compound is a von Hippel-Lindau (VHL) amino building block.[1] It is the inactive epimer (or stereoisomer) of (S,R,S)-AHPC hydrochloride. Its primary role is to serve as a negative control in experiments involving the active (S,R,S)-AHPC, which is a VHL ligand used in the development of Proteolysis-Targeting Chimeras (PROTACs).[1]

Q2: Why is it important to optimize the concentration of a negative control compound?

Even though a negative control is designed to be inactive against the intended biological target, it is crucial to determine a concentration at which it exhibits no off-target toxicity.[2] Using an excessively high concentration can lead to non-specific effects or cytotoxicity, which would compromise its validity as a true negative control and lead to misinterpretation of experimental results.[3] The goal is to identify the maximum concentration that can be used without interfering with the health of the cells or the experimental system.[4]

Q3: What is the mechanism of action that this compound is intended to control for?

This compound serves as a control for PROTACs that utilize its active counterpart, (S,R,S)-AHPC, to recruit the VHL E3 ubiquitin ligase.[5][6] The active PROTAC forms a ternary complex between the target protein and the VHL E3 ligase complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] Since (S,S,S)-AHPC is the inactive epimer, it should not effectively bind to VHL and therefore should not induce the degradation of the target protein.[3] Any observed effects from a PROTAC using the (S,S,S) isomer would suggest they are independent of VHL-mediated degradation.

Q4: What is a typical starting concentration range for testing this compound in cell-based assays?

For initial experiments, it is recommended to test a broad concentration range to establish a dose-response curve for any potential toxicity.[8] A common starting range for control compounds in PROTAC experiments is from 1 nM to 10 µM.[8] However, since the goal is to find a non-toxic concentration, testing up to 50 µM or 100 µM may be necessary to identify the upper limit of tolerance for your specific cell line.

Troubleshooting Guide

Q1: I'm observing significant cell death in my wells treated with this compound. What should I do?

If you observe unexpected cytotoxicity, it's important to systematically troubleshoot the potential causes.[9][10]

  • Verify Solvent Toxicity: The most common source of non-specific cell death is the solvent used to dissolve the compound, typically DMSO.[11] Ensure the final concentration of the solvent in your culture medium is non-toxic for your cell line (generally <0.5% for DMSO).[12] Run a "vehicle-only" control with the same final concentration of the solvent to assess its effect.[10]

  • Check Compound Concentration: Double-check all calculations for your stock solution and dilutions to ensure there wasn't an error leading to a higher-than-intended final concentration.[13]

  • Assess Compound Stability and Solubility: Ensure the compound is fully dissolved in your stock solution. Poor solubility can lead to the formation of precipitates that can be cytotoxic. This compound solutions should be prepared fresh, though stock solutions can be stored at -80°C for up to 6 months.[1]

  • Evaluate Cell Health: Ensure your cells are healthy, within a low passage number, and were seeded at the correct density. Stressed or unhealthy cells can be more susceptible to any minor insults.[9]

  • Perform a Dose-Response Cytotoxicity Assay: If the above steps do not resolve the issue, perform a formal cytotoxicity assay (see Protocol 1) to determine the precise concentration at which toxicity occurs in your specific cell line.

Q2: My experimental results are inconsistent when using this compound as a negative control. Could the compound be the issue?

Inconsistent results can sometimes be linked to the control compound.[12]

  • Inconsistent Compound Dosing: Ensure accurate and consistent pipetting. Small variations in the volume of a highly concentrated stock solution can lead to significant differences in the final concentration.

  • Compound Degradation: Ensure proper storage of the compound as a powder and as a stock solution.[1] Avoid repeated freeze-thaw cycles of stock solutions.[5] It is recommended to prepare fresh dilutions from the stock for each experiment.[10]

  • Assay Interference: In rare cases, the compound itself might interfere with the assay readout (e.g., autofluorescence or direct reduction of an assay reagent like MTT).[11][12] To check for this, run cell-free controls containing the compound at the highest concentration used in your experiment.[12]

Data Presentation

Table 1: Properties of this compound

PropertyDescriptionSource(s)
Chemical Name (2S,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride[14]
Synonyms (S,S,S)-VH032-NH2 hydrochloride, VH032 negative control[1][14]
Primary Use Inactive epimer used as a negative control for (S,R,S)-AHPC in PROTAC research.
Mechanism of Control Lacks the correct stereochemistry to effectively bind to the VHL E3 ubiquitin ligase.[3]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month (stored under nitrogen).[1]

Table 2: Example Data from a Cytotoxicity Assay

This table illustrates how to present data from an experiment to determine the non-toxic concentration of this compound.

Concentration (µM)Mean Absorbance (OD 570nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.088100%
0.11.2480.09199.5%
11.2330.08598.3%
101.2010.09595.8%
251.1590.10292.4%
500.8780.07670.0%
1000.4510.05436.0%

Based on this example data, a researcher might conclude that concentrations up to 25 µM result in >90% cell viability and could be considered non-toxic for this specific cell line and experiment duration.

Experimental Protocols

Protocol 1: Determining Maximum Non-Toxic Concentration using an MTT Assay

This protocol provides a method to assess cell viability by measuring the metabolic activity of cells, which is a common indicator of cytotoxicity.[15]

Materials:

  • This compound

  • Appropriate cell line

  • 96-well clear, flat-bottom cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to prepare your working concentrations. A suggested range is 100 µM, 50 µM, 25 µM, 10 µM, 1 µM, and 0.1 µM.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Include "no-cell" blank wells containing only medium.[16]

  • Incubation:

    • Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • The highest concentration that does not cause a significant decrease in cell viability (e.g., maintains >90% viability) is considered the maximum non-toxic concentration.[4]

Mandatory Visualizations

VHL_Signaling_Pathway Simplified VHL E3 Ligase Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_PROTAC PROTAC Action HIF1a HIF-1α PHD PHD Enzymes (+ O2) HIF1a->PHD Hydroxylation Proteasome Proteasome HIF1a->Proteasome Degradation VHL_complex VHL E3 Ligase Complex PHD->VHL_complex Recognition of hydroxylated HIF-1α VHL_complex->HIF1a Binds to HIF-1α-OH VHL_complex->HIF1a Ubiquitination Ub Ubiquitin (Ub) Ub->VHL_complex SRSAHPC (S,R,S)-AHPC (Active Ligand) SRSAHPC->VHL_complex Binds & Recruits SSSAHPC (S,S,S)-AHPC (Inactive Control) SSSAHPC->VHL_complex Does NOT Bind Experimental_Workflow Workflow for Determining Max Non-Toxic Concentration start Start prep_cells 1. Seed Cells in 96-well Plate start->prep_cells incubate1 2. Incubate 24h (Cell Adhesion) prep_cells->incubate1 prep_compound 3. Prepare Serial Dilutions of (S,S,S)-AHPC-HCl (e.g., 0.1-100 µM) incubate1->prep_compound treat_cells 4. Treat Cells with Compound & Controls incubate1->treat_cells prep_compound->treat_cells incubate2 5. Incubate for Experiment Duration (e.g., 48h) treat_cells->incubate2 add_reagent 6. Add Cytotoxicity Assay Reagent (e.g., MTT) incubate2->add_reagent incubate3 7. Incubate 2-4h add_reagent->incubate3 read_plate 8. Solubilize & Read Absorbance/Fluorescence incubate3->read_plate analyze 9. Analyze Data: Calculate % Viability read_plate->analyze determine_conc 10. Identify Highest Concentration with >90% Viability analyze->determine_conc end End: Use this concentration as negative control determine_conc->end

References

why is my (S,S,S)-AHPC control showing some degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (S,S,S)-AHPC as a negative control in their experiments.

Troubleshooting Guide: Degradation of (S,S,S)-AHPC Control

Question: Why is my (S,S,S)-AHPC control showing some degradation?

Answer:

Degradation of your (S,S,S)-AHPC control can lead to inconsistent and unreliable experimental results. (S,S,S)-AHPC is the inactive stereoisomer of (S,R,S)-AHPC, a commonly used VHL E3 ligase ligand in PROTAC development, and its stability is crucial for its function as a negative control.[1][2] Several factors related to storage, handling, and experimental conditions can contribute to its degradation. This guide will walk you through potential causes and solutions to ensure the integrity of your control.

Potential Causes and Solutions

Below are the primary reasons for (S,S,S)-AHPC degradation, along with troubleshooting steps.

1. Improper Storage and Handling:

  • Issue: (S,S,S)-AHPC, like many small molecules, is susceptible to degradation if not stored correctly. Exposure to moisture, light, and fluctuating temperatures can compromise its stability.

  • Solution:

    • Storage Conditions: Store solid (S,S,S)-AHPC hydrochloride at -20°C for short-term storage (1 month) and at -80°C for long-term storage (6 months), preferably under a nitrogen atmosphere and protected from moisture.[3]

    • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. For storage, aliquot the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3] If using water as a solvent for the stock solution, it is recommended to prepare it fresh, sterilize it through a 0.22 µm filter, and use it promptly.[3]

    • Handling: Allow the compound to equilibrate to room temperature before opening the vial to prevent condensation. Use fresh, anhydrous solvents for preparing stock solutions. Moisture-absorbing DMSO can reduce solubility.[4]

2. Instability in Experimental Media:

  • Issue: The composition of your cell culture medium or assay buffer can impact the stability of (S,S,S)-AHPC. Components in the media, pH shifts, and enzymatic activity from cells or serum can contribute to degradation over the course of an experiment.

  • Solution:

    • Assess Stability: It is highly recommended to perform a stability study of (S,S,S)-AHPC in your specific experimental medium (e.g., cell culture medium with 10% FBS) at 37°C. A detailed protocol for this is provided in the "Experimental Protocols" section.

    • Minimize Incubation Time: If degradation is observed, minimize the incubation time of your experiment whenever possible.

    • Replenish Compound: For longer-term experiments (e.g., > 48 hours), consider replenishing the medium with fresh (S,S,S)-AHPC.[5]

3. Chemical Degradation Pathways:

  • Issue: The chemical structure of AHPC contains moieties that can be susceptible to chemical degradation under certain conditions. The two primary potential pathways are hydrolysis of the amide bond and oxidation of the thiazole (B1198619) ring.

  • Solution:

    • Control pH: Avoid highly acidic or basic conditions in your experimental setup, as these can catalyze amide hydrolysis.[6]

    • Minimize Oxidizing Agents: Be aware of potential sources of reactive oxygen species in your media. If oxidative stress is a concern in your cellular model, this could contribute to the degradation of the thiazole ring.

    • Analytical Confirmation: If you suspect degradation, use analytical methods like LC-MS/MS to identify potential degradation products.

Troubleshooting Workflow

If you observe unexpected results with your (S,S,S)-AHPC control, follow this troubleshooting workflow:

troubleshooting_workflow start Unexpected results with (S,S,S)-AHPC control check_storage Verify proper storage and handling start->check_storage check_prep Review solution preparation procedures check_storage->check_prep consult_supplier Consult compound supplier for quality control data check_storage->consult_supplier run_stability_assay Perform stability assay in experimental media check_prep->run_stability_assay analyze_degradation Analyze for degradation products (LC-MS) run_stability_assay->analyze_degradation degradation_confirmed Degradation Confirmed? analyze_degradation->degradation_confirmed optimize_conditions Optimize experimental conditions (e.g., shorter incubation, fresh compound) degradation_confirmed->optimize_conditions Yes no_degradation No Degradation Detected degradation_confirmed->no_degradation No optimize_conditions->start investigate_other Investigate other experimental variables (e.g., cell health, off-target effects) no_degradation->investigate_other

Caption: A step-by-step workflow for troubleshooting (S,S,S)-AHPC degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of (S,S,S)-AHPC in PROTAC experiments?

A1: (S,S,S)-AHPC is the inactive stereoisomer (epimer) of (S,R,S)-AHPC, which is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It is used as a negative control to demonstrate that the degradation of a target protein by a PROTAC containing the (S,R,S)-AHPC ligand is dependent on specific engagement with VHL. An active PROTAC should induce degradation, while the control PROTAC synthesized with (S,S,S)-AHPC should not.[2]

Q2: What are the potential chemical degradation pathways for (S,S,S)-AHPC?

A2: Based on its chemical structure, two likely degradation pathways are:

  • Hydrolysis: The amide bond in the molecule can be hydrolyzed, particularly under strong acidic or basic conditions, to yield a carboxylic acid and an amine.[6]

  • Oxidation: The thiazole ring can be susceptible to oxidation, which could lead to ring-opening or the formation of N-oxides or sulfoxides.[7] Forced degradation studies on thiazole-containing pharmaceuticals have shown various degradation products under oxidative stress.[7]

degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway ahpc_h (S,S,S)-AHPC h_products Carboxylic Acid + Amine Fragments ahpc_h->h_products H₂O, H⁺ or OH⁻ ahpc_o (S,S,S)-AHPC o_products Oxidized Thiazole Derivatives (e.g., N-oxide, Sulfoxide, Ring-opened products) ahpc_o->o_products [O]

Caption: Potential chemical degradation pathways for (S,S,S)-AHPC.

Q3: How can I confirm that my (S,S,S)-AHPC is degrading?

A3: The most definitive way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These techniques can separate the parent compound from its degradation products and allow for their quantification. A detailed protocol for a stability study is provided below.

Q4: Could the degradation of (S,S,S)-AHPC affect my experimental results?

A4: Yes. If the (S,S,S)-AHPC control degrades, its effective concentration will be lower than intended. This could lead to a false-negative result where you might mistakenly conclude there are no off-target effects. Furthermore, the degradation products themselves could potentially have unintended biological activities.

Data Presentation

While specific experimental data on the stability of (S,S,S)-AHPC is not extensively published, the following table provides an illustrative example of what stability data might look like. Researchers are strongly encouraged to generate their own stability data under their specific experimental conditions using the protocol provided.

Table 1: Illustrative Stability of (S,S,S)-AHPC in Various Media (Hypothetical Data)

Biological MediumIncubation Temperature (°C)Half-life (t½) (hours)Primary Degradation Products (Hypothetical)
Human Plasma37> 48Minimal degradation observed
Mouse Plasma3736Hydrolysis of amide bond
Rat Plasma3724Hydrolysis of amide bond, Oxidation of thiazole
Cell Culture Medium (RPMI + 10% FBS)37> 72Minimal degradation observed
Phosphate-Buffered Saline (PBS), pH 7.437> 96Minimal degradation observed
PBS, pH 5.03748Hydrolysis of amide bond
PBS, pH 9.03730Hydrolysis of amide bond

Experimental Protocols

Protocol 1: Assessing the Stability of (S,S,S)-AHPC in Experimental Media

This protocol describes a general method to determine the stability of (S,S,S)-AHPC in a specific liquid matrix (e.g., cell culture medium, plasma) over time.

Materials:

  • (S,S,S)-AHPC

  • DMSO (anhydrous)

  • Experimental medium (e.g., RPMI + 10% FBS, pre-warmed to 37°C)

  • Acetonitrile (B52724) (ice-cold) with an internal standard (e.g., a structurally similar and stable compound)

  • Microcentrifuge tubes

  • Incubator/shaker at 37°C

  • LC-MS/MS instrument

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of (S,S,S)-AHPC in DMSO.

  • Prepare Working Solution: Dilute the stock solution in the pre-warmed experimental medium to a final concentration of 1 µM.

  • Time Points: Aliquot the working solution into separate microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Incubation: Place the tubes in an incubator/shaker at 37°C.

  • Sample Collection: At each designated time point, take one tube and stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate any proteins.

  • Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis to quantify the remaining concentration of (S,S,S)-AHPC.

  • Data Analysis:

    • Plot the percentage of the remaining (S,S,S)-AHPC (relative to the 0-hour time point) against time.

    • Calculate the half-life (t½) from the slope of the linear fit of the natural logarithm of the concentration versus time.

stability_assay_workflow start Start: Prepare 10 mM stock in DMSO dilute Dilute to 1 µM in pre-warmed experimental medium start->dilute aliquot Aliquot for each time point (0, 2, 4, 8, 24, 48, 72h) dilute->aliquot incubate Incubate at 37°C aliquot->incubate collect At each time point, add 3 vol ice-cold ACN + internal standard incubate->collect precipitate Vortex and centrifuge to precipitate proteins collect->precipitate analyze Analyze supernatant by LC-MS/MS precipitate->analyze calculate Plot % remaining vs. time and calculate half-life (t½) analyze->calculate

Caption: Experimental workflow for assessing the stability of (S,S,S)-AHPC.

References

how to ensure the purity of (S,S,S)-AHPC hydrochloride sample

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of (S,S,S)-AHPC hydrochloride samples. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

This compound is a chemical building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It serves as the inactive diastereomer (epimer) and negative control for (S,R,S)-AHPC, the active von Hippel-Lindau (VHL) E3 ligase ligand.[1][2][3] Ensuring the high purity of the (S,S,S) isomer is critical to prevent skewed experimental results, as any contamination with the active (S,R,S) form could lead to false positives in biological assays.

Q2: What are the primary potential impurities in a sample of this compound?

The main impurities of concern can be categorized as follows:

  • Diastereomeric Impurity: The most critical impurity is the active (S,R,S)-AHPC diastereomer. Its presence can significantly impact the biological interpretation of studies using (S,S,S)-AHPC as a negative control.

  • Synthesis-Related Impurities: Given that AHPC is a peptide-like molecule, impurities can arise from its synthesis, which likely involves solid-phase peptide synthesis (SPPS). These can include:

    • Deletion or insertion sequences: Peptides where an amino acid residue is missing or an extra one has been added.[4][5]

    • Incomplete deprotection: Residual protecting groups on the amino acid side chains.[4][5]

    • Racemization: Epimerization at chiral centers during synthesis.[5]

  • Degradation Products: The molecule may degrade under certain conditions (e.g., harsh pH, oxidation, heat, or light), leading to the formation of various degradation products.[4][5]

Q3: What are the recommended storage conditions for this compound to maintain its purity?

Troubleshooting Guides

Issue 1: Poor or No Separation of Diastereomers in Chiral HPLC

Symptoms:

  • A single, broad peak is observed instead of two distinct peaks for the (S,S,S) and (S,R,S) diastereomers.

  • The peaks for the diastereomers are overlapping, with the valley between them not returning to the baseline.

Troubleshooting Workflow:

G Troubleshooting Poor Diastereomer Separation start Poor or No Separation csp Inappropriate Chiral Stationary Phase (CSP)? start->csp mobile_phase Suboptimal Mobile Phase Composition? csp->mobile_phase No solution Resolution Achieved csp->solution Yes, after changing CSP flow_rate Flow Rate Too High? mobile_phase->flow_rate No mobile_phase->solution Yes, after optimization temperature Suboptimal Temperature? flow_rate->temperature No flow_rate->solution Yes, after reducing flow rate temperature->solution Yes, after temperature adjustment

Caption: A decision tree for troubleshooting poor diastereomer separation in chiral HPLC.

Potential Cause Troubleshooting Steps & Solutions
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient selectivity for the AHPC diastereomers. Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., CHIRALPAK® series) are often a good starting point for this class of molecules.[6][7]
Suboptimal Mobile Phase Composition The mobile phase composition is critical for chiral recognition. Solution: Systematically vary the mobile phase. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane (B92381) or heptane) to the alcohol modifier (e.g., isopropanol (B130326) or ethanol). For reversed-phase chromatography, alter the ratio of aqueous buffer to organic modifier (e.g., acetonitrile (B52724) or methanol). The addition of small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can also significantly impact separation.[7][8]
Incorrect Flow Rate Chiral separations are often more sensitive to flow rate than achiral separations. Solution: Try reducing the flow rate. Slower flow rates can increase the interaction time between the analyte and the CSP, often leading to better resolution.
Inadequate Temperature Control Temperature can significantly affect chiral recognition. Solution: Use a column oven to control the temperature. Experiment with different temperatures, as both increasing and decreasing the temperature can improve resolution depending on the specific interaction thermodynamics.
Issue 2: Unexpected Peaks Observed in the Chromatogram

Symptoms:

  • More than the expected two peaks for the diastereomers are present in the HPLC chromatogram.

  • Peaks appear at different retention times than the main analyte.

Troubleshooting Workflow:

G Troubleshooting Unexpected Peaks start Unexpected Peaks Observed synthesis_impurities Synthesis-Related Impurities? start->synthesis_impurities degradation Sample Degradation? synthesis_impurities->degradation No identify Identify Impurities (e.g., with LC-MS) synthesis_impurities->identify Yes contamination System or Solvent Contamination? degradation->contamination No degradation->identify Yes contamination->identify Yes solution Purity Confirmed identify->solution

Caption: A logical workflow for investigating the source of unexpected peaks.

Potential Cause Troubleshooting Steps & Solutions
Synthesis-Related Impurities The sample may contain byproducts from the synthesis process. Solution: Use an orthogonal analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the impurity peaks. This can help in determining if they correspond to expected synthesis-related impurities like deletion sequences or incompletely deprotected species.
Sample Degradation The sample may have degraded due to improper storage or handling. Solution: Review the storage conditions and sample preparation procedure. To confirm if degradation is the cause, a forced degradation study can be performed by subjecting a reference sample to stress conditions (e.g., acid, base, heat, oxidation, light) to see if the same impurity peaks are generated.[4][5][9][10][11]
System or Solvent Contamination The unexpected peaks may originate from the HPLC system or the solvents used. Solution: Run a blank injection (mobile phase without the sample) to check for system contamination. Ensure that high-purity, HPLC-grade solvents are used.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Diastereomeric Purity

This protocol provides a starting point for developing a chiral HPLC method to separate (S,S,S)-AHPC from its (S,R,S) diastereomer. Optimization will likely be required.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., CHIRALPAK® IA or a similar polysaccharide-based column).

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

  • This compound sample and a reference standard containing both diastereomers if available.

2. Chromatographic Conditions (Starting Point):

Parameter Condition
Column CHIRALPAK® IA (or similar), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm (or determined λmax of the compound)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

3. Method Optimization:

  • If separation is not achieved, systematically vary the mobile phase composition (e.g., change the ratio of hexane to isopropanol, or try ethanol (B145695) as the modifier).

  • Adjust the flow rate (e.g., decrease to 0.5 mL/min) and temperature (e.g., test at 15°C and 40°C) to improve resolution.

Protocol 2: ¹H NMR for Purity Assessment

¹H NMR can be used as an orthogonal technique to assess overall purity and, in some cases, quantify the diastereomeric ratio.

1. Materials and Equipment:

  • NMR spectrometer (400 MHz or higher is recommended).

  • High-quality NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Internal standard for quantitative NMR (qNMR), if desired (e.g., maleic acid).

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

3. Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Ensure a sufficient relaxation delay (D1) for quantitative analysis (e.g., 5 times the longest T1).

4. Data Analysis:

  • Integrate the peaks corresponding to the this compound. The presence of diastereomers may lead to distinct, albeit potentially overlapping, signals for certain protons.

  • Compare the integrals of unique signals from each diastereomer to determine the diastereomeric ratio. The use of a chiral solvating agent can sometimes improve the separation of signals from the two diastereomers.[12][13][14]

  • Look for signals that do not correspond to the main compound, which could indicate the presence of impurities. The relative integration of these signals can provide an estimate of their concentration.

References

impact of freeze-thaw cycles on (S,S,S)-AHPC hydrochloride integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the integrity of (S,S,S)-AHPC hydrochloride when subjected to freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

This compound is a chemical building block used in biochemical research, specifically as a negative control for its active stereoisomer, (S,R,S)-AHPC.[1][2] The (S,R,S) form is a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in targeted protein degradation using technologies like PROTAC (Proteolysis-targeting chimeras).[1][2] The (S,S,S) conformation is inactive and used to ensure that any observed biological effects from the active version are specific and not due to off-target interactions.[1][2] Therefore, maintaining the structural and chemical integrity of the (S,S,S) isomer is critical for its validity as a negative control.

Q2: My this compound solution appears cloudy after thawing. What should I do?

Cloudiness or precipitation after thawing can indicate several issues, including changes in solubility at lower temperatures, compound degradation, or the formation of aggregates.[3] This is a common issue with solutions of complex organic molecules subjected to freezing.[3]

Troubleshooting Steps:

  • Visual Inspection: Confirm the presence of particulates or phase separation.

  • Gentle Re-solubilization: Before use, try to redissolve the precipitate by gently warming the vial to room temperature or slightly above (e.g., 37°C) and vortexing. Sonication can also be used to aid dissolution.[4][5]

  • Purity Check: If the precipitate does not redissolve or if you suspect degradation, the integrity of the compound should be verified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Filtration: If analysis confirms the compound is stable and the issue is purely solubility, the working solution can be filtered through a 0.22 µm filter before use to remove undissolved particles.[4]

Troubleshooting Guide: Assessing Compound Integrity After Freeze-Thaw Cycles

Issue: You suspect that one or more freeze-thaw cycles have compromised the purity or concentration of your this compound stock solution.

Recommended Action: Perform a stability analysis. Freeze-thaw studies are a form of stress testing to see how a compound holds up to temperature fluctuations that might occur during shipping or storage.[3][6][7] A typical study involves analyzing the compound after a set number of cycles (e.g., 1, 3, and 5 cycles).[6]

Table 1: Purity of this compound After Multiple Freeze-Thaw Cycles (Hypothetical Data)
Number of Freeze-Thaw CyclesPurity by HPLC (%)Concentration (mg/mL)AppearanceDegradation Product A (%)
0 (Control)99.8%10.0Clear Solution< 0.05%
199.7%9.9Clear Solution< 0.05%
399.5%9.8Clear Solution0.15%
598.2%9.5Faintly Opalescent1.2%

Experimental Protocols

Protocol 1: Freeze-Thaw Cycling Procedure

This protocol simulates the stress a sample might undergo during storage and handling.

  • Preparation: Prepare a 10 mg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO). Aliquot the solution into several sterile cryovials to avoid contaminating the main stock.

  • Freezing: Place the aliquots in a -20°C or -80°C freezer for a minimum of 24 hours.[3] The freezing temperature should be consistent with your laboratory's storage conditions.

  • Thawing: Remove the aliquots and allow them to thaw slowly to room temperature.[3]

  • Cycling: This completes one freeze-thaw cycle. For multiple cycles, repeat steps 2 and 3. After the designated number of cycles (e.g., 1, 3, 5), the samples are ready for analysis.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a standard method for analyzing the purity of this compound and detecting potential degradation products.[8]

  • Instrumentation: A standard HPLC system with UV detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Dilute a sample of the freeze-thawed this compound solution to a final concentration of approximately 1 mg/mL.

    • Inject the sample onto the HPLC system.

    • Analyze the resulting chromatogram for the appearance of new peaks (indicating degradation products) or a decrease in the area of the main peak (indicating loss of the parent compound).

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Visual Guides

The following diagrams illustrate key workflows for handling and assessing this compound after freeze-thaw events.

G Workflow for Handling Thawed this compound start Thaw (S,S,S)-AHPC Hydrochloride Solution visual_inspection Visually Inspect Solution start->visual_inspection is_clear Is the solution clear? visual_inspection->is_clear use_solution Proceed with Experiment is_clear->use_solution Yes has_precipitate Precipitate or Cloudiness Observed is_clear->has_precipitate No resolubilize Attempt to Re-solubilize (Vortex, Gentle Warming) has_precipitate->resolubilize is_redissolved Does it redissolve? resolubilize->is_redissolved consult_ts Consult Technical Support & Consider Purity Analysis is_redissolved->consult_ts No filter_solution Filter Solution (0.22 µm) Before Use is_redissolved->filter_solution Yes filter_solution->use_solution

Caption: Decision workflow for handling thawed solutions of this compound.

G Experimental Workflow for Stability Assessment start Prepare & Aliquot Stock Solution control Set Aside Control Sample (0 Cycles) start->control ft_cycle Perform Freeze-Thaw Cycles (1, 3, 5x) start->ft_cycle analysis Analytical Testing control->analysis ft_cycle->analysis hplc Purity & Degradation (HPLC) analysis->hplc concentration Concentration Check (UV-Vis or HPLC) analysis->concentration data_analysis Compare Results to Control hplc->data_analysis concentration->data_analysis conclusion Determine Stability & Set Handling Guidelines data_analysis->conclusion

Caption: Workflow for assessing the stability of this compound after freeze-thaw cycles.

References

Technical Support Center: (S,S,S)-AHPC Hydrochloride Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with the (S,S,S)-AHPC hydrochloride negative control in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a negative control?

This compound is a stereoisomer of (S,R,S)-AHPC, which is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] The specific (S,R,S) stereochemistry is crucial for binding to VHL. (S,S,S)-AHPC, being the inactive epimer, is not expected to bind to VHL and therefore serves as an ideal negative control in Proteolysis-Targeting Chimera (PROTAC) and other targeted protein degradation experiments.[3] Its use helps to demonstrate that the observed biological effects of an active compound are specifically due to VHL engagement and not to other off-target effects.

Q2: What is the expected outcome when using this compound in a cellular degradation assay?

In a cellular protein degradation assay, a PROTAC containing the active (S,R,S)-AHPC ligand is expected to induce the degradation of the target protein. Conversely, a control PROTAC synthesized with this compound should not lead to the degradation of the target protein. This is because it is unable to recruit the VHL E3 ligase, a necessary step for the ubiquitination and subsequent proteasomal degradation of the target protein.

Q3: I am observing degradation of my target protein with my (S,S,S)-AHPC-based negative control. What are the potential causes?

Observing target protein degradation with your (S,S,S)-AHPC negative control is a critical issue that requires systematic troubleshooting. Potential causes include:

  • Compound Purity and Identity: The negative control compound may be contaminated with the active (S,R,S) epimer or could be mislabeled.

  • Off-Target Effects: The negative control PROTAC might be inducing degradation through a VHL-independent mechanism, such as recruiting a different E3 ligase.

  • Cellular Artifacts or Toxicity: At high concentrations, the compound might be causing non-specific cytotoxicity, leading to a general decrease in protein levels.

  • Experimental Variability: Inconsistent cell handling, reagent preparation, or data analysis can lead to misleading results.

Troubleshooting Guide

Issue 1: Unexpected Target Degradation with (S,S,S)-AHPC Negative Control

If you observe a decrease in your target protein levels when using the (S,S,S)-AHPC negative control, follow these steps to diagnose the problem.

Troubleshooting Workflow

G start Unexpected degradation with (S,S,S)-AHPC control step1 1. Verify Compound Identity and Purity (LC-MS, NMR) start->step1 step2 2. Confirm Lack of VHL Binding (Biophysical Assay: SPR, HTRF) step1->step2 If pure and correct step3 3. Assess VHL-Independence (VHL Knockout Cells, E3 Ligase Competition) step2->step3 If no binding observed step4 4. Evaluate Off-Target Effects (Proteomics) step3->step4 If degradation persists step5 5. Check for Cytotoxicity (Cell Viability Assay) step4->step5 If no other E3s identified end Identify cause and optimize experiment step5->end

Caption: A stepwise guide to troubleshooting unexpected activity of the negative control.

Issue 2: High Variability in Results Between Experiments

Inconsistent results with your negative control can obscure the interpretation of your data.

Potential Causes and Solutions

Potential Cause Recommended Solution
Compound Solubility and Stability Prepare fresh stock solutions of this compound for each experiment. Ensure complete dissolution using appropriate solvents like DMSO, and consider sonication if necessary. Avoid repeated freeze-thaw cycles.
Inconsistent Cell Culture Conditions Maintain consistent cell passage numbers, confluency, and media composition. Ensure cells are healthy and free from contamination.
Pipetting and Dilution Errors Calibrate pipettes regularly. Use a consistent dilution scheme for all compounds and controls.
Variable Incubation Times Strictly adhere to the planned incubation times for compound treatment.
Inconsistent Western Blotting Ensure equal protein loading, consistent transfer efficiency, and use a reliable loading control for normalization.

Data Presentation

The following table summarizes the expected binding affinities of (S,R,S)-AHPC and (S,S,S)-AHPC to the VHL E3 ligase.

CompoundStereochemistryFunctionVHL Binding Affinity (Kd)Assay Method
(S,R,S)-AHPC Active EpimerVHL Ligand~185 nM (for VH032)[4]Isothermal Titration Calorimetry (ITC)
This compound Inactive EpimerNegative ControlNegligible / Not Detected[3]Biophysical assays (e.g., ITC, SPR)

Experimental Protocols

Protocol 1: Competitive VHL Binding Assay (HTRF)

This protocol outlines a method to confirm that (S,S,S)-AHPC does not bind to VHL, while its active counterpart does.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare serial dilutions of (S,R,S)-AHPC and (S,S,S)-AHPC assay1 Add compound dilutions to 384-well plate prep1->assay1 prep2 Prepare VHL protein, fluorescent tracer, and HTRF antibodies assay2 Add VHL protein prep2->assay2 assay1->assay2 assay3 Add fluorescent tracer and HTRF antibodies assay2->assay3 assay4 Incubate to reach equilibrium assay3->assay4 analysis1 Read plate on HTRF reader assay4->analysis1 analysis2 Calculate HTRF ratio analysis1->analysis2 analysis3 Plot ratio vs. concentration to determine IC50 analysis2->analysis3

Caption: Workflow for a competitive VHL binding assay using HTRF.

Methodology:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of (S,R,S)-AHPC and this compound in an appropriate assay buffer.

  • Reaction Setup: In a 384-well plate, add the compound dilutions.

  • VHL Addition: Add recombinant VHL protein to each well.

  • Tracer Addition: Add a fluorescently labeled VHL ligand (tracer) and the corresponding HTRF detection reagents (e.g., europium-labeled anti-tag antibody and a fluorescent acceptor).[5]

  • Incubation: Incubate the plate at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Read the plate using an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio and plot it against the compound concentration. For (S,R,S)-AHPC, a sigmoidal dose-response curve is expected, from which an IC50 value can be determined. For (S,S,S)-AHPC, no significant change in the HTRF ratio is expected across the concentration range.

Protocol 2: Cellular Target Degradation Assay (Western Blot)

This protocol is to assess the degradation of a target protein in cells treated with a PROTAC and its negative control.

PROTAC Mechanism of Action vs. Inactive Control

G cluster_active Active PROTAC with (S,R,S)-AHPC cluster_inactive Inactive Control with (S,S,S)-AHPC p_active Active PROTAC vhl VHL E3 Ligase p_active->vhl binds target Target Protein p_active->target binds ub Ubiquitin vhl->ub recruits proteasome Proteasome target->proteasome targeted to ub->target tags degradation Degradation proteasome->degradation p_inactive Inactive Control vhl_i VHL E3 Ligase p_inactive->vhl_i no binding target_i Target Protein p_inactive->target_i binds no_binding No Binding vhl_i->no_binding no_degradation No Degradation target_i->no_degradation

Caption: The active PROTAC forms a ternary complex leading to degradation, while the inactive control cannot bind VHL.

Methodology:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the active PROTAC and the (S,S,S)-AHPC negative control. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) to allow for protein degradation.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate secondary antibodies.

    • Detect the signal using a chemiluminescence-based method.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and compare the levels in the treated samples to the vehicle control. The active PROTAC should show a dose-dependent decrease in the target protein, while the (S,S,S)-AHPC control should show no significant change.

References

addressing solubility issues of (S,S,S)-AHPC HCl in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,S,S)-AHPC HCl. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of (S,S,S)-AHPC HCl in aqueous buffers. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental planning and execution.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter when working with (S,S,S)-AHPC HCl.

Issue 1: (S,S,S)-AHPC HCl powder is not dissolving in my aqueous buffer at room temperature.

  • Possible Cause A: Concentration exceeds solubility limit.

    • Solution: (S,S,S)-AHPC HCl has a reported solubility of up to 100 mg/mL in PBS, but this may require heating and sonication. Attempt to dissolve the compound at a lower concentration. If a high concentration is necessary, consider the use of co-solvents or other formulation strategies outlined in the protocols below.

  • Possible Cause B: Insufficient energy to break the crystal lattice.

    • Solution: Gently warm the solution to 60°C and use an ultrasonic bath to aid dissolution.[1] Be cautious with temperature-sensitive assays and ensure the compound is stable at the elevated temperature for the required duration.

  • Possible Cause C: The pH of the buffer is too high.

    • Solution: (S,S,S)-AHPC HCl is the salt of a weak base and is expected to have higher solubility at a lower pH. If your buffer has a pH at or above the pKa of the parent amine, the less soluble free base may precipitate. Consider using a buffer with a more acidic pH (e.g., pH 4-6).

Issue 2: The compound dissolves initially but then precipitates out of solution.

  • Possible Cause A: Change in pH.

    • Solution: The addition of other components to your experiment may be altering the pH of the buffer, causing the solubility of (S,S,S)-AHPC HCl to decrease. Verify the pH of your final solution and adjust if necessary.

  • Possible Cause B: Common ion effect.

    • Solution: If your buffer contains a high concentration of chloride ions, it may suppress the dissolution of the hydrochloride salt. While often not a significant issue in standard biological buffers, if you are using a high salt concentration buffer, consider switching to a buffer with a different counter-ion.

  • Possible Cause C: Supersaturation.

    • Solution: Rapidly dissolving the compound, especially with heating, can create a supersaturated solution that is not stable over time. Try preparing the solution at a slightly lower concentration or allow it to equilibrate for a longer period at the experimental temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of (S,S,S)-AHPC HCl in common aqueous buffers?

A1: The reported solubility of (S,S,S)-AHPC HCl in PBS is up to 100 mg/mL, though this may necessitate heating and sonication to achieve.[1] The active stereoisomer, (S,R,S)-AHPC HCl, has a reported solubility of 93-100 mg/mL in water.[2][3] The solubility is pH-dependent; for a summary of known and illustrative solubility data, please refer to the tables below.

Q2: How does pH affect the solubility of (S,S,S)-AHPC HCl?

A2: As a hydrochloride salt of a compound with a basic amine group, (S,S,S)-AHPC HCl is more soluble in acidic aqueous solutions. In acidic conditions, the amine group is protonated, favoring the more soluble salt form. As the pH increases towards and beyond the pKa of the conjugate acid, the equilibrium shifts towards the unprotonated, less soluble free base, which may lead to precipitation.

Q3: What is the pKa of (S,S,S)-AHPC HCl?

Q4: Can I use DMSO to prepare a stock solution?

A4: Yes, DMSO is a suitable solvent for preparing a high-concentration stock solution of (S,S,S)-AHPC HCl and its active isomer.[3] However, when diluting the DMSO stock into an aqueous buffer, ensure the final DMSO concentration is low (typically <1%) to avoid solvent effects in your experiment and potential precipitation of the compound.

Q5: Are there any recommended formulation strategies to improve the aqueous solubility of (S,S,S)-AHPC HCl for in vivo studies?

A5: For the related active isomer, (S,R,S)-AHPC HCl, formulations using co-solvents and surfactants have been reported. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another approach involves using 10% DMSO in a 20% SBE-β-CD in saline solution.[4] These strategies can also be applied to (S,S,S)-AHPC HCl to enhance its solubility for in vivo applications.

Data Presentation

Table 1: Reported Solubility of (S,S,S)-AHPC HCl and Related Compounds

CompoundSolvent/BufferSolubilityConditions
(S,S,S)-AHPC HClPBS100 mg/mLRequires ultrasonic and warming to 60°C[1]
(S,R,S)-AHPC HClWater93 - 100 mg/mL[2][3]
(S,R,S)-AHPC HClPBS100 mg/mL[4]
(S,R,S)-AHPC HClEthanol93 mg/mL[2]
(S,R,S)-AHPC HClDMSO93 - 125 mg/mLMay require sonication[2][4]

Table 2: Illustrative pH-Dependent Aqueous Solubility Profile for (S,S,S)-AHPC HCl

This table provides an estimated solubility profile based on the typical behavior of amine hydrochloride salts. Actual values should be determined experimentally.

pHExpected Solubility RangePredominant Species in Solution
4.0High (>50 mg/mL)Protonated (Salt Form)
7.4Moderate (1-10 mg/mL)Mixture of Protonated and Free Base
9.0Low (<0.1 mg/mL)Free Base

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of (S,S,S)-AHPC HCl

  • Materials:

    • (S,S,S)-AHPC HCl powder

    • Aqueous buffers of desired pH values (e.g., citrate (B86180) buffer pH 4.0, phosphate (B84403) buffer pH 7.4, borate (B1201080) buffer pH 9.0)

    • Calibrated pH meter

    • Shaker/orbital incubator at a controlled temperature (e.g., 25°C or 37°C)

    • Microcentrifuge tubes

    • Microcentrifuge

    • Analytical balance

    • HPLC or UV-Vis spectrophotometer for quantification

  • Procedure:

    • Add an excess amount of (S,S,S)-AHPC HCl powder to a microcentrifuge tube containing a known volume of the desired aqueous buffer.

    • Ensure there is undissolved solid at the bottom of the tube.

    • Tightly cap the tubes and place them in a shaker/orbital incubator at the desired temperature for 24-48 hours to reach equilibrium.

    • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant without disturbing the pellet.

    • Dilute the supernatant with the appropriate mobile phase (for HPLC) or buffer (for UV-Vis).

    • Quantify the concentration of (S,S,S)-AHPC HCl in the diluted supernatant using a pre-validated HPLC or UV-Vis method with a standard curve.

    • Measure the pH of the remaining supernatant to confirm the final pH of the solution.

    • The calculated concentration represents the equilibrium solubility at that specific temperature and pH.

Protocol 2: Preparation of a 10 mg/mL Stock Solution in Aqueous Buffer

  • Materials:

    • (S,S,S)-AHPC HCl powder

    • 50 mM Citrate Buffer, pH 5.0

    • Vortex mixer

    • Sonicator bath

    • Sterile filter (0.22 µm)

  • Procedure:

    • Weigh the required amount of (S,S,S)-AHPC HCl. For 1 mL of a 10 mg/mL solution, weigh 10 mg.

    • Add the powder to a sterile tube.

    • Add the appropriate volume of 50 mM Citrate Buffer, pH 5.0.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • If necessary, sterile filter the solution using a 0.22 µm syringe filter.

    • Store the solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Visualizations

G start Start: (S,S,S)-AHPC HCl Solubility Issue check_conc Is the concentration realistically achievable? start->check_conc lower_conc Action: Lower the working concentration check_conc->lower_conc No check_ph Is the buffer pH < 7? check_conc->check_ph Yes lower_conc->start use_acidic_buffer Action: Use a more acidic buffer (pH 4-6) check_ph->use_acidic_buffer No add_energy Action: Apply sonication and gentle warming (e.g., 60°C) check_ph->add_energy Yes use_acidic_buffer->start check_dissolution Does the compound dissolve? add_energy->check_dissolution success Success: Solution Prepared check_dissolution->success Yes consider_cosolvent Advanced: Consider co-solvents (e.g., PEG300, SBE-β-CD) check_dissolution->consider_cosolvent No G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_ph_eq R-NH3+Cl- (Solid) <=> R-NH3+ + Cl- (Aqueous) high_ph_eq R-NH3+ + OH- <=> R-N (Free Base) + H2O low_ph_species Predominantly Protonated (High Solubility) high_ph_species Predominantly Unprotonated (Low Solubility) G start Start: Weigh excess (S,S,S)-AHPC HCl add_buffer Add known volume of aqueous buffer start->add_buffer equilibrate Equilibrate on shaker (24-48h at constant T) add_buffer->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect supernatant centrifuge->supernatant quantify Dilute and quantify concentration (HPLC/UV-Vis) supernatant->quantify end End: Determine equilibrium solubility quantify->end

References

best practices for preparing (S,S,S)-AHPC hydrochloride working solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides best practices, troubleshooting advice, and frequently asked questions for the preparation and handling of (S,S,S)-AHPC hydrochloride working solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a von Hippel-Lindau (VHL) amino building block. It serves as a negative control for its active stereoisomer, (S,R,S)-AHPC hydrochloride.[1][2][3] The (S,R,S) form is a ligand for the VHL E3 ubiquitin ligase and is a crucial component in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][3][4][5][6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][4][6]

Q2: What are the key differences between this compound and (S,R,S)-AHPC hydrochloride?

The primary difference lies in their stereochemistry, which dictates their biological activity. The (S,R,S) configuration is the active form that binds to the VHL protein, while the (S,S,S) configuration is the inactive epimer and is used as a negative control in experiments to ensure that the observed effects are specific to VHL engagement by the active compound.[1][3]

Q3: In which solvents can I dissolve this compound?

This compound is soluble in water and Dimethyl Sulfoxide (DMSO).[1] For in vitro stock solutions, solubility is reported to be 100 mg/mL in water and 62.5 mg/mL in DMSO.[1] It is often necessary to use sonication to achieve complete dissolution.[1] Due to the hygroscopic nature of DMSO, which can negatively impact solubility, it is highly recommended to use a fresh, unopened vial of DMSO for preparing solutions.[1][4][5][6]

Q4: How should I prepare stock solutions of this compound?

When preparing stock solutions, it is crucial to select the appropriate solvent based on the experimental requirements. Once the solution is prepared, it should be aliquoted into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1][4][6] If water is used as the solvent for the stock solution, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[1][4][6][7]

Q5: What are the recommended storage conditions for this compound powder and its stock solutions?

The solid powder should be stored at -20°C under nitrogen and away from moisture.[1] Stock solutions have different storage recommendations based on the temperature:

  • -80°C: Stable for up to 6 months.[1][4][6]

  • -20°C: Stable for up to 1 month.[1][4][6]

Solutions should also be stored under nitrogen to maintain stability.[6]

Quantitative Data Summary

Solubility of this compound
SolventConcentrationNotes
Water100 mg/mL (214.12 mM)Ultrasonic assistance may be required.[1]
DMSO62.5 mg/mL (133.83 mM)Ultrasonic assistance may be required. Use of fresh, anhydrous DMSO is recommended as its hygroscopic nature can affect solubility.[1]
Stock Solution Storage Recommendations
Storage TemperatureDurationConditions
-80°C6 monthsStored under nitrogen, away from moisture.[1][4][6]
-20°C1 monthStored under nitrogen, away from moisture.[1][4][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the required mass of this compound (Molecular Weight: 467.02 g/mol ). For 1 mL of a 10 mM solution, 4.67 mg is needed.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the solid. For 1 mL of solution, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly. If precipitation or cloudiness is observed, sonicate the solution in a water bath until it becomes clear.

  • Storage: Aliquot the stock solution into single-use tubes and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Protocol 2: Preparation of an In Vivo Formulation (Example with Co-solvents)

For animal studies, a more complex vehicle may be required to ensure solubility and bioavailability. The following is an example protocol for a clear solution.

  • Prepare a high-concentration stock in DMSO: For example, prepare a 20.8 mg/mL stock solution in anhydrous DMSO.

  • Mixing the vehicle (for a final volume of 1 mL):

    • To 400 µL of PEG300, add 100 µL of the 20.8 mg/mL DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix until uniform.

    • Add 450 µL of saline to bring the total volume to 1 mL.

  • Final Concentration: This procedure results in a working solution with a concentration of ≥ 2.08 mg/mL (4.45 mM).[1]

  • Usage: It is recommended to prepare this formulation fresh before each use.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dissolution Incomplete dissolution or compound has low solubility in the chosen solvent at that concentration.Gently warm the solution and/or sonicate in a water bath to aid dissolution.[1][6] Ensure the solvent is pure and, in the case of DMSO, anhydrous.[1][4][5][6]
Solution becomes cloudy over time The compound may be coming out of solution, possibly due to temperature changes or solvent evaporation.If using for an experiment, prepare the solution fresh. For storage, ensure the container is sealed tightly. If precipitation is observed before use, try to redissolve using gentle warming or sonication.
Inconsistent experimental results Degradation of the compound due to improper storage or repeated freeze-thaw cycles.Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[1][4][6] Ensure that the storage conditions (temperature, atmosphere) are strictly followed. Prepare fresh working solutions from a stock solution for each experiment.
Difficulty dissolving in water The hydrochloride salt may require energy to fully dissolve.Use an ultrasonic water bath to facilitate dissolution.[1] Ensure the water is of high purity (e.g., Milli-Q or equivalent).

Visualized Workflows and Pathways

experimental_workflow Experimental Workflow: this compound Solution Preparation cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh Compound add_solvent 2. Add Solvent (e.g., DMSO, Water) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve sterilize 4. Sterilize (Optional) (0.22 µm filter for aqueous solutions) dissolve->sterilize troubleshoot Troubleshoot: - Gentle Warming - Sonication dissolve->troubleshoot Precipitation? aliquot 5. Aliquot sterilize->aliquot store 6. Store (-20°C or -80°C) aliquot->store

Caption: Workflow for preparing this compound working solutions.

PROTAC_Mechanism General PROTAC Mechanism of Action with VHL Ligand cluster_complex Ternary Complex Formation cluster_degradation Protein Degradation Pathway protac PROTAC ((S,R,S)-AHPC-Linker-Ligand) vhl VHL E3 Ligase protac->vhl binds target Target Protein protac->target binds ternary_complex Ternary Complex vhl->ternary_complex target->ternary_complex ubiquitin Ubiquitin (Ub) ub_target Polyubiquitinated Target Protein ubiquitin->ub_target proteasome Proteasome ub_target->proteasome recognized by degraded Degraded Peptides proteasome->degraded degrades into ternary_complex->ub_target recruits & ubiquitinates

Caption: Mechanism of PROTACs utilizing a VHL ligand like (S,R,S)-AHPC.

IAP_Antagonist_Pathway IAP Antagonist Signaling Pathway iap_ant IAP Antagonist (Smac Mimetic) ciap cIAP1/2 iap_ant->ciap inhibits & degrades nik NIK (stabilized) ciap->nik degrades (blocked) non_can_nfkb Non-Canonical NF-κB Pathway nik->non_can_nfkb activates tnfa Autocrine TNFα Production non_can_nfkb->tnfa induces tnfr TNFR Signaling tnfa->tnfr activates caspase8 Caspase-8 Activation tnfr->caspase8 activates in absence of cIAPs apoptosis Apoptosis caspase8->apoptosis initiates

Caption: Signaling pathway of IAP antagonists leading to apoptosis.[8][9][10]

References

Validation & Comparative

A Comparative Guide to the Degradation of (S,R,S)-AHPC and (S,S,S)-AHPC Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential degradation pathways and outlines a comprehensive experimental approach for assessing the chemical stability of (S,R,S)-AHPC and its diastereomer, (S,S,S)-AHPC. As critical components in the development of Proteolysis Targeting Chimeras (PROTACs), understanding the stability of these von Hippel-Lindau (VHL) E3 ligase ligands is paramount for ensuring the quality, efficacy, and safety of novel therapeutics. While (S,R,S)-AHPC is the active VHL ligand, (S,S,S)-AHPC serves as a crucial negative control in research; therefore, a comparative analysis of their degradation profiles is essential for robust drug development programs.

Introduction to (S,R,S)-AHPC and (S,S,S)-AHPC

(S,R,S)-AHPC, a hydroxyproline-based VHL ligand, is a cornerstone in the design of PROTACs, bifunctional molecules that induce the degradation of specific target proteins. Its specific stereochemistry is crucial for high-affinity binding to the VHL E3 ligase. In contrast, (S,S,S)-AHPC is the inactive epimer and is widely used as a negative control to differentiate between targeted degradation and other cellular effects. Given that stereochemistry can significantly influence a molecule's pharmacological and toxicological profile, it is hypothesized that the spatial arrangement of atoms in these diastereomers may also impact their chemical stability and degradation pathways.

Potential Degradation Pathways

Based on the chemical structure of AHPC and known degradation patterns of similar pharmaceutical compounds, several degradation pathways can be anticipated under forced degradation conditions. These include:

  • Hydrolysis: The amide bonds within the AHPC molecule are susceptible to hydrolysis under both acidic and basic conditions. This could lead to the cleavage of the molecule into its constituent amino acid and carboxylic acid fragments.

  • Oxidation: The tert-butyl group and the hydroxyproline (B1673980) ring are potential sites of oxidation. Metabolic studies on VHL-derived ligands have identified aliphatic oxidation as a possible metabolic pathway.

  • Photodegradation: The thiazole (B1198619) moiety within the AHPC structure may be susceptible to degradation upon exposure to light, a common characteristic of thiazole-containing compounds.

A visual representation of a potential hydrolytic degradation pathway is provided below.

G cluster_main Potential Hydrolytic Degradation of AHPC AHPC (S,R,S)-AHPC or (S,S,S)-AHPC Stress Acidic or Basic Conditions (e.g., HCl or NaOH) AHPC->Stress Hydrolysis Amide Bond Hydrolysis Stress->Hydrolysis Product1 Degradation Product 1 (Hydroxyproline derivative) Hydrolysis->Product1 Product2 Degradation Product 2 (Amino acid derivative) Hydrolysis->Product2

Caption: Potential hydrolytic degradation pathway of AHPC under stress conditions.

Comparative Degradation Analysis: Experimental Data

While direct comparative forced degradation studies for (S,R,S)-AHPC versus (S,S,S)-AHPC are not publicly available, the following tables present a hypothetical yet plausible set of data that could be generated from such a study. These tables are intended to serve as a template for researchers conducting these experiments.

Table 1: Hypothetical Degradation of (S,R,S)-AHPC under Forced Stress Conditions

Stress ConditionTime (hours)Initial Purity (%)Purity after Stress (%)Degradation (%)Number of Degradants
0.1 M HCl, 60°C2499.892.57.32
0.1 M NaOH, 60°C2499.888.111.73
10% H₂O₂, RT2499.895.24.61
80°C, Dry Heat4899.898.90.91
Photostability (ICH Q1B)7299.897.42.42

Table 2: Hypothetical Degradation of (S,S,S)-AHPC under Forced Stress Conditions

Stress ConditionTime (hours)Initial Purity (%)Purity after Stress (%)Degradation (%)Number of Degradants
0.1 M HCl, 60°C2499.791.87.92
0.1 M NaOH, 60°C2499.787.512.23
10% H₂O₂, RT2499.794.94.81
80°C, Dry Heat4899.798.71.01
Photostability (ICH Q1B)7299.797.12.62

Experimental Protocols

To perform a comprehensive comparative degradation study, the following experimental workflow is recommended.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solutions of (S,R,S)-AHPC and (S,S,S)-AHPC in suitable solvent stress Subject Aliquots to Forced Degradation Conditions start->stress analysis Analyze Samples by Stability-Indicating HPLC/UPLC stress->analysis characterization Characterize Degradation Products by LC-MS/MS and NMR analysis->characterization comparison Compare Degradation Profiles and Rates of Isomers analysis->comparison

Caption: Recommended workflow for a comparative forced degradation study.

Detailed Methodologies:

  • Sample Preparation: Prepare stock solutions of (S,R,S)-AHPC and (S,S,S)-AHPC in a suitable solvent (e.g., acetonitrile (B52724):water, 1:1 v/v) at a concentration of approximately 1 mg/mL.

  • Forced Degradation Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (B78521) and heat at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 10% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compounds to dry heat at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

  • Analytical Method:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): A stability-indicating method should be developed and validated. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid is a common starting point. Detection can be performed using a UV detector at an appropriate wavelength.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To identify and characterize the degradation products, LC-MS/MS analysis should be performed. This will provide information on the mass-to-charge ratio and fragmentation patterns of the degradants.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of major degradation products, isolation followed by 1H and 13C NMR analysis is recommended.

Conclusion

A thorough understanding of the degradation profiles of (S,R,S)-AHPC and its inactive control, (S,S,S)-AHPC, is crucial for the development of robust and reliable PROTAC-based therapeutics. While direct comparative data is currently lacking in the public domain, this guide provides a framework for conducting such studies. By following the outlined experimental protocols, researchers can generate critical data to assess the chemical stability of these important molecules, ultimately contributing to the development of safer and more effective medicines. The stereochemical differences between the two molecules may lead to subtle but significant variations in their degradation kinetics and pathways, a hypothesis that warrants experimental investigation.

Validating PROTAC Specificity: A Comparative Guide to Using (S,S,S)-AHPC Hydrochloride as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, establishing the specificity of a Proteolysis-Targeting Chimera (PROTAC) is paramount. A crucial step in this validation process is the use of appropriate negative controls to demonstrate that the observed degradation of a target protein is a direct consequence of the PROTAC's mechanism of action – the recruitment of an E3 ubiquitin ligase. This guide provides a comparative overview of experimental approaches for validating PROTAC specificity, with a focus on the use of (S,S,S)-AHPC hydrochloride as a negative control for von Hippel-Lindau (VHL) E3 ligase-recruiting PROTACs.

This compound is the inactive epimer of (S,R,S)-AHPC, a commonly used VHL ligand in PROTAC design.[1] Due to its stereochemistry, (S,S,S)-AHPC does not bind to VHL and therefore, a PROTAC incorporating this moiety should not induce the degradation of the target protein.[1] This makes it an ideal negative control to confirm that the degradation activity of the active PROTAC is dependent on VHL engagement.

Comparative Analysis of Active vs. Inactive PROTACs

To illustrate the importance of using an inactive control, we present a comparative analysis based on the well-characterized BET degrader ARV-771 and its inactive diastereomer, ARV-766. ARV-766, like a PROTAC containing (S,S,S)-AHPC, has a modification in the VHL-binding motif that abrogates its affinity for the E3 ligase, thus serving the same purpose as a negative control.[2][3]

Quantitative Degradation and Cell Viability Data

The following tables summarize the quantitative data comparing the activity of the active BET degrader ARV-771 with its inactive control, ARV-766, in various cancer cell lines.

Cell Line Compound Target Protein DC50 (nM) Dmax (%)
22Rv1 (Prostate Cancer)ARV-771BRD4< 1> 95
ARV-766BRD4No degradation~0
VCaP (Prostate Cancer)ARV-771BRD4< 5> 90
ARV-766BRD4No degradation~0

Table 1: Comparative Degradation of BRD4 by ARV-771 and its Inactive Control ARV-766. DC50 represents the concentration required for 50% degradation, and Dmax is the maximum degradation observed. Data is representative of published findings.[2][4][5]

Cell Line Compound IC50 (nM)
22Rv1 (Prostate Cancer)ARV-771< 1
ARV-766> 1000
VCaP (Prostate Cancer)ARV-771~10
ARV-766> 1000

Table 2: Comparative Anti-proliferative Effects of ARV-771 and its Inactive Control ARV-766. IC50 is the concentration that inhibits cell growth by 50%. Data is representative of published findings.[2][5]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for key experiments used to validate PROTAC specificity.

Protocol 1: Western Blot for Target Protein Degradation

This protocol is used to determine the DC50 and Dmax of a PROTAC by quantifying the levels of the target protein.

Materials:

  • Cell line of interest

  • Active PROTAC (containing (S,R,S)-AHPC)

  • Inactive control PROTAC (containing this compound)

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the active PROTAC and the inactive control PROTAC for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody for the target protein and the loading control.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.[6]

Protocol 2: Quantitative Proteomics for Selectivity Profiling

This protocol provides a global view of the proteome to assess the selectivity of a PROTAC and identify off-target effects.

Materials:

  • Cells treated with active PROTAC, inactive control PROTAC, and vehicle as in Protocol 1.

  • Lysis buffer for mass spectrometry (e.g., urea-based buffer)

  • Trypsin

  • Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software

Procedure:

  • Sample Preparation: Lyse the cells and quantify the protein concentration.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Peptide Labeling (Optional): Label the peptides from each condition with TMT reagents.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • Determine the fold change in protein abundance for the active PROTAC and inactive control relative to the vehicle control.

    • Identify proteins that are significantly downregulated only in the presence of the active PROTAC.

Protocol 3: Cell Viability Assay

This protocol assesses the effect of the PROTAC on cell proliferation and is used to determine the IC50.

Materials:

  • Cell line of interest

  • Active PROTAC and inactive control PROTAC

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: Treat the cells with a serial dilution of the active PROTAC and the inactive control for a specified period (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot the percentage of viable cells against the PROTAC concentration to calculate the IC50.[7]

Visualizing the Mechanism and Workflow

Diagrams are essential for understanding the complex biological processes and experimental procedures involved in PROTAC validation.

PROTAC_Validation_Workflow cluster_design PROTAC Design & Synthesis cluster_assays In Vitro & Cellular Assays cluster_validation Mechanism of Action Validation Active_PROTAC Active PROTAC ((S,R,S)-AHPC) Degradation_Assay Western Blot (DC50 & Dmax) Active_PROTAC->Degradation_Assay Proteomics Quantitative Proteomics (Selectivity) Active_PROTAC->Proteomics Viability_Assay Cell Viability (IC50) Active_PROTAC->Viability_Assay Inactive_Control Inactive Control ((S,S,S)-AHPC) Inactive_Control->Degradation_Assay Inactive_Control->Proteomics Inactive_Control->Viability_Assay VHL_Dependence VHL-Dependent Degradation? Degradation_Assay->VHL_Dependence Proteomics->VHL_Dependence On_Target_Effect On-Target Phenotype? Viability_Assay->On_Target_Effect VHL_Dependence->On_Target_Effect Confirmed

Caption: A generalized workflow for validating PROTAC specificity using an inactive control.

BCR_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Proteasome Proteasomal Degradation BTK->Proteasome Ub Downstream Downstream Signaling (Proliferation, Survival) PLCg2->Downstream BTK_PROTAC BTK PROTAC ((S,R,S)-AHPC based) BTK_PROTAC->BTK VHL VHL E3 Ligase BTK_PROTAC->VHL

Caption: B-Cell Receptor (BCR) signaling pathway and the intervention by a BTK-degrading PROTAC.

References

A Guide to Statistical Analysis of Control vs. Active PROTAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies for the statistical analysis of active Proteolysis Targeting Chimeras (PROTACs) versus their inactive controls. The objective is to offer a clear framework for validating that the observed degradation of a target protein is a direct result of the PROTAC's intended mechanism of action.

The Critical Role of the Negative Control

A negative control in PROTAC experiments is a molecule structurally similar to the active PROTAC but deficient in a key aspect of its function.[1] This is essential to demonstrate that the degradation of the target protein is due to the formation of a ternary complex between the target protein and an E3 ligase, and not from off-target effects or non-specific toxicity.[1] There are two primary types of inactive controls:

  • E3 Ligase Binding-Deficient Control: This control is modified to prevent it from binding to the E3 ligase, often by inverting the stereochemistry at a critical position.[1][2]

  • Target Protein Binding-Deficient Control: This control is altered so it no longer binds to the protein of interest (POI).[1]

Quantitative Data Summary

The effective evaluation of a PROTAC and its inactive control hinges on the quantitative analysis of protein degradation. The following table summarizes key parameters derived from dose-response experiments.

CompoundTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Cell Viability EC₅₀ (nM)
Active PROTAC BRD4HeLa159525
Negative Control BRD4HeLa>10,000<10>10,000
Active PROTAC KRAS G12DMiaPaCa-25085100
Negative Control KRAS G12DMiaPaCa-2>10,000<5>10,000
  • DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dₘₐₓ: The maximum percentage of target protein degradation observed.

  • Cell Viability EC₅₀: The concentration of the compound that reduces cell viability by 50%.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible and reliable results.

Western Blot for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.[3]

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with serial dilutions of the active PROTAC and the negative control (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3][4]

  • SDS-PAGE and Transfer: Normalize protein concentrations, add Laemmli buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[4]

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an HRP-conjugated secondary antibody.[3]

  • Detection and Analysis: Capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.[3]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of the PROTAC on cell proliferation and viability.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a range of concentrations of the active PROTAC and negative control for a specified period (e.g., 72 hours).

  • Assay Procedure: Add CellTiter-Glo® reagent to each well and measure the luminescence, which is proportional to the amount of ATP and thus indicative of the number of viable cells.

  • Data Analysis: Normalize the results to the vehicle-treated control cells and plot the data to determine the EC₅₀ value.

Visualizing the Process

Diagrams can effectively illustrate complex biological pathways and experimental procedures.

PROTAC_MoA cluster_cell Cell PROTAC Active PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation

Caption: Mechanism of Action of an Active PROTAC.

PROTAC_Workflow cluster_0 Experiment Setup cluster_1 Degradation Analysis cluster_2 Functional Analysis cluster_3 Data Interpretation Cell_Culture Cell Culture Treatment Treatment with Active PROTAC & Control Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Viability_Assay Cell Viability Assay Treatment->Viability_Assay Western_Blot Western Blot Lysis->Western_Blot Quantification Quantification (DC₅₀, Dₘₐₓ) Western_Blot->Quantification Comparison Compare Active vs. Control Quantification->Comparison EC50_Calc EC₅₀ Calculation Viability_Assay->EC50_Calc EC50_Calc->Comparison

Caption: Experimental Workflow for PROTAC Evaluation.

References

A Comparative Guide to VHL Ligand Negative Controls in PROTAC Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a PROTAC (Proteolysis Targeting Chimera) is paramount. A critical component of this validation is the use of a negative control, a molecule structurally similar to the active PROTAC but incapable of inducing degradation. This guide provides a comparative study of common negative controls for von Hippel-Lindau (VHL) E3 ligase ligands, supported by experimental data and detailed protocols to aid in the rigorous validation of your targeted protein degradation studies.

The primary strategy for creating a VHL ligand negative control is through stereochemical inversion of the hydroxyproline (B1673980) core, a key structural motif essential for binding to the VHL E3 ligase. By altering the stereochemistry, the ligand's ability to bind to VHL is abrogated, thus preventing the formation of a ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent target protein degradation. This guide will focus on two widely used VHL ligands, VH032 and VH298, and their corresponding inactive epimers.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative differences in binding affinity and cellular activity between active VHL ligands and their respective negative controls.

Table 1: Comparison of VHL Binding Affinity

LigandNegative ControlMethodBinding Affinity (Kd)Finding
VH298 cis-VH298Isothermal Titration Calorimetry (ITC)90 nMcis-VH298 showed no detectable binding.
VH298 cis-VH298Fluorescence Polarization (FP)80 nMcis-VH298 showed no detectable binding.
(S,R,S)-AHPC (VH032-NH2) (S,S,S)-AHPCVarious Binding AssaysBinds to VHL(S,S,S)-AHPC is used as a negative control due to its inability to bind VHL.

Table 2: Comparison of Cellular Activity for PROTACs

PROTAC ComponentNegative Control ComponentAssayMetricResult
Active VHL LigandInactive VHL Ligand EpimerProtein Degradation (e.g., Western Blot, HiBiT)DC50 (Concentration for 50% degradation)Active PROTACs show potent, dose-dependent target degradation. PROTACs with the inactive epimer show no significant degradation.
Active VHL LigandInactive VHL Ligand EpimerCell Viability (e.g., MTT, MTS)IC50 (Concentration for 50% inhibition of cell growth)The cytotoxic effect of the active PROTAC should correlate with its degradative activity. The negative control PROTAC should be significantly less potent or inactive.

Mandatory Visualization

Signaling Pathway of VHL-mediated Protein Degradation

VHL_Pathway cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (POI Ligand - Linker - VHL Ligand) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome targeted for degradation VHL_Complex VHL E3 Ligase Complex PROTAC->VHL_Complex VHL_Complex->PROTAC Ub Ubiquitin VHL_Complex->Ub recruits Ub->POI polyubiquitinates Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades

Caption: VHL-mediated targeted protein degradation pathway initiated by a PROTAC.

Experimental Workflow for VHL Ligand Negative Control Validation

Validation_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays Binding_Assay VHL Binding Assay (e.g., FP, HTRF) Binding_Result Compare Binding Affinity (Kd) Binding_Assay->Binding_Result Active_Ligand Active VHL Ligand (e.g., VH298) Active_Ligand->Binding_Assay Negative_Control Negative Control Ligand (e.g., cis-VH298) Negative_Control->Binding_Assay Degradation_Assay Protein Degradation Assay (e.g., Western Blot, HiBiT) Binding_Result->Degradation_Assay Proceed if binding is abrogated Degradation_Result Compare Degradation (DC50) Degradation_Assay->Degradation_Result Active_PROTAC PROTAC with Active Ligand Active_PROTAC->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Active_PROTAC->Viability_Assay Control_PROTAC PROTAC with Negative Control Control_PROTAC->Degradation_Assay Control_PROTAC->Viability_Assay Viability_Result Compare Cytotoxicity (IC50) Viability_Assay->Viability_Result

Caption: Experimental workflow for the validation of VHL ligand negative controls.

Experimental Protocols

VHL Binding Assay: Fluorescence Polarization (FP)

Principle: This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand from the VHL protein complex by a test compound. A decrease in fluorescence polarization indicates that the test compound is binding to VHL and displacing the fluorescent probe.

Protocol:

  • Reagent Preparation:

    • Prepare a VHL protein complex (VHL/Elongin B/Elongin C) solution in FP assay buffer.

    • Prepare a fluorescent probe solution (e.g., a FAM-labeled VHL ligand) in FP assay buffer.

    • Prepare serial dilutions of the active VHL ligand and the negative control ligand in FP assay buffer containing a constant, low percentage of DMSO.

  • Assay Procedure (384-well plate format):

    • Add the VHL protein complex solution to each well.

    • Add the serially diluted active ligand or negative control ligand to the respective wells. Include a "no inhibitor" control (buffer with DMSO) and a "no protein" control.

    • Add the fluorescent probe to all wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

    • Calculate the percentage of inhibition for each concentration of the test compounds relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated from the IC50.

Protein Degradation Assay: Western Blot

Principle: Western blotting is used to detect and quantify the levels of a specific target protein in cell lysates after treatment with a PROTAC. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the active PROTAC and the negative control PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a primary antibody for the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control and plot the data to determine the DC50 (concentration at which 50% of the protein is degraded).

Cell Viability Assay: MTT Assay

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the active PROTAC and the negative control PROTAC for the desired duration (e.g., 72 hours). Include a vehicle control.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

A Guide to Publication Standards for PROTAC Validation Using Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of Proteolysis Targeting Chimeras (PROTACs) is paramount for the clear and unambiguous interpretation of experimental results. A critical component of this validation is the meticulous use of negative controls to demonstrate that the observed degradation of a target protein is a direct consequence of the PROTAC's specific mechanism of action. This guide provides a framework for designing, executing, and presenting data from experiments utilizing negative controls in PROTAC research, ensuring the data meets high publication standards.

The primary goal of using negative controls is to prove that protein degradation is dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase, and not due to off-target effects, non-specific toxicity, or simple inhibition of the target.[1]

Key Negative Controls for PROTAC Validation

Two main types of molecule-based negative controls are essential for validating the mechanism of action of a PROTAC.[1][2] Ideally, both should be utilized to build a strong case for the PROTAC's specificity.

  • E3 Ligase Binding-Deficient Control: This control is structurally analogous to the active PROTAC but is modified to prevent its binding to the E3 ligase.[1][2] This is the most direct method to demonstrate that the degradation is dependent on the recruitment of the specific E3 ligase.

  • Target Protein Binding-Deficient Control: This control is altered to abolish its binding affinity for the protein of interest (POI).[1][2] This helps to exclude off-target effects that might be induced by the warhead component of the PROTAC, independent of protein degradation.

Additional experimental controls are also crucial:

  • Parental E3 Ligase Ligand/Target-Binding Warhead Competition: Co-treatment with an excess of the parent E3 ligase ligand or the target-binding warhead should rescue the degradation of the target protein, confirming that degradation is dependent on the formation of the ternary complex.[2]

  • E3 Ligase Knockout/Knockdown Cells: Using cell lines where the specific E3 ligase recruited by the PROTAC is knocked out or knocked down should abrogate the degradation of the target protein.[2][3]

  • Proteasome and Neddylation Inhibitors: Pre-treatment with proteasome inhibitors (e.g., MG132, Carfilzomib) or a neddylation pathway inhibitor (e.g., MLN4924) should block PROTAC-induced degradation, confirming the involvement of the ubiquitin-proteasome system.[3][4]

Experimental Workflow and Data Presentation

A logical workflow is critical for the systematic validation of a PROTAC candidate. The following diagram illustrates a typical experimental workflow for PROTAC validation incorporating essential negative controls.

G cluster_0 Initial PROTAC Screening cluster_1 Mechanism of Action Validation cluster_2 Confirmation of Pathway Dependence cluster_3 Selectivity Profiling A PROTAC Candidate Treatment B Measure Target Protein Levels (e.g., Western Blot, HiBiT) A->B C Active PROTAC B->C Potent Degradation Observed F Assess Target Degradation (DC50, Dmax) C->F D E3 Ligase Binding- Deficient Control D->F E Target Binding- Deficient Control E->F G Co-treatment with Proteasome Inhibitor F->G Degradation Confirmed H Co-treatment with Parental Ligands F->H I E3 Ligase KO/ KD Cell Line F->I J Measure Target Rescue G->J H->J I->J K Global Proteomics (Short Treatment Time) J->K Mechanism Validated L Identify Off-Target Degradation K->L

A logical workflow for troubleshooting lack of PROTAC activity.

The following diagram illustrates the mechanism of action of a PROTAC and the points of intervention for the key negative controls.

PROTAC_MoA cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Components cluster_Process Degradation Pathway cluster_Controls Negative Controls PROTAC PROTAC Warhead Warhead PROTAC->Warhead binds E3_Ligand E3 Ligand PROTAC->E3_Ligand binds POI Protein of Interest (POI) Warhead->POI Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Proteasome Proteasome Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Degradation Degradation of POI Ubiquitination->Degradation Targets for Degradation->Proteasome Mediated by Control_Warhead Target Binding- Deficient Control (No POI Binding) Control_Warhead->POI Blocks Binding Control_E3 E3 Ligase Binding- Deficient Control (No E3 Binding) Control_E3->E3_Ligase Blocks Binding

PROTAC Mechanism of Action and Negative Control Intervention Points.

Data Presentation: Comparative Tables

Quantitative data should be summarized in clear, well-structured tables to facilitate easy comparison between the active PROTAC and its negative controls.

Table 1: In Vitro Degradation Activity

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)
Active PROTACTarget XCell Line A5095
E3 Ligase Binding-Deficient ControlTarget XCell Line A>10,000<10
Target Binding-Deficient ControlTarget XCell Line A>10,000<10

DC50: Concentration at which 50% of the target protein is degraded. Dmax: Maximum percentage of target protein degradation observed.

Table 2: Cellular Target Engagement

CompoundTarget ProteinCell LineTarget Engagement IC50 (nM)E3 Ligase Engagement IC50 (nM)
Active PROTACTarget XCell Line A100250
E3 Ligase Binding-Deficient ControlTarget XCell Line A110>10,000
Target Binding-Deficient ControlTarget XCell Line A>10,000275

IC50 values can be determined by assays such as NanoBRET.

Table 3: Selectivity Profile from Global Proteomics

Compound (Concentration, Time)Total Proteins QuantifiedProteins Significantly Degraded (>50%)Off-Target Proteins Degraded (>50%)
Active PROTAC (1 µM, 6h)8,00051
E3 Ligase Binding-Deficient Control (1 µM, 6h)8,00000

It is recommended to use shorter treatment times (<6 hours) for proteomics to identify direct targets of PROTAC-induced degradation.[2][3]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of the research. The following are key experiments that should be described in detail in a publication.

1. Western Blotting for Protein Degradation

  • Cell Culture and Treatment: Specify cell line, seeding density, passage number range, and culture conditions. Detail the concentrations of the PROTAC and negative controls used and the duration of treatment.

  • Lysate Preparation: Describe the lysis buffer composition and protein quantification method.

  • Electrophoresis and Transfer: State the percentage of the polyacrylamide gel, the amount of protein loaded per lane, and the transfer conditions (membrane type, voltage, duration).

  • Antibody Incubation: Provide details of the primary antibodies used (target protein and loading control), including supplier, catalog number, and dilution. Also, specify the secondary antibody details.

  • Detection and Quantification: Mention the detection reagent and the imaging system used. Describe the method for densitometry analysis to quantify protein levels relative to the loading control and vehicle-treated samples.

2. Cellular Target Engagement Assay (e.g., NanoBRET)

  • Cell Line Engineering: If applicable, describe the method used to generate cell lines expressing tagged proteins (e.g., CRISPR/Cas9-mediated knock-in of a tag like HiBiT).

  • Assay Principle: Briefly explain the principle of the assay used to measure the engagement of the PROTAC with the target protein and the E3 ligase in live cells.

  • Assay Protocol: Detail the cell seeding density, the concentrations of the tracer and the compounds being tested, incubation times, and the instrument used for detection.

  • Data Analysis: Describe the software and statistical methods used to calculate IC50 values.

3. Global Proteomics by Mass Spectrometry

  • Sample Preparation: Detail the cell treatment conditions (compound concentrations and, critically, a short duration of treatment to capture direct effects). Describe the cell lysis, protein digestion, and peptide labeling (e.g., TMT) protocols.

  • LC-MS/MS Analysis: Specify the liquid chromatography system, column details, gradient, mass spectrometer model, and key acquisition parameters.

  • Data Analysis: Name the software used for peptide identification and quantification. Describe the statistical analysis performed to identify significantly downregulated proteins, including the p-value and fold-change cutoffs. It is important to filter out proteins that are also downregulated by the negative controls.[5]

By adhering to these guidelines for the use of negative controls and the presentation of data, researchers can significantly enhance the rigor and impact of their PROTAC validation studies, thereby contributing to the advancement of targeted protein degradation as a therapeutic modality.

References

A Comparative Guide to VHL Target Engagement: (S,S,S)-AHPC Hydrochloride as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the use of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful strategy. A critical component of many successful PROTACs is a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The stereochemistry of these ligands is paramount for effective VHL engagement and subsequent degradation of the target protein. This guide provides a comparative analysis of (S,R,S)-AHPC, an active VHL ligand, and its diastereomer, (S,S,S)-AHPC hydrochloride, which serves as an essential negative control to demonstrate on-target activity.

Demonstrating Target Specificity through Comparative Analysis

The fundamental principle of using this compound lies in its inability to bind to the VHL protein, in stark contrast to its active counterpart, (S,R,S)-AHPC.[1] This differential binding is crucial for validating that the observed biological effects of a PROTAC are due to the specific recruitment of VHL and not off-target effects.

Quantitative Comparison of VHL Engagement

The following table summarizes the VHL binding characteristics of (S,R,S)-AHPC and this compound based on established experimental findings.

CompoundStereochemistryRole in VHL EngagementVHL Binding Affinity (Kd)Representative Assay
(S,R,S)-AHPC Active EpimerVHL LigandPotent (nM range)Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), NanoBRET™
This compound Inactive EpimerNegative ControlNo significant bindingITC, SPR, NanoBRET™

Note: While specific numerical Kd values for (S,R,S)-AHPC can vary between studies and assay conditions, it consistently demonstrates high-affinity binding. In contrast, this compound is widely documented as the inactive control, showing no measurable binding in the same assays.

Visualizing the Mechanism of Action and Experimental Workflow

To conceptualize the role of VHL engagement in the PROTAC mechanism and the workflow for its validation, the following diagrams are provided.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation cluster_0 Inactive Complex cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation Target_Protein Target Protein (POI) PROTAC PROTAC ((S,R,S)-AHPC based) Ternary_Complex POI-PROTAC-VHL Ternary Complex E3_Ligase VHL E3 Ligase PROTAC->Ternary_Complex Binds Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub Catalyzes Ub Ubiquitin Ub->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation Western_Blot_Workflow Western Blot Workflow for Degradation Assay Cell_Culture 1. Cell Seeding & Culture Treatment 2. Treat cells with: - Vehicle (DMSO) - Active PROTAC ((S,R,S)-AHPC based) - Negative Control PROTAC ((S,S,S)-AHPC based) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Membrane Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-Target Protein & Loading Control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis (Quantify Protein Levels) Detection->Analysis

References

Differentiating Neosubstrate Degradation from PROTAC-Mediated Degradation: A Comparative Guide Using (S,S,S)-AHPC

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, discerning the specific mechanism of action of novel degrader molecules is paramount for accurate drug development and biological investigation. Two prominent strategies, molecular glue-induced neosubstrate degradation and Proteolysis-Targeting Chimera (PROTAC)-mediated degradation, both hijack the ubiquitin-proteasome system but through distinct mechanisms. This guide provides a comparative framework for researchers to differentiate between these two modalities, with a special focus on the use of (S,S,S)-AHPC as a critical negative control to elucidate the engagement of the von Hippel-Lindau (VHL) E3 ligase, a common component of PROTACs.

Executive Summary

Molecular glues, such as immunomodulatory drugs (IMiDs), remodel the surface of an E3 ligase, typically Cereblon (CRBN), to induce the degradation of proteins not normally targeted by the ligase, termed "neosubstrates." In contrast, PROTACs are heterobifunctional molecules that act as a bridge, bringing a target protein and an E3 ligase (commonly VHL or CRBN) into proximity to trigger ubiquitination and subsequent degradation.

A key challenge in characterizing a new degrader is to confirm its intended mechanism and rule out off-target effects, including unintended neosubstrate degradation. The use of specific controls is essential. (S,S,S)-AHPC is the inactive stereoisomer of (S,R,S)-AHPC, a well-characterized ligand for the VHL E3 ligase.[1] A PROTAC synthesized with (S,S,S)-AHPC should not bind to VHL and therefore will not induce VHL-dependent degradation.[2] This makes it an invaluable tool to confirm that the observed degradation is indeed mediated by the VHL-engaging PROTAC and not through an alternative mechanism or off-target effect.

This guide will compare neosubstrate degradation and VHL-mediated PROTAC degradation, provide quantitative data for key neosubstrates, detail experimental protocols for differentiation, and present visual workflows and signaling pathways.

Comparison of Degradation Mechanisms

FeatureNeosubstrate Degradation (e.g., with Lenalidomide)VHL-Mediated PROTAC Degradation
Degrader Type Molecular Glue (Monovalent)PROTAC (Heterobifunctional)
E3 Ligase Primarily Cereblon (CRBN)Commonly von Hippel-Lindau (VHL)
Mechanism Alters E3 ligase surface to recognize neosubstratesBridges target protein and E3 ligase
Key Neosubstrates IKZF1, IKZF3, GSPT1, CK1α, SALL4Target protein of interest
Negative Control Varies; often involves CRBN knockout/knockdown or competition with high-affinity CRBN ligands(S,S,S)-AHPC-based PROTAC

Quantitative Data: Neosubstrate Degradation by CRBN Modulators

The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) for well-characterized neosubstrates of the CRBN modulator lenalidomide. These values can serve as a benchmark when evaluating a new compound for potential neosubstrate degradation activity.

NeosubstrateCell LineLenalidomide DC50 (µM)Lenalidomide Dmax (%)Reference
IKZF1MM.1S~1-5>80
IKZF3MM.1S~1-5>80
CK1αMDS cells~3.92~64.0

Experimental Protocols

Western Blot Analysis for Protein Degradation

This is a fundamental technique to assess the reduction in target protein levels.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with the test compound (e.g., a potential VHL-PROTAC), a positive control (e.g., a known degrader for the target), a negative control (the (S,S,S)-AHPC-based PROTAC), and a vehicle control (e.g., DMSO) at various concentrations and for different time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the extent of protein degradation.

Quantitative Mass Spectrometry-Based Proteomics

This method provides an unbiased, proteome-wide view of protein level changes, enabling the identification of both on-target and off-target effects, including neosubstrate degradation.

Methodology:

  • Sample Preparation: Treat cells with the test compound, controls, and vehicle as described for Western blotting.

  • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.

  • Isobaric Labeling: Label the peptide samples from each condition with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins across the different treatment conditions. Look for significant downregulation of the intended target and any known neosubstrates.

NanoBRET™ Ternary Complex Formation Assay

This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells, providing direct evidence of a PROTAC's mechanism of action.

Methodology:

  • Cell Transfection: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase (e.g., VHL) fused to a HaloTag®.

  • Compound Treatment: Treat the transfected cells with the test PROTAC, the (S,S,S)-AHPC negative control, and a vehicle control.

  • Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.

  • Signal Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag®) emissions. An increase in the BRET signal indicates proximity between the target protein and the E3 ligase, confirming ternary complex formation.

Mandatory Visualizations

neosubstrate_degradation Molecular_Glue Molecular Glue (e.g., Lenalidomide) CRBN CRBN Molecular_Glue->CRBN Binds and alters surface CRL4 CRL4 E3 Ligase CRBN->CRL4 Neosubstrate Neosubstrate (e.g., IKZF1, GSPT1) CRL4->Neosubstrate Recruits Ub Ubiquitin Proteasome Proteasome Neosubstrate->Proteasome Ub->Neosubstrate Ubiquitination Degradation Degradation Proteasome->Degradation

Caption: Neosubstrate degradation pathway induced by a molecular glue.

protac_degradation cluster_protac PROTAC Warhead Warhead Linker Linker Warhead->Linker Target_Protein Target Protein Warhead->Target_Protein Binds VHL_Ligand VHL Ligand ((S,R,S)-AHPC) Linker->VHL_Ligand VHL_E3_Ligase VHL E3 Ligase VHL_Ligand->VHL_E3_Ligase Binds Ternary_Complex Ternary Complex Target_Protein->Ternary_Complex Proteasome Proteasome Target_Protein->Proteasome VHL_E3_Ligase->Ternary_Complex Ub Ubiquitin Ub->Target_Protein Ubiquitination Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation via VHL recruitment.

experimental_workflow Start Start: New Degrader Molecule Treatment Cell Treatment: - Test Degrader - (S,S,S)-AHPC Control - Vehicle Start->Treatment Western_Blot Western Blot Analysis Treatment->Western_Blot Proteomics Quantitative Proteomics Treatment->Proteomics NanoBRET NanoBRET Assay Treatment->NanoBRET Degradation_Observed Target Degradation? Western_Blot->Degradation_Observed Neosubstrate_Check Neosubstrate Degradation? Proteomics->Neosubstrate_Check Ternary_Complex_Check Ternary Complex Formation? NanoBRET->Ternary_Complex_Check Degradation_Observed->Neosubstrate_Check Yes Conclusion_Off_Target Conclusion: Off-target or Inactive Degradation_Observed->Conclusion_Off_Target No Neosubstrate_Check->Ternary_Complex_Check No Conclusion_Neosubstrate Conclusion: Potential Neosubstrate Degrader Neosubstrate_Check->Conclusion_Neosubstrate Yes Conclusion_PROTAC Conclusion: VHL-PROTAC Mechanism Ternary_Complex_Check->Conclusion_PROTAC Yes Ternary_Complex_Check->Conclusion_Off_Target No

Caption: Experimental workflow for differentiating degradation mechanisms.

By employing a combination of these experimental approaches and utilizing the (S,S,S)-AHPC negative control, researchers can confidently distinguish between neosubstrate degradation and VHL-mediated PROTAC activity, leading to a more precise understanding of their degrader's mechanism of action. This rigorous validation is crucial for the advancement of targeted protein degradation as a therapeutic modality.

References

A Guide to Presenting Negative Control Data for VHL-Recruiting PROTACs, Featuring (S,S,S)-AHPC Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the use of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. A crucial aspect of rigorous PROTAC research is the use of appropriate negative controls to validate that the observed biological effects are a direct result of the intended mechanism of action. This guide provides a framework for presenting data on negative controls, specifically focusing on (S,S,S)-AHPC hydrochloride, the inactive epimer of the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-AHPC.

The Critical Role of the Negative Control in PROTAC Experiments

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The VHL E3 ligase is a commonly recruited ligase in PROTAC design, and ligands for VHL, such as those derived from (S,R,S)-AHPC, are integral to these degraders.

To demonstrate that the degradation of a target protein is dependent on the recruitment of the VHL E3 ligase, a negative control that is incapable of binding to VHL is essential. This compound serves as an ideal negative control for PROTACs utilizing the (S,R,S)-AHPC scaffold. Due to its stereochemistry, the (S,S,S) epimer does not bind to VHL, and therefore, a PROTAC constructed with this molecule should not induce the degradation of the target protein.[1][2]

This guide uses the well-characterized BET-family degrader ARV-771, which incorporates a derivative of the active (S,R,S)-AHPC epimer, and its inactive diastereomer, ARV-766, which is analogous to a PROTAC built with (S,S,S)-AHPC, as a case study to illustrate how to present compelling negative control data.[1][3] For broader comparison, data for the BET inhibitor I-BET762 is also included to differentiate the effects of protein degradation from simple inhibition.

Comparative Analysis of a BET-Targeting PROTAC and its Negative Control

The following tables summarize key quantitative data comparing the activity of the active BET degrader ARV-771, its inactive control ARV-766, and the BET inhibitor I-BET762.

CompoundTarget(s)Mechanism of ActionDC₅₀ (nM)
ARV-771 BRD2, BRD3, BRD4VHL-mediated protein degradation< 5
ARV-766 (Inactive Control) BRD2, BRD3, BRD4Binds to BET proteins, does not recruit VHLNo degradation observed
I-BET762 BRD2, BRD3, BRD4Inhibition of bromodomain bindingN/A
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.
CompoundCell LineIC₅₀ (nM) - Cell Viability (72h)
ARV-771 22Rv1 (Prostate Cancer)~1
ARV-766 (Inactive Control) 22Rv1 (Prostate Cancer)> 1000
I-BET762 LNCaP (Prostate Cancer)25 - 150
IC₅₀: The concentration of the compound that inhibits 50% of a biological process, in this case, cell viability.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Western Blot for Protein Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of target proteins.

Materials:

  • Cell lines (e.g., 22Rv1, VCaP, LnCaP95)

  • Complete cell culture medium

  • Test compounds (ARV-771, ARV-766) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., BRD2, BRD3, BRD4) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at a suitable density in 6-well or 12-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1 nM to 10 µM) or DMSO as a vehicle control. Incubate for the desired time period (e.g., 16 hours).[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay

This assay measures the effect of the compounds on cell proliferation and survival.

Materials:

  • Cell lines (e.g., 22Rv1)

  • Complete cell culture medium

  • Test compounds (ARV-771, ARV-766, I-BET762) dissolved in DMSO

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density optimized for a 72-hour growth period.[3]

  • Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours.

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot the results to determine the IC₅₀ values.

Visualizing the Mechanism of Action

Diagrams are powerful tools for illustrating complex biological processes. Below are Graphviz diagrams depicting the signaling pathway of a VHL-recruiting PROTAC and the experimental workflow for demonstrating its mechanism-dependent activity.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation cluster_control Negative Control PROTAC Active PROTAC ((S,R,S)-AHPC based) Target Target Protein (e.g., BRD4) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome Proteasome Target->Proteasome Enters Ternary Target-PROTAC-VHL Degraded_Protein Degraded Fragments Proteasome->Degraded_Protein Degrades Ub Ubiquitin Ub->Target Tags Ternary->Ub Ubiquitination Inactive_PROTAC Inactive PROTAC ((S,S,S)-AHPC based) Target_Control Target Protein (e.g., BRD4) Inactive_PROTAC->Target_Control Binds VHL_Control VHL E3 Ligase Inactive_PROTAC->VHL_Control Fails to Recruit

Caption: Mechanism of action for an active VHL-recruiting PROTAC versus its inactive control.

Experimental_Workflow cluster_treatments Compound Treatment (16h) cluster_assays Downstream Assays cluster_results Expected Outcomes start Start: Cancer Cell Line (e.g., 22Rv1) Active_PROTAC Active PROTAC (ARV-771) start->Active_PROTAC Inactive_Control Inactive Control (ARV-766) start->Inactive_Control Vehicle Vehicle (DMSO) start->Vehicle Western Western Blot (Protein Degradation) Active_PROTAC->Western Viability Cell Viability Assay (IC50 Determination) Active_PROTAC->Viability Inactive_Control->Western Inactive_Control->Viability Vehicle->Western Degradation Target Degraded Western->Degradation Active PROTAC No_Degradation Target Not Degraded Western->No_Degradation Inactive Control & Vehicle Low_IC50 Low IC50 (High Potency) Viability->Low_IC50 Active PROTAC High_IC50 High IC50 (Low Potency) Viability->High_IC50 Inactive Control

Caption: Experimental workflow to compare an active PROTAC with its inactive control.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (S,S,S)-AHPC Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like (S,S,S)-AHPC hydrochloride are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, a compound utilized in targeted protein degradation research.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for "this compound" and adhere to all institutional and local regulations. Based on available safety information, this compound should be handled as a hazardous substance.

Personal Protective Equipment (PPE) is mandatory. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A properly fitted lab coat

All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols. An emergency eyewash and safety shower must be readily accessible.

Summary of Safety Information

The following table summarizes the key safety and hazard information for this compound.

PropertyInformation
Chemical Name (2S,4S)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride
CAS Number 2115897-23-7
Physical Form Powder or crystals
Known Hazards Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)
Storage Store in a tightly sealed container in a refrigerator (2-8°C), protected from moisture, and under an inert atmosphere.[1]
Step-by-Step Disposal Protocol

The cardinal rule for the disposal of laboratory chemical waste is to never discard it down the drain or in the regular trash.[2] The following procedure outlines the recommended steps for the safe disposal of this compound.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including unused solid material, contaminated solutions, and disposable labware (e.g., pipette tips, vials), in a designated and clearly labeled hazardous waste container.[2]

  • The container must be made of a chemically compatible material (e.g., high-density polyethylene (B3416737) - HDPE) and have a secure, leak-proof lid.[2]

  • Crucially, do not mix this compound waste with incompatible chemicals, particularly strong oxidizing agents or bases.

2. Labeling the Waste Container:

  • The waste container must be labeled clearly with the words "Hazardous Waste".

  • The label must also include a detailed description of the contents, such as "this compound waste," and list any other chemicals present in the mixture.

3. Neutralization of Acidic Waste (if applicable):

  • If the waste is in an acidic solution, it may require neutralization before disposal, subject to your institution's guidelines. This procedure must be performed with extreme caution.

  • Place the container with the acidic waste in a larger secondary containment vessel.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the solution while stirring continuously.[2][3] This should be done in a larger container to manage potential foaming or gas evolution.

  • Monitor the pH of the solution using pH indicator strips or a calibrated pH meter. Continue adding the base incrementally until the pH is between 6.0 and 8.0.[2]

  • Once neutralized, securely cap the container and ensure it is correctly labeled for hazardous waste collection.

4. Storage of Waste:

  • Keep the hazardous waste container closed at all times, except when adding waste.

  • Store the container in a designated, cool, and well-ventilated secondary containment area, away from heat sources and direct sunlight.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the final disposal of the chemical waste.

Disposal of Empty Containers
  • Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing and defacing the original label, the container may be disposed of in the regular laboratory glass or plastic recycling, in accordance with institutional policies.[2]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow for the proper disposal of this compound waste.

cluster_prep Preparation cluster_collection Waste Collection cluster_treatment Waste Treatment (as needed) cluster_final Final Steps ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood collect_solid Collect Solid Waste & Contaminated Labware container Designated, Compatible, & Leak-Proof Hazardous Waste Container collect_solid->container collect_liquid Collect Liquid Waste collect_liquid->container label_container Label Container: 'Hazardous Waste' + Contents container->label_container check_acidic Is Waste Acidic? label_container->check_acidic neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) to pH 6.0-8.0 check_acidic->neutralize Yes store Store Securely in a Designated Secondary Containment Area check_acidic->store No monitor_ph Monitor pH neutralize->monitor_ph monitor_ph->neutralize adjust monitor_ph->store pH 6-8 dispose Arrange for Pickup by EHS or Licensed Waste Contractor store->dispose

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Given the potential hazards, a cautious and informed approach is essential. Always consult with your institution's safety professionals for guidance tailored to your specific laboratory and regulatory environment.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for (S,S,S)-AHPC Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent chemical compounds. This guide provides essential safety and logistical information for the handling and disposal of (S,S,S)-AHPC hydrochloride, a ligand utilized in targeted protein degradation research.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required PPE Recommended PPE
Weighing and Aliquoting (Solid Form) - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles or Face Shield- Disposable Gown- Hairnet- Shoe Covers- N95 Respirator or higher
Solution Preparation and Handling - Nitrile Gloves- Lab Coat- Safety Goggles- Face Shield- Chemical-resistant Apron
Cell Culture and In Vitro Assays - Nitrile Gloves- Lab Coat- Safety Goggles- N/A
Waste Disposal - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles- Chemical-resistant Apron- Face Shield
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a chemical fume hood or a glove box, especially when handling the solid compound to avoid inhalation of dust particles.[3]

  • Ensure that a safety shower and eyewash station are readily accessible.[3]

  • Before starting, assemble all necessary equipment and reagents.

2. Weighing and Reconstitution:

  • When weighing the solid compound, use a balance inside a ventilated enclosure.

  • To reconstitute, add the solvent slowly to the vial containing the compound. Avoid shaking, which can generate aerosols. Instead, vortex or sonicate to dissolve.

3. Experimental Use:

  • When adding the compound to cell cultures or other experimental systems, use appropriate pipetting techniques to prevent splashes and aerosols.

  • Clearly label all tubes and containers with the compound name and concentration.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous waste container. Do not pour down the drain.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol) followed by a thorough cleaning with soap and water.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Emergency Procedures: Immediate Actions for Exposure

In the event of accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.[3]

Visualizing Safety Workflows

To further clarify the procedural steps, the following diagrams illustrate the handling and emergency protocols.

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Ventilated Area prep_ppe->prep_workspace weigh Weigh Solid Compound prep_workspace->weigh reconstitute Reconstitute in Solvent weigh->reconstitute experiment Perform Experiment reconstitute->experiment collect_waste Collect Solid & Liquid Waste experiment->collect_waste decontaminate Decontaminate Surfaces & Equipment collect_waste->decontaminate dispose Dispose via Hazardous Waste Stream decontaminate->dispose

Caption: A logical workflow for the safe handling and disposal of this compound.

Emergency_Exposure_Protocol cluster_actions Immediate Actions exposure Accidental Exposure Occurs eye_contact Eye Contact: Flush with water for 15 min. exposure->eye_contact skin_contact Skin Contact: Wash with soap and water. exposure->skin_contact inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Do NOT induce vomiting. Drink water. exposure->ingestion seek_medical Seek Immediate Medical Attention eye_contact->seek_medical skin_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Immediate steps to take in case of accidental exposure to this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.